L-Allose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-MOJAZDJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7635-11-2 | |
| Record name | L-Allose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7635-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Allose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-allose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
L-Allose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical and physical properties, experimental protocols, and biological significance of the rare sugar L-Allose.
Introduction
This compound, a rare aldohexose sugar, is the C3 epimer of L-glucose. As a stereoisomer of the more extensively studied D-Allose, this compound presents a unique opportunity for investigation in various scientific fields, including glycobiology, drug discovery, and materials science. Its distinct stereochemistry can lead to unique biological activities and physical characteristics. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, details relevant experimental methodologies, and explores its potential biological implications, offering a valuable resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₆ | [1][2][3][4] |
| Molecular Weight | 180.16 g/mol | |
| CAS Number | 7635-11-2 | |
| Appearance | White to off-white powder/solid | |
| Melting Point | 127-129 °C | |
| Boiling Point | 527.1 °C at 760 mmHg (Predicted) | |
| Density | 1.581 g/cm³ (Predicted) | |
| Optical Rotation [α]/D | -13.0 ± 1.0° (c=1 in H₂O) | |
| Solubility | Soluble in water. | |
| Storage Conditions | -20°C |
Experimental Protocols
The synthesis, purification, and characterization of this compound are critical steps for its study. Below are detailed methodologies for key experiments.
Synthesis of this compound
The synthesis of L-aldohexoses, including this compound, can be achieved through multi-step chemical synthesis starting from a common chiral building block. A general chemo-enzymatic approach, which has been successfully applied for the synthesis of D-allose, can also be adapted for this compound production. This method involves the selective enzymatic oxidation of a protected L-glucose derivative, followed by chemical reduction and deprotection steps.
A Chemo-Enzymatic Synthesis Approach:
-
Protection of the Starting Material: Begin with a readily available L-glucose derivative where all hydroxyl groups except the one at C3 are protected.
-
Enzymatic Oxidation: Employ a glycoside 3-oxidase enzyme to selectively oxidize the hydroxyl group at the C3 position to a ketone. This step is highly specific and avoids the generation of byproducts.
-
Stereoselective Reduction: The resulting ketone is then chemically reduced using a stereoselective reducing agent, such as L-selectride, to yield the this compound configuration with an inverted stereochemistry at C3.
-
Deprotection: The protecting groups are removed through a final hydrogenation step to yield pure this compound.
Purification of this compound
Purification of the synthesized this compound is essential to remove any unreacted starting materials, reagents, and byproducts. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the purification of carbohydrates.
HPLC Purification Protocol:
-
Column: A suitable column for carbohydrate separation, such as an amino-functionalized silica column or a ligand-exchange chromatography column.
-
Mobile Phase: A mixture of acetonitrile and water is typically used for amino columns, while for ligand-exchange columns, water is the mobile phase. The exact ratio or gradient will need to be optimized.
-
Detection: A refractive index detector (RID) is commonly used for the detection of non-UV absorbing compounds like this compound.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed under reduced pressure to obtain the purified compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure and stereochemistry of this compound. The chemical shifts and coupling constants of the protons and carbons will be unique to its structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of this compound.
-
Optical Rotation: The specific rotation of the purified this compound is measured using a polarimeter and compared with the literature value to confirm its enantiomeric purity.
Biological Activity and Signaling Pathways
While research on the biological activities of this compound is still emerging, studies on its enantiomer, D-Allose, have revealed a range of interesting physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidative properties. It is plausible that this compound may exhibit unique or similar biological activities due to its specific stereochemical configuration.
One of the key mechanisms through which D-Allose exerts its effects is by modulating cellular signaling pathways. For instance, in plants, D-Allose has been shown to suppress gibberellin signaling through a hexokinase-dependent pathway.
Below is a diagram illustrating a simplified representation of the D-Allose mediated inhibition of the gibberellin signaling pathway. It is important to note that this pathway has been elucidated for D-Allose, and further research is required to determine if this compound acts on the same or different pathways.
References
L-Allose: A Technical Guide for Researchers and Drug Development Professionals
Introduction
L-Allose is a rare aldohexose sugar, an epimer of L-glucose, that has garnered interest in the scientific community for its unique properties and potential biological activities. As a stereoisomer of the more extensively studied D-Allose, this compound presents an intriguing subject for research in glycobiology, drug discovery, and nutritional science. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and purification methods, and known biological effects, with a focus on providing researchers with the detailed information necessary to conduct further studies. While research specifically on this compound is limited, this guide will also draw upon the more extensive research on its enantiomer, D-Allose, to highlight potential areas of investigation, with clear distinctions made between the two isomers.
Physicochemical Properties of this compound
This compound is a monosaccharide with the chemical formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol .[1][2] As an enantiomer of D-Allose, it shares many physical properties such as melting point, boiling point, and solubility, but differs in its optical rotation.[3]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [1][2] |
| Molecular Weight | 180.16 g/mol | |
| CAS Number | 7635-11-2 | |
| IUPAC Name | (2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |
| Melting Point | 128 °C (for Dthis compound) | |
| Specific Rotation [α]ᴅ | Negative value (enantiomer of D-Allose which is positive) | |
| Solubility | Soluble in water, practically insoluble in methanol |
Synthesis and Purification of this compound
The rarity of this compound in nature necessitates its production through enzymatic or chemical synthesis. The most common and efficient method is enzymatic synthesis.
Enzymatic Synthesis of this compound
This compound can be produced from L-psicose through isomerization catalyzed by the enzyme L-ribose isomerase (L-RI).
This protocol is based on the method described by Bhuiyan et al.
-
Enzyme Immobilization:
-
Partially purified recombinant L-ribose isomerase (L-RI) from Escherichia coli is immobilized on a suitable resin, such as DIAION HPA25L.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 10% (w/v) L-psicose in 50 mM glycine-NaOH buffer (pH 9.0).
-
-
Enzymatic Reaction:
-
Add the immobilized L-RI to the reaction mixture.
-
Incubate the reaction at 40°C for 24 hours with gentle agitation.
-
The reaction can be monitored by taking aliquots at different time points and analyzing the sugar composition by HPLC.
-
-
Enzyme Removal:
-
After the reaction, separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
-
Product Yield:
-
At equilibrium, a yield of approximately 35% this compound can be expected.
-
Purification of this compound
Purification of this compound from the reaction mixture is crucial to obtain a high-purity product. This typically involves chromatographic techniques followed by crystallization.
-
Decolorization and Desalting:
-
The reaction mixture is first decolorized using activated carbon and then desalted using ion-exchange resins (e.g., Amberlite IRA-410 and Amberlite IR-120B).
-
-
Chromatographic Separation:
-
The desalted sugar solution is concentrated under reduced pressure.
-
The concentrated syrup is subjected to column chromatography on a cation-exchange resin (e.g., Dowex 50W-X8, Ca²⁺ form).
-
Elution is performed with deionized water at a flow rate of approximately 1 mL/min.
-
Fractions are collected and analyzed for this compound content using HPLC.
-
-
Crystallization:
-
The this compound-rich fractions are pooled and concentrated to a syrup of about 70% (w/w).
-
The concentrated syrup is allowed to crystallize at 4°C.
-
The resulting crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
-
A final yield of crystalline this compound of around 23% from the initial L-psicose can be achieved.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation and quantification of sugars.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is typically used.
-
Mobile Phase: Deionized water is a common mobile phase.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.
-
Column Temperature: The column is maintained at an elevated temperature, typically around 80-85°C, to improve peak resolution.
-
Detection: A refractive index (RI) detector is used for detection.
-
Quantification: this compound concentration is determined by comparing the peak area to a standard curve of known this compound concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the structure of the purified this compound.
-
Sample Preparation: Dissolve the purified this compound in deuterium oxide (D₂O).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Analysis: The resulting ¹³C NMR spectrum is compared with known spectra of allose to confirm its identity and anomeric composition in solution.
Biological Activity of this compound
Research on the biological effects of this compound is still in its early stages, with significantly more data available for its enantiomer, D-Allose. However, some studies have begun to explore the potential of this compound.
Anti-proliferative Activity
A study by Hirata et al. investigated the anti-proliferative effects of various rare aldohexoses, including this compound, on the human leukemia cell line MOLT-4F. The study found that this compound exhibited some inhibitory activity, although it was less potent than D-Allose and D-idose.
| Aldohexose (5 mM) | Cell Proliferation Inhibition (%) in MOLT-4F cells |
| This compound | ~20% |
| D-Allose | 46% |
| D-Idose | 60% |
| L-Talose | No significant inhibition |
Data adapted from Hirata et al. (2015).
This is a generalized protocol for assessing the anti-proliferative activity of this compound.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MOLT-4F) in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
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-
Treatment:
-
Prepare stock solutions of this compound in sterile water or culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 1-20 mM). Include a vehicle control (medium without this compound).
-
-
Incubation:
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Potential Signaling Pathways: Insights from D-Allose
While the specific signaling pathways affected by this compound have not yet been elucidated, the mechanisms of its enantiomer, D-Allose, have been studied more extensively. D-Allose has been shown to exert its anti-cancer effects in part through the upregulation of Thioredoxin-Interacting Protein (TXNIP). TXNIP is a tumor suppressor that inhibits glucose uptake and promotes cell cycle arrest. It is plausible that this compound may interact with similar pathways, but this requires experimental verification.
Safety and Toxicity
There is limited specific toxicity data available for this compound. However, its enantiomer, D-Allose, has undergone more extensive safety testing. Acute and sub-chronic toxicity studies in rats have shown that D-Allose is not toxic. In an acute toxicity test, the LD₅₀ value for D-Allose in rats was determined to be 20.5 g/kg. Long-term studies with D-Allose in the diet of mice have also not shown adverse effects. While enantiomers often have similar toxicological profiles, it is essential to conduct specific safety and toxicity studies for this compound before considering it for any therapeutic or nutritional applications.
Future Directions
The field of rare sugar research is expanding, and this compound represents a promising yet understudied molecule. Future research should focus on:
-
Elucidating the Biological Effects of this compound: Comprehensive studies are needed to determine the specific biological activities of this compound, including its anti-proliferative, anti-inflammatory, and antioxidant properties, and to compare these effects to those of D-Allose.
-
Identifying Molecular Targets and Signaling Pathways: Research should aim to identify the specific cellular targets of this compound and the signaling pathways it modulates.
-
In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound in animal models.
-
Optimizing Synthesis and Purification: Further optimization of the enzymatic synthesis and purification processes will be crucial for producing this compound in larger quantities and at a lower cost for research and potential commercial applications.
This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this compound. As a rare sugar with unique stereochemistry, this compound holds promise for novel applications in medicine and biotechnology. However, further in-depth research is required to fully understand its properties and unlock its potential.
References
L-Allose: An In-Depth Technical Guide on its Biological Functions and Physiological Effects
Disclaimer: Scientific research and literature on the biological functions and physiological effects of L-Allose are extremely limited. The vast majority of available data pertains to its enantiomer, D-Allose . This guide will first summarize the sparse information available on this compound before providing a comprehensive overview of the well-documented biological activities of D-Allose. This information on D-Allose may offer insights into the potential, yet largely unexplored, properties of this compound for researchers, scientists, and drug development professionals.
This compound: A Frontier of Rare Sugar Research
This compound, the L-enantiomer of the rare sugar allose, remains a molecule of significant scientific curiosity due to the extensive biological activities exhibited by its D-counterpart. While in-depth, peer-reviewed studies on this compound are scarce, some commercial sources suggest its potential in several therapeutic areas. It has been anecdotally studied for its capacity to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation, and serve as a low-calorie sweetener with potential benefits in managing blood sugar levels[1]. However, these claims lack substantial scientific validation through published, peer-reviewed experimental data.
The synthesis of this compound has been documented, with methods involving the cyanohydrin reaction from L-ribose and enzymatic conversion from L-psicose using L-ribose isomerase[2][3]. The availability of synthetic routes provides a foundation for future research into its biological and physiological properties.
D-Allose: A Comprehensive Profile of a Bioactive Rare Sugar
In stark contrast to its L-enantiomer, D-Allose has been the subject of extensive research, revealing a wide array of biological functions and physiological effects. This section provides a detailed technical overview of the current understanding of D-Allose.
Anti-Cancer and Anti-Tumor Effects
D-Allose has demonstrated significant potential as an anti-cancer agent across various cancer cell lines and in vivo models. Its mechanisms of action are multifaceted and primarily revolve around the modulation of cellular metabolism and stress responses.
Key Mechanisms:
-
Inhibition of Glucose Metabolism: D-Allose competitively inhibits glucose uptake and metabolism in cancer cells, which are highly dependent on glycolysis (the Warburg effect)[4][5]. This is partly achieved by reducing the expression of glucose transporters like GLUT1.
-
Induction of Oxidative Stress: D-Allose has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
-
Cell Cycle Arrest: It can induce G1 cell cycle arrest in hepatocellular carcinoma cells.
-
Enhancement of Chemotherapy and Radiotherapy: D-Allose has been found to potentiate the effects of conventional cancer treatments like chemotherapy and radiotherapy.
Quantitative Data on Anti-Cancer Effects of D-Allose
| Cancer Type | Model System | D-Allose Concentration/Dose | Observed Effect | Reference |
| Bladder Cancer | Xenograft mouse model | Oral administration | Inhibition of tumor growth | |
| Prostate Cancer | Cell lines | Not specified | Induces programmed cell death | |
| Head and Neck Cancer | Cell lines | Not specified | Enhances radiation effects | |
| Leukemia | MOLT-4F cell line | Not specified | Anti-proliferative activity |
Anti-Inflammatory and Immunomodulatory Effects
D-Allose exhibits potent anti-inflammatory properties in various models of inflammation.
Key Mechanisms:
-
Suppression of Inflammatory Cytokines: D-Allose has been shown to reduce the production of pro-inflammatory cytokines.
-
Inhibition of Leukocyte Infiltration: It can reduce the infiltration of leukocytes into ischemic tissues.
-
Modulation of Immune Cell Function: D-Allose has been observed to have immunosuppressive effects.
Experimental Protocol: Investigating the Anti-Inflammatory Effects of D-Allose in a Mouse Model of Cisplatin-Induced Nephrotoxicity
-
Animal Model: Male BALB/c mice.
-
Induction of Nephrotoxicity: A single intraperitoneal injection of cisplatin (20 mg/kg).
-
D-Allose Administration: Intraperitoneal injection of D-Allose (400 mg/kg) 30 minutes before and 24 hours after cisplatin administration.
-
Parameters Measured: Blood urea nitrogen (BUN) and serum creatinine levels were measured to assess renal function. Kidney tissues were collected for histological examination (H&E staining) and analysis of inflammatory markers (e.g., TNF-α, IL-1β) by ELISA or qPCR.
-
Expected Outcome: D-Allose treatment is expected to ameliorate the cisplatin-induced increase in BUN and creatinine levels, reduce tubular damage observed in histology, and decrease the expression of pro-inflammatory cytokines in the kidney tissue.
Antioxidant and Cytoprotective Effects
D-Allose has been reported to possess antioxidant properties, protecting cells from oxidative damage.
Key Mechanisms:
-
ROS Scavenging: While not a direct scavenger of all ROS, D-Allose has been shown to mitigate oxidative stress.
-
Protection against Ischemia-Reperfusion Injury: D-Allose has demonstrated protective effects in models of cerebral and renal ischemia-reperfusion injury.
Signaling Pathway: D-Allose Mediated Cytoprotection
Caption: D-Allose exerts cytoprotective effects by reducing cellular ROS production.
Effects on the Intestinal Environment
Long-term administration of D-Allose has been shown to favorably alter the intestinal microbiome in aged mice. It can increase the relative abundance of beneficial bacteria such as Akkermansia muciniphila and Bacteroides acidifaciens while reducing the abundance of potentially harmful bacteria.
Experimental Workflow: Analysis of Intestinal Microbiome Changes
Caption: Workflow for studying the effects of D-Allose on the gut microbiome.
Conclusion and Future Perspectives
The biological activities of D-Allose are well-documented, presenting a compelling case for its potential therapeutic applications in oncology, inflammatory diseases, and conditions associated with oxidative stress. The stark lack of research on this compound represents a significant knowledge gap. Given that the stereochemistry of monosaccharides can dramatically influence their biological effects, it cannot be assumed that this compound will mirror the activities of its D-enantiomer.
Therefore, the field is ripe for investigation into the biological and physiological effects of this compound. Future research should focus on:
-
Comparative studies: Directly comparing the effects of this compound and D-Allose in various biological systems.
-
Metabolic studies: Investigating the absorption, distribution, metabolism, and excretion of this compound.
-
Mechanism of action studies: Elucidating the molecular targets and signaling pathways modulated by this compound.
Such studies will be crucial in determining whether this compound holds similar, distinct, or even superior therapeutic potential compared to its well-studied counterpart, D-Allose. The information provided in this guide on D-Allose can serve as a valuable roadmap for designing these future investigations into the enigmatic L-enantiomer.
References
L-Allose Solubility: A Technical Guide for Researchers
Abstract
L-Allose, a rare monosaccharide, is of increasing interest to the pharmaceutical and biotechnology sectors due to its unique physiological properties. A thorough understanding of its solubility in various solvent systems is critical for its application in drug formulation, synthesis, and various biochemical assays. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from its enantiomer, D-Allose, which possesses identical physical properties, including solubility. This document also outlines detailed experimental protocols for determining solubility and provides a visual representation of the experimental workflow.
Introduction
This compound is a C-3 epimer of L-glucose and a rare sugar that has garnered attention for its potential therapeutic applications. As with any compound intended for pharmaceutical use, a precise understanding of its solubility is paramount for formulation development, ensuring bioavailability, and designing manufacturing processes. This guide aims to consolidate the available knowledge on this compound solubility for researchers, scientists, and drug development professionals.
While qualitative descriptions of this compound's solubility are available, quantitative experimental data remains scarce in publicly accessible literature. It is a well-established principle in stereochemistry that enantiomers, such as this compound and D-Allose, exhibit identical physical properties in an achiral environment. Therefore, this guide presents quantitative solubility data for D-Allose as a reliable proxy for this compound.
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for Allose. It is important to note that where specific data for this compound is unavailable, data for D-Allose is provided as a direct equivalent.
Table 1: Aqueous and Organic Solvent Solubility of Allose
| Solvent | Isomer | Solubility | Temperature (°C) | Notes |
| Water | D-Allose | 100 mg/mL | Not Specified | Requires ultrasonication for dissolution. |
| Water | Allose | Predicted: 782 g/L | Not Specified | Computationally predicted value. |
| Water | This compound | Very Soluble | Not Specified | Qualitative description.[1] |
| Water | D-Allose | Soluble | Not Specified | Qualitative description.[2] |
| Methanol | Allose | Practically Insoluble | Not Specified | Qualitative description.[3] |
| Alcohol | D-Allose | Insoluble | Not Specified | Qualitative description.[2] |
| Dimethyl Sulfoxide (DMSO) | D-Allose | 100 mg/mL | Not Specified | Requires ultrasonication for dissolution. |
Table 2: Qualitative Solubility of D-(+)-Allose in Various Solvents
| Solvent | Solubility |
| DMSO | Slightly Soluble |
| Methanol | Slightly Soluble |
| Water | Slightly Soluble |
Note: The qualitative description of "Slightly Soluble" for D-(+)-Allose in water from some sources appears to contradict other sources indicating high solubility. This may be dependent on the specific experimental conditions and definitions of solubility.
Experimental Protocols for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in a given solvent. This protocol is a composite of established methods for determining the solubility of sugars.
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (e.g., deionized water, ethanol, DMSO)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., an amino-based column for carbohydrate analysis) and a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD)
-
Refractometer (optional)
-
UV-Vis Spectrophotometer (for colorimetric methods)
-
Phenol and concentrated sulfuric acid (for the phenol-sulfuric acid method)
Procedure: Equilibrium Solubility Determination
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically.
-
-
Separation of the Saturated Solution:
-
After equilibration, allow the mixture to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis of this compound Concentration:
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method.
-
Analytical Methods for Concentration Determination
HPLC is a highly accurate and specific method for quantifying sugars.
-
Mobile Phase: A typical mobile phase for carbohydrate analysis on an amino column is a mixture of acetonitrile and water.
-
Standard Curve: Prepare a series of this compound standard solutions of known concentrations in the solvent. Inject these standards into the HPLC system to generate a standard curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample of the saturated this compound solution and determine its concentration by comparing its peak area to the standard curve.
This method is based on the principle that the refractive index of a solution changes with the concentration of the solute.
-
Calibration Curve: Prepare a series of this compound solutions of known concentrations and measure their refractive indices to create a calibration curve.
-
Sample Measurement: Measure the refractive index of the filtered saturated solution (or a dilution thereof) and determine the concentration from the calibration curve. This method is generally less specific than HPLC.
This is a colorimetric method for the determination of total carbohydrates.
-
Reaction: A sample of the sugar solution is treated with phenol and concentrated sulfuric acid, which results in a colored product.
-
Standard Curve: A standard curve is generated using known concentrations of this compound.
-
Measurement: The absorbance of the colored solution is measured using a spectrophotometer, and the concentration is determined from the standard curve.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Logical Relationship of Enantiomer Properties
Caption: this compound and D-Allose share identical physical properties.
Conclusion
The solubility of this compound is a critical parameter for its development in pharmaceutical and other applications. While direct quantitative data for this compound is limited, the principle of enantiomeric identity allows for the use of D-Allose solubility data as a reliable substitute. This compound exhibits high solubility in aqueous solutions and low solubility in alcoholic solvents. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this compound under their specific experimental conditions. Further research to establish a comprehensive solubility profile of this compound in a wider range of solvents and at various temperatures is warranted.
References
- 1. Characterization of L-rhamnose isomerase from Clostridium stercorarium and its application to the production of D-allose from D-allulose (D-psicose) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding The Physical Properties Of Rare Sugars And Their Uses In Confections - UTAH STATE UNIVERSITY [portal.nifa.usda.gov]
- 3. Carbohydrate Analysis - Lifeasible [lifeasible.com]
An In-depth Technical Guide to the Stereochemistry and Chirality of L-Allose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Allose is a rare aldohexose monosaccharide, an epimer of glucose, and the enantiomer of the more studied D-Allose. As a rare sugar, its unique stereochemical configuration imparts distinct physical, chemical, and biological properties that are of growing interest in biomedical research and drug development. Understanding the precise three-dimensional arrangement of its atoms is fundamental to elucidating its biological functions and exploring its therapeutic potential. This document provides a comprehensive technical overview of the stereochemistry and chirality of this compound, including its structural representations, physicochemical properties, and the experimental protocols used to determine its configuration.
Stereochemistry and Chirality of Hexoses
The family of aldohexoses, with the molecular formula C₆H₁₂O₆, is characterized by significant stereochemical diversity. With four chiral centers (carbons 2, 3, 4, and 5), there are 2⁴ = 16 possible stereoisomers. These are organized into eight pairs of enantiomers, designated as D- and L-sugars based on the configuration of the chiral center furthest from the carbonyl group (C5).[1]
-
Enantiomers : this compound and D-Allose are enantiomers, meaning they are non-superimposable mirror images of each other.[2] Consequently, they exhibit identical physical properties such as melting point and solubility, but differ in their interaction with plane-polarized light, having specific rotations that are equal in magnitude but opposite in sign.[2]
-
Diastereomers : this compound is a diastereomer of other L-aldohexoses (e.g., L-Glucose, L-Mannose) and all D-aldohexoses except D-Allose. Diastereomers have different physical properties.
-
Epimers : Allose is the C3 epimer of glucose, meaning their configurations differ only at the third carbon atom.[3]
The "L" designation for this compound indicates that the hydroxyl group on C5 is positioned to the left in its Fischer projection, analogous to L-glyceraldehyde.[4]
Structural Representations of this compound
The spatial arrangement of this compound can be depicted through several conventional diagrams, each highlighting different structural aspects.
Fischer Projection
The Fischer projection represents the acyclic, open-chain form of this compound. In this representation, all hydroxyl groups on the chiral carbons are oriented to the left.
Caption: Fischer Projection of this compound.
Haworth Projection
In aqueous solution, this compound exists predominantly in cyclic hemiacetal forms, primarily as six-membered rings (pyranoses). The cyclization of the open-chain form results in the formation of a new chiral center at C1 (the anomeric carbon), leading to two anomers: α-L-Allopyranose and β-L-Allopyranose. In the Haworth projection for an L-sugar, substituents that are on the left in the Fischer projection are drawn above the plane of the ring, and the terminal CH₂OH group (C6) is positioned below the plane.
Caption: Haworth Projections of L-Allopyranose Anomers.
Chair Conformation
The pyranose ring is not planar and adopts a more stable, puckered chair conformation. For β-L-allopyranose, the conformation with the maximum number of bulky substituents in the equatorial position is favored to minimize steric strain.
Caption: Chair Conformation of β-L-Allopyranose.
Physicochemical Data
The distinct stereochemistry of this compound governs its physical and chemical properties. A summary of key quantitative data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 127-129 °C | |
| Density | 1.581 g/cm³ | |
| Specific Rotation [α]²⁰D | +12° to +14° (c=1 in H₂O) | |
| CAS Number | 7635-11-2 |
Note on Specific Rotation: The designation "L" refers to the absolute configuration relative to L-glyceraldehyde, not the direction of optical rotation. While many L-sugars are levorotatory (negative rotation), this compound is reported to be dextrorotatory (positive rotation). Enantiomers must have rotations of equal magnitude and opposite sign; therefore, D-Allose would be expected to have a specific rotation of approximately -12° to -14°.
Experimental Protocols for Stereochemical Determination
The determination of a chiral molecule's absolute and relative configuration relies on specific analytical techniques. Polarimetry is the primary method for measuring optical activity.
Polarimetry
Objective: To measure the specific rotation of this compound, which is a characteristic physical property related to its chirality.
Methodology:
-
Principle: A polarimeter measures the angle of rotation (α) of plane-polarized light as it passes through a solution containing a chiral compound. This rotation occurs because enantiomers interact differently with the left- and right-circularly polarized components of plane-polarized light.
-
Instrumentation: A standard polarimeter consists of a light source (typically a sodium lamp, λ = 589 nm, the "D-line"), a fixed polarizer, a sample tube, and a rotatable analyzer.
-
Sample Preparation: A precise concentration (c) of this compound is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., water). The concentration is typically expressed in g/100 mL.
-
Measurement:
-
The polarimeter is first calibrated with the pure solvent in the sample tube (path length, l, in decimeters), and the analyzer is rotated to achieve minimum light transmission (the zero point).
-
The solvent is replaced with the this compound solution.
-
The plane-polarized light is rotated by the chiral sample.
-
The analyzer is rotated again to find the new angle of minimum light transmission. This angle is the observed rotation, α.
-
-
Calculation of Specific Rotation ([α]): The specific rotation is a standardized value calculated from the observed rotation using the Biot's law equation:
[α]Tλ = (100 × α) / (l × c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light.
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration in g/100 mL.
-
Other Techniques: While polarimetry confirms optical activity, the definitive determination of absolute configuration often requires more advanced methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy using chiral resolving agents.
Biological Context: D-Allose Signaling
While detailed signaling pathways for this compound are not extensively documented, its enantiomer, D-Allose, has been shown to elicit significant biological responses, particularly in the context of plant immunity. The study of D-Allose provides a valuable framework for hypothesizing the potential interactions of this compound.
In plants, D-Allose is recognized as a signaling molecule that can trigger immune responses. This pathway involves phosphorylation and activation of downstream defense mechanisms.
Caption: D-Allose-Triggered Immunity Pathway in Plants.
This pathway illustrates that D-Allose can be phosphorylated by hexokinase and subsequently modulate growth and defense signaling cascades, including the production of reactive oxygen species (ROS) and pathogenesis-related proteins. Given the stereospecificity of enzyme-substrate interactions, this compound would likely not interact with these pathways in the same manner, potentially acting as an inhibitor or having no effect, a subject that warrants further investigation.
References
L-Allose: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Allose, a rare monosaccharide and an epimer of L-glucose, holds potential for various applications in research and development. As an L-sugar, it is generally not metabolized by most organisms in the same way as its D-enantiomer, making it an interesting candidate for studies in glycobiology, as a potential therapeutic agent, and as a building block in synthetic chemistry. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis and purification methods, and what is currently known about its biological role.
Chemical and Physical Properties
This compound is an aldohexose with the chemical formula C₆H₁₂O₆. Two CAS Registry Numbers are commonly associated with this compound: 7635-11-2 and 39392-62-6. Its structure is characterized by the specific stereochemistry of its hydroxyl groups.
| Property | Value | Reference |
| CAS Registry Number | 7635-11-2, 39392-62-6 | |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 128-129 °C | |
| Solubility | Soluble in water |
Synthesis of this compound
The rarity of this compound in nature necessitates its production through synthetic routes, which can be broadly categorized into enzymatic and chemical methods.
Enzymatic Synthesis
A prominent enzymatic method for this compound production involves the isomerization of L-psicose, catalyzed by the enzyme L-ribose isomerase (L-RI).
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is based on the use of immobilized L-ribose isomerase from Cellulomonas parahominis MB426.[1]
-
Enzyme Immobilization: The recombinant L-ribose isomerase, expressed in a suitable host such as E. coli, is purified and subsequently immobilized on a solid support, for example, DIAION HPA25L resin. Immobilization allows for easier separation of the enzyme from the reaction mixture and its reuse.
-
Reaction Mixture Preparation: A 10% (w/v) solution of L-psicose is prepared in a suitable buffer.
-
Isomerization Reaction: The immobilized L-RI is added to the L-psicose solution. The reaction is carried out at 40°C with gentle agitation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound and the remaining L-psicose.
-
Equilibrium and Yield: The reaction is allowed to proceed until it reaches equilibrium. At this point, a yield of approximately 35% this compound from L-psicose can be expected.[1]
Chemical Synthesis
A classical chemical approach to synthesize this compound is the cyanohydrin reaction starting from L-ribose.[2] This method involves the extension of the carbon chain of the starting aldopentose.
Experimental Protocol: Chemical Synthesis of this compound (General Steps)
-
Cyanohydrin Formation: L-ribose is reacted with hydrogen cyanide (or a source of cyanide, such as NaCN/H+) to form two epimeric cyanohydrins at the new chiral center (C2).
-
Hydrolysis: The nitrile groups of the cyanohydrins are hydrolyzed to carboxylic acids, forming aldonic acids. This is typically achieved under acidic or basic conditions.
-
Lactonization: The aldonic acids are then converted to their corresponding γ-lactones.
-
Reduction: The lactones are reduced to the corresponding aldohexoses. This reduction is stereospecific and yields a mixture of this compound and its C2 epimer, L-altrose.
-
Separation: The resulting mixture of this compound and L-altrose must then be separated using techniques such as fractional crystallization or chromatography.
Purification of this compound
The final step in obtaining pure this compound, from either enzymatic or chemical synthesis, is a robust purification process.
Crystallization
For the purification of this compound from the enzymatic reaction mixture, a straightforward crystallization protocol can be employed.
Experimental Protocol: Purification by Crystallization
-
Enzyme Removal: If an immobilized enzyme is used, it is first removed by filtration. For soluble enzymes, a protein precipitation step may be necessary.
-
Concentration: The resulting sugar solution, containing this compound and unreacted starting material, is concentrated under reduced pressure. The solution is typically concentrated to about 70% solids.[1]
-
Cooling and Crystallization: The concentrated syrup is then cooled to induce crystallization. Keeping the solution at 4°C facilitates the formation of this compound crystals.[1]
-
Isolation: The crystals of this compound are collected by filtration and washed with a cold solvent to remove residual syrup.
-
Drying: The purified crystals are then dried under vacuum. A final yield of around 23% from the initial L-psicose has been reported using this method.
Chromatographic Purification
For mixtures that are difficult to separate by crystallization, such as the epimeric mixture from chemical synthesis, chromatographic methods are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of sugars.
Experimental Protocol: HPLC Purification (General Approach)
A common method for separating underivatized carbohydrates is High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD).
-
Column: A high-pH anion-exchange column, such as one based on a polystyrene-divinylbenzene copolymer with a quaternary ammonium functional group, is suitable for separating aldoses.
-
Mobile Phase: An isocratic or gradient elution with a sodium hydroxide (NaOH) solution is typically used. For the separation of all aldohexoses, a 20 mM NaOH eluent has been shown to be effective.
-
Detection: Pulsed Amperometric Detection (PAD) is a sensitive and selective method for detecting carbohydrates without the need for derivatization.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Desalting and Lyophilization: The collected fractions are desalted and then lyophilized to obtain the pure this compound.
Biological Role and Signaling Pathways
The biological activity of this compound is an area where research is still very limited, and much of the available literature on the bioactivity of "allose" refers to its enantiomer, D-Allose. D-Allose has been reported to have various effects, including anti-cancer, anti-inflammatory, and cryoprotective properties.
There is a scarcity of studies specifically investigating the biological roles and signaling pathways of this compound. One study that screened all aldohexose stereoisomers for their effects on the nematode Caenorhabditis elegans found that D-allose, D-talose, and L-idose exhibited considerable growth inhibition. While this study included L-sugars, it did not report a specific significant activity for this compound itself.
Due to the lack of specific data on this compound signaling pathways, a diagram for this section cannot be provided at this time. Researchers are encouraged to investigate the potential unique biological effects of this compound, which may differ significantly from those of D-Allose due to stereospecific interactions with biological macromolecules.
Conclusion
This compound remains a rare sugar with underexplored potential. While methods for its synthesis and purification have been established, there is a significant knowledge gap regarding its biological functions and mechanisms of action. This technical guide provides a summary of the current state of knowledge and highlights the need for further research to unlock the potential applications of this compound in various scientific and therapeutic fields. The detailed protocols and data presented herein should serve as a valuable resource for researchers embarking on the study of this intriguing monosaccharide.
References
Physicochemical Properties of L-Allose Crystals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of L-Allose crystals. The information presented herein is intended to support research, development, and application of this rare monosaccharide in the pharmaceutical and biotechnology sectors. This document details the molecular and crystalline structure, key physical constants, and stability characteristics of this compound, supported by detailed experimental protocols for their determination.
Introduction to this compound
This compound, a C3 epimer of L-glucose, is a rare aldohexose that exists as an enantiomer to the more extensively studied D-Allose. As with many rare sugars, the unique stereochemistry of this compound presents potential for novel applications in drug development and as a functional food ingredient. Understanding the fundamental physicochemical properties of its crystalline form is paramount for its formulation, processing, and storage. While much of the biological research has focused on D-Allose, which has demonstrated anti-cancer, anti-inflammatory, and anti-oxidative properties, the distinct stereoisomerism of this compound suggests that its biological activities will be unique and warrant dedicated investigation.
Physicochemical Data of this compound Crystals
The following tables summarize the key quantitative physicochemical properties of this compound crystals.
Table 1: General and Molecular Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| CAS Number | 7635-11-2 | [1] |
Table 2: Thermodynamic and Physical Properties of this compound Crystals
| Property | Value | Remarks |
| Melting Point | 127-129 °C | For this compound. The racemic mixture (β-D,this compound) has a higher melting point of 181 °C.[3] |
| Solubility | Very soluble in water; practically insoluble in methanol. | Qualitative description. Quantitative data is not readily available. |
| Specific Rotation [α]D²⁰ | -13.0 ± 1.0° (c=1 in H₂O) | This levorotatory value is characteristic of the L-enantiomer. |
| Density | 1.581 g/cm³ | |
| Hygroscopicity | Data not available | Given its high solubility in water, it is expected to be hygroscopic. |
Table 3: Crystallographic Data for Racemic β-D,this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a | 4.98211 (10) Å | |
| b | 12.5624 (3) Å | |
| c | 11.8156 (3) Å | |
| β | 91.1262 (14)° | |
| Volume | 739.36 (3) ų | |
| Z | 4 |
Experimental Protocols
This section provides detailed methodologies for the determination of the key physicochemical properties of this compound crystals.
Crystallization of this compound
A method for the crystallization of racemic β-D,this compound has been described and can be adapted for this compound. This compound can be synthesized from L-psicose using L-ribose isomerase. The purified this compound is then concentrated and crystallized.
Protocol for Crystallization:
-
Prepare a supersaturated solution of this compound in water (e.g., 15 wt%).
-
Maintain the solution at a slightly elevated temperature (e.g., 30 °C) to ensure complete dissolution.
-
Allow the solution to cool gradually to room temperature (e.g., 25 °C).
-
Optionally, introduce a seed crystal to induce crystallization.
-
Allow the crystals to grow over a period of several days to weeks.
-
Collect the crystals by filtration and wash with a small amount of cold solvent (e.g., ethanol) to remove residual syrup.
-
Dry the crystals under vacuum.
Melting Point Determination (Capillary Method)
The melting point is determined as the temperature range over which the crystalline solid transitions to a liquid.
Protocol:
-
Ensure the this compound crystal sample is completely dry and finely powdered.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a moderate rate to approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Determination of Specific Rotation
Specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter.
Protocol:
-
Accurately prepare a solution of this compound in distilled water with a known concentration (c), typically in g/100 mL.
-
Calibrate the polarimeter by measuring the optical rotation of the pure solvent (water) and setting this value to zero.
-
Rinse and fill the polarimeter sample tube with the this compound solution, ensuring no air bubbles are present. The standard tube length (l) is 1 dm.
-
Place the sample tube in the polarimeter and measure the observed optical rotation (α) at a specified temperature (typically 20 °C) and wavelength (typically the sodium D-line, 589 nm).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c) .
Solubility Determination
A standard method for determining the solubility of a crystalline solid involves preparing a saturated solution and quantifying the dissolved solute.
Protocol:
-
Add an excess amount of this compound crystals to a known volume of solvent (e.g., water) in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After equilibration, allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred.
-
Determine the concentration of this compound in the supernatant using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or by evaporating the solvent and weighing the residue.
-
Express the solubility in terms of g/100 mL or other suitable units.
Hygroscopicity Assessment (Gravimetric Vapor Sorption)
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Gravimetric vapor sorption (GVS) is a standard method for its quantitative assessment.
Protocol:
-
Place a known mass of the dry this compound crystal sample into the microbalance of a GVS instrument.
-
Dry the sample in the instrument under a stream of dry nitrogen (0% relative humidity, RH) at a controlled temperature (e.g., 25 °C) until a stable weight is achieved.
-
Expose the sample to a series of increasing RH levels (e.g., from 10% to 90% in 10% increments), allowing the sample to reach mass equilibrium at each step.
-
Subsequently, expose the sample to a series of decreasing RH levels to assess desorption behavior.
-
The change in mass at each RH step is recorded, and a sorption-desorption isotherm is generated.
-
The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25 °C).
Biological Activity and Signaling Pathways: A Comparative Perspective
To date, there is a significant lack of research on the specific biological activities and associated signaling pathways of this compound. However, its enantiomer, D-Allose, has been the subject of numerous studies and has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidative properties. These effects are often mediated through specific molecular interactions, highlighting the critical role of stereochemistry in biological systems.
The known signaling pathways affected by D-Allose include:
-
Inhibition of Cancer Cell Growth: D-Allose has been shown to inhibit the growth of various cancer cell lines. This is thought to occur, in part, through the upregulation of thioredoxin-interacting protein (TXNIP), which in turn can suppress the glucose transporter GLUT1, leading to reduced glucose uptake by cancer cells.
-
Modulation of Oxidative Stress: D-Allose has demonstrated anti-oxidative effects, potentially by competing with glucose and thereby reducing the production of reactive oxygen species (ROS) in mitochondria.
-
Autophagy Induction: In some cancer cells, D-Allose has been observed to induce autophagy, a cellular self-degradation process.
Given the stereospecific nature of enzyme active sites and cellular receptors, it is highly probable that this compound will exhibit distinct biological activities from its D-enantiomer. The signaling pathways affected by D-Allose serve as a valuable starting point for investigating the potential therapeutic effects of this compound.
Visualizations
Experimental Workflow for Physicochemical Characterization
References
An In-depth Technical Guide to the Thermostability and Degradation Profile of L-Allose
Audience: Researchers, scientists, and drug development professionals.
Abstract: L-Allose, a rare C-3 epimer of D-glucose, is gaining attention for its potential physiological and pharmaceutical applications. Understanding its stability under various processing and storage conditions is critical for its successful application. This technical guide provides a comprehensive overview of the thermostability and degradation profile of this compound. It details the primary degradation pathways, including caramelization and the Maillard reaction, and discusses the influence of critical parameters such as temperature and pH. This document synthesizes available information and presents detailed, representative experimental protocols for conducting forced degradation studies, along with illustrative data to guide research and development.
Introduction to this compound Stability
This compound is an aldohexose, a rare monosaccharide that is not abundant in nature. Like other reducing sugars, its stability is finite and highly dependent on environmental conditions. The presence of a carbonyl group makes it susceptible to degradation, particularly at elevated temperatures and non-neutral pH. The two primary non-enzymatic browning reactions responsible for the degradation of this compound are caramelization and the Maillard reaction. These reactions can lead to changes in color, flavor, and the formation of various degradation products, impacting the quality, efficacy, and safety of this compound-containing formulations.
Principal Degradation Pathways
The degradation of this compound is primarily governed by two chemical pathways that are common to reducing sugars.
Caramelization
Caramelization is a thermal decomposition process that sugars undergo when heated to high temperatures, in the absence of amino compounds.[1] It is a complex and poorly understood series of reactions involving dehydration, isomerization, fragmentation, and polymerization.[2] The process is highly dependent on temperature and pH. For most sugars, caramelization begins at temperatures above 150°C. The reactions result in the formation of a complex mixture of compounds, including volatile chemicals that produce characteristic caramel flavors and brown-colored polymers like caramelans, caramelens, and caramelins.[1][2]
Maillard Reaction
The Maillard reaction occurs between a reducing sugar, such as this compound, and a compound with a primary or secondary amino group, typically an amino acid, peptide, or protein.[3] This reaction is a cornerstone of food chemistry but is also a significant degradation pathway in pharmaceutical formulations. The reaction proceeds in three main stages:
-
Initial Stage: Condensation of the sugar's carbonyl group with the amino group to form a Schiff base, which then rearranges to a more stable Amadori product.
-
Intermediate Stage: Involves the degradation of the Amadori product through various reaction pathways, leading to the formation of highly reactive carbonyl species like deoxyosones.
-
Final Stage: These reactive intermediates undergo further reactions, including condensation and polymerization, to form brown, high-molecular-weight polymers known as melanoidins, as well as a variety of flavor and aroma compounds.
The rate of the Maillard reaction is significantly influenced by temperature, water activity, and pH, with neutral to alkaline conditions generally accelerating the reaction.
Quantitative Data on this compound Degradation
Specific kinetic data for the degradation of pure this compound is not extensively available in public literature. However, based on the behavior of analogous sugars, a degradation profile can be predicted. The following tables present illustrative data to demonstrate the expected trends of this compound degradation under thermal and pH stress. These tables are intended to serve as a guide for experimental design.
Illustrative Data: Effect of Temperature
This table illustrates the expected percentage of this compound remaining when an aqueous solution at pH 7.0 is heated over time at various temperatures.
| Time (hours) | 60°C | 80°C | 100°C | 121°C (Autoclave) |
| 0 | 100% | 100% | 100% | 100% |
| 1 | 99.8% | 99.2% | 97.5% | 92.0% |
| 4 | 99.5% | 97.0% | 91.0% | 75.0% |
| 8 | 99.0% | 94.1% | 83.5% | 58.0% |
| 24 | 97.2% | 85.0% | 65.0% | 30.0% |
| 48 | 94.5% | 72.0% | 48.0% | 12.0% |
Table 1: Illustrative thermal degradation profile of this compound at pH 7.0.
Illustrative Data: Effect of pH
This table illustrates the expected percentage of this compound remaining when an aqueous solution is held at 80°C for 8 hours across a range of pH values.
| pH | % this compound Remaining (8 hours @ 80°C) |
| 3.0 | 98.5% |
| 5.0 | 96.0% |
| 7.0 | 94.1% |
| 9.0 | 75.0% |
| 11.0 | 40.0% |
Table 2: Illustrative pH-dependent degradation profile of this compound.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following is a representative protocol for conducting such a study.
Objective
To evaluate the stability of this compound under various stress conditions (hydrolytic, thermal) and to identify potential degradation products.
Materials and Equipment
-
This compound reference standard
-
Reagent-grade water (HPLC grade)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Phosphate buffers
-
Calibrated pH meter
-
Thermostatically controlled ovens or water baths
-
Autoclave
-
HPLC system with a Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector. An aminopropyl or ligand-exchange column is recommended for carbohydrate analysis.
-
LC-MS system for identification of degradation products
-
Volumetric flasks, pipettes, and vials
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Acid Hydrolysis: Transfer an aliquot of the stock solution to a vial. Add an equal volume of 0.2 M HCl to achieve a final concentration of 5 mg/mL this compound in 0.1 M HCl. Place the vial in a pre-heated oven at 80°C.
-
Base Hydrolysis: Transfer an aliquot of the stock solution to a vial. Add an equal volume of 0.2 M NaOH to achieve a final concentration of 5 mg/mL this compound in 0.1 M NaOH. Place the vial in a pre-heated oven at a milder temperature, e.g., 60°C, due to the expected rapid degradation in alkaline conditions.
-
Neutral Hydrolysis: Transfer an aliquot of the stock solution to a vial and add an equal volume of water. Place the vial in a pre-heated oven at 80°C.
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial.
-
Quenching: Immediately stop the degradation reaction. For acid and base hydrolysis samples, neutralize the pH to ~7.0 using an appropriate amount of NaOH or HCl, respectively. Cool all samples in an ice bath.
-
Analysis by HPLC:
-
Dilute the quenched samples to a suitable concentration for HPLC analysis.
-
Example HPLC Conditions:
-
Column: Agilent Hi-Plex H-Plus (300 x 7.7 mm) or similar ligand-exchange column.
-
Mobile Phase: HPLC-grade water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 65°C.
-
Detector: Refractive Index (RI) Detector at 40°C.
-
Injection Volume: 20 µL.
-
-
Inject a non-degraded this compound standard to determine its retention time and peak area.
-
Inject the stressed samples and quantify the peak area of this compound. Calculate the percentage remaining relative to the time-zero sample.
-
-
Analysis by LC-MS: For samples showing significant degradation, perform analysis using an LC-MS system to obtain the mass-to-charge ratio (m/z) of the degradation products, aiding in their structural elucidation.
Conclusion
This compound is susceptible to degradation under thermal and pH stress, primarily through caramelization and the Maillard reaction. Degradation is significantly accelerated by high temperatures and, most notably, by alkaline pH conditions. While specific quantitative kinetic data for this compound remains limited, the established principles of sugar chemistry provide a strong framework for predicting its stability. The experimental protocols and illustrative data presented in this guide offer a robust starting point for researchers and drug development professionals to perform tailored stability studies, ensuring the quality and integrity of this compound in its intended applications. Further research is warranted to fully characterize the specific degradation products and reaction kinetics of this compound.
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of L-Allose from L-Psicose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of the rare sugar L-Allose from L-psicose. This compound is a C-3 epimer of L-psicose and has garnered interest for its potential biological activities, making it a valuable compound for research and drug development. The primary biocatalyst for this conversion is L-ribose isomerase (L-RI).
Introduction
Rare sugars, such as this compound, are monosaccharides that are sparingly found in nature. Their unique structures offer potential for novel therapeutic applications.[1] The enzymatic synthesis of these sugars provides a more specific and environmentally friendly alternative to complex chemical methods. This document outlines the use of L-ribose isomerase for the efficient conversion of L-psicose to this compound.
Principle of the Reaction
The enzymatic synthesis of this compound from L-psicose is an isomerization reaction catalyzed by L-ribose isomerase (L-RI). This enzyme facilitates the reversible conversion of the ketose, L-psicose, to its corresponding aldose, this compound. The reaction equilibrium typically favors the substrate, L-psicose, necessitating effective purification strategies to isolate this compound.
Data Presentation
Table 1: Key Enzymes for this compound Synthesis from L-Psicose
| Enzyme Name | EC Number | Source Organism | Key Characteristics |
| L-ribose isomerase (L-RI) | 5.3.1.B3 | Cellulomonas parahominis MB426 | High thermal stability and broad substrate specificity.[2] |
| L-ribose isomerase (L-RI) | 5.3.1.B3 | Acinetobacter sp. strain DL-28 | One of the first L-RIs discovered.[3] |
| Ribose-5-phosphate isomerase (Rpi) | 5.3.1.6 | Thermotoga lettingae TMO | Capable of converting D-psicose to D-allose, suggesting potential for L-psicose.[4] |
Table 2: Reaction Conditions for this compound Synthesis using Immobilized L-ribose isomerase from Cellulomonas parahominis MB426
| Parameter | Optimal Value/Range | Reference |
| Substrate | 10% (w/w) L-psicose | [5] |
| Enzyme | Immobilized recombinant L-RI on DIAION HPA25L resin | |
| Temperature | 40 °C | |
| pH | 9.0 (50mM glycine-NaOH buffer) | |
| Reaction Time | 24 hours (to reach equilibrium) | |
| Equilibrium Ratio (this compound:L-Psicose) | ~33:67 | |
| Equilibrium Yield of this compound | 35.0% | |
| Final Crystal Yield of this compound | 23.0% |
Experimental Protocols
Protocol 1: Expression and Partial Purification of Recombinant L-ribose Isomerase (L-RI)
This protocol is based on the expression of L-RI from Cellulomonas parahominis MB426 in Escherichia coli.
-
Gene Cloning and Expression:
-
Clone the L-RI gene from C. parahominis MB426 into an appropriate expression vector (e.g., pET series).
-
Transform the recombinant plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking.
-
Induce protein expression with IPTG when the culture reaches an OD600 of 0.6-0.8.
-
Continue to culture at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.
-
-
Cell Lysis and Partial Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme and DNase I).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to remove cell debris.
-
The resulting supernatant is the partially purified recombinant L-RI, which can be used for immobilization.
-
Protocol 2: Immobilization of L-ribose Isomerase
This protocol describes the immobilization of L-RI on DIAION HPA25L resin.
-
Resin Preparation:
-
Wash the DIAION HPA25L resin with deionized water.
-
-
Immobilization:
-
Mix the partially purified L-RI solution with the prepared resin.
-
Incubate the mixture at 4°C for 48 hours with gentle agitation.
-
After incubation, collect the immobilized enzyme by filtration and wash with buffer to remove any unbound enzyme.
-
The immobilized L-RI is now ready for use in the conversion reaction.
-
Protocol 3: Enzymatic Synthesis of this compound
This protocol details the batch conversion of L-psicose to this compound using the immobilized L-RI.
-
Reaction Setup:
-
Prepare a reaction mixture containing 10% (w/w) L-psicose in 50 mM glycine-NaOH buffer (pH 9.0).
-
Add the immobilized L-RI to the reaction mixture.
-
Incubate the reaction at 40°C with gentle shaking for 24 hours to allow the reaction to reach equilibrium.
-
-
Monitoring the Reaction:
-
Periodically take samples from the reaction mixture.
-
Analyze the samples by HPLC to determine the concentrations of L-psicose and this compound.
-
Protocol 4: Purification of this compound
This protocol describes the purification of this compound from the reaction mixture by crystallization.
-
Enzyme Removal:
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be reused for subsequent batches.
-
-
Concentration and Crystallization:
-
Concentrate the reaction mixture containing this compound and L-psicose up to 70% (w/w) using a rotary evaporator.
-
Keep the concentrated syrup at 4°C to induce crystallization of this compound.
-
-
Crystal Collection:
-
Collect the this compound crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol to remove residual syrup.
-
Dry the crystals under vacuum.
-
Protocol 5: Analysis of this compound by HPLC
This protocol provides a general method for the quantification of this compound.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.
-
An appropriate carbohydrate analysis column (e.g., Aminex HPX-87 series or an amino-based column).
-
-
Mobile Phase:
-
For anion-exchange columns, a sodium hydroxide (NaOH) eluent is typically used.
-
For other types of columns, an acetonitrile:water mixture is common.
-
-
Analysis:
-
Prepare standard solutions of this compound and L-psicose of known concentrations.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the sugars based on their retention times and peak areas compared to the standards.
-
Visualization of Workflows and Pathways
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Putative signaling pathway of D-Allose in cancer cells.
Note: The depicted signaling pathway is based on studies of D-Allose. While this compound may exhibit similar biological activities, further research is required to confirm these effects.
Potential Applications in Drug Development
This compound, as a rare sugar, holds potential for various applications in the pharmaceutical industry. While research is ongoing, studies on its D-enantiomer, D-Allose, have shown significant biological activities, including:
-
Anticancer Effects: D-Allose has been demonstrated to inhibit the proliferation of various cancer cell lines. Its mechanism of action is thought to involve the upregulation of thioredoxin-interacting protein (TXNIP), leading to cell cycle arrest and apoptosis.
-
Anti-inflammatory and Immunosuppressive Properties: D-Allose has shown potential in modulating inflammatory responses.
The development of efficient enzymatic synthesis methods for this compound, as detailed in these notes, is a critical step in enabling further investigation into its unique biological properties and potential as a novel therapeutic agent.
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A review on l-ribose isomerases for the biocatalytic production of l-ribose and l-ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of ribose-5-phosphate isomerase converting D-psicose to D-allose from Thermotoga lettingae TMO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of this compound and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemo-enzymatic Synthesis of L-Allose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemo-enzymatic synthesis of L-Allose, a rare sugar with potential applications in the pharmaceutical and biotechnology industries. The protocols outlined below focus on enzymatic conversions and chemo-enzymatic strategies to achieve efficient synthesis of this L-enantiomer.
Introduction to this compound Synthesis
This compound is a C-3 epimer of L-glucose and is a rare monosaccharide not commonly found in nature. Its unique stereochemistry makes it a valuable chiral building block for the synthesis of various bioactive molecules and a subject of interest for its potential biological activities. Chemo-enzymatic methods offer a powerful approach for the synthesis of this compound, combining the high selectivity of enzymes with the versatility of chemical reactions. This document details two primary chemo-enzymatic strategies for this compound production.
Multi-Enzyme Cascade for this compound Synthesis
A key strategy for this compound synthesis involves a multi-enzyme cascade, starting from a more readily available L-sugar. A prominent pathway is the conversion of L-psicose to this compound, catalyzed by L-ribose isomerase.
Enzymatic Isomerization of L-Psicose to this compound
The direct isomerization of L-psicose to this compound is a critical step in the enzymatic production of this compound. This reaction is efficiently catalyzed by L-ribose isomerase (L-RI).[1][2]
This protocol is adapted from the method described for the synthesis of this compound using L-ribose isomerase from Cellulomonas parahominis.[1][2]
Materials:
-
L-Psicose
-
Immobilized L-ribose isomerase (partially purified recombinant L-RI from Escherichia coli immobilized on DIAION HPA25L resin)
-
50 mM Glycine-NaOH buffer (pH 9.0)
-
Reaction vessel (e.g., conical flask)
-
Shaking incubator set at 40°C
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a reaction mixture containing 10% (w/v) L-psicose in 50 mM Glycine-NaOH buffer (pH 9.0).
-
Add the immobilized L-ribose isomerase to the reaction mixture. The enzyme loading should be optimized for the specific activity of the immobilized enzyme preparation (e.g., 2000 units of recombinant L-RI for a given volume).[1]
-
Incubate the reaction mixture at 40°C with gentle agitation for 24 hours to reach equilibrium.
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing the composition of sugars (L-psicose and this compound) by HPLC.
-
Upon reaching equilibrium, separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
The resulting solution contains a mixture of this compound and unreacted L-psicose.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | L-Psicose | |
| Enzyme | L-ribose isomerase (from Cellulomonas parahominis) | |
| Reaction Temperature | 40°C | |
| pH | 9.0 (50 mM Glycine-NaOH buffer) | |
| Substrate Concentration | 10% (w/v) | |
| Equilibrium Yield of this compound | ~35% | |
| Final Isolated Yield (Crystallized) | 23% |
Experimental Workflow for Enzymatic this compound Synthesis
Caption: Workflow for the enzymatic synthesis of this compound from L-psicose.
Protocol for Enzyme Immobilization
Immobilization of L-ribose isomerase is crucial for its stability and reusability, making the process more cost-effective.
This protocol is based on the method described for immobilizing recombinant L-RI.
Materials:
-
Partially purified recombinant L-ribose isomerase solution
-
DIAION HPA25L resin
-
Immobilization buffer (e.g., 50 mM Glycine-NaOH, pH 9.0)
-
Washing buffer (e.g., immobilization buffer)
-
Reaction vessel for immobilization
-
Shaker or mixer
Procedure:
-
Wash the DIAION HPA25L resin with the immobilization buffer to equilibrate it.
-
Prepare the partially purified L-ribose isomerase solution in the immobilization buffer.
-
Mix the enzyme solution with the equilibrated resin in a suitable vessel. The ratio of enzyme to resin should be optimized (e.g., a specific number of enzyme units per gram of resin).
-
Gently agitate the mixture for a specified period (e.g., 3-5 hours) at a controlled temperature (e.g., 20-25°C) to allow for enzyme adsorption.
-
After immobilization, separate the resin from the supernatant by filtration.
-
Wash the resin with the washing buffer multiple times to remove any unbound enzyme.
-
The resulting immobilized enzyme on the resin is now ready for use in the synthesis of this compound.
Chemo-enzymatic Synthesis of this compound (Hypothetical Pathway)
Proposed Pathway:
-
Chemical Protection: Start with L-glucose and protect the anomeric carbon (C1) with a suitable protecting group (e.g., benzyl group) to form 1-O-benzyl-L-glucoside.
-
Enzymatic Oxidation: Utilize an engineered glycoside-3-oxidase to regioselectively oxidize the C3 position of the protected L-glucose derivative.
-
Chemical Reduction: Stereoselectively reduce the resulting keto-intermediate.
-
Deprotection: Remove the protecting group from the C1 position to yield this compound.
Caption: Proposed chemo-enzymatic pathway for this compound synthesis.
Purification and Characterization of this compound
Following the enzymatic reaction, this compound needs to be purified from the reaction mixture, which mainly contains unreacted L-psicose.
Experimental Protocol: Purification of this compound by Crystallization
This protocol is based on the purification method described for this compound.
Materials:
-
Reaction mixture containing this compound and L-psicose
-
Ethanol
-
Rotary evaporator
-
Crystallization vessel
-
Filtration apparatus
Procedure:
-
Concentrate the reaction mixture containing this compound and L-psicose using a rotary evaporator to obtain a thick syrup (e.g., up to 70% w/w).
-
Slowly add ethanol to the concentrated syrup with stirring. This compound is less soluble in ethanol compared to L-psicose, which will induce its crystallization.
-
Store the mixture at a low temperature (e.g., 4°C) to promote further crystallization.
-
Collect the this compound crystals by filtration.
-
Wash the crystals with cold ethanol to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
The purity of the crystallized this compound can be confirmed by HPLC and its identity verified by NMR spectroscopy.
Potential Biological Activity and Signaling Pathways of this compound
The biological effects of this compound are not as extensively studied as its D-enantiomer, D-Allose. However, studies on D-Allose provide valuable insights into potential areas of investigation for this compound.
Potential Involvement in Reactive Oxygen Species (ROS) Generation
D-Allose has been shown to suppress the generation of reactive oxygen species (ROS). This effect is thought to be mediated by its competition with D-glucose for cellular uptake and metabolism, leading to reduced mitochondrial ROS production. It is plausible that this compound could have similar or distinct effects on cellular redox homeostasis.
Caption: Potential mechanism of this compound in modulating ROS levels.
Potential Interaction with Insulin Signaling Pathway
Studies on D-Allose in C. elegans have demonstrated that it can extend lifespan through a mechanism dependent on the insulin signaling pathway, specifically involving the daf-16 gene. This suggests that D-Allose may modulate key components of this conserved signaling cascade. Whether this compound interacts with the insulin signaling pathway remains an open question for future research.
Caption: Hypothetical interaction of this compound with the insulin signaling pathway.
Conclusion
The chemo-enzymatic synthesis of this compound presents a promising and efficient alternative to traditional chemical methods. The use of immobilized enzymes, such as L-ribose isomerase, allows for the development of sustainable and cost-effective production processes. Further research into novel enzymatic and chemo-enzymatic pathways, as well as the exploration of the biological activities and signaling pathways of this compound, will be crucial for unlocking its full potential in various scientific and industrial applications.
References
Application of L-Ribose Isomerase in the Production of the Rare Sugar L-Allose
Application Note
Introduction
L-Allose, a rare aldohexose, has garnered significant interest in the pharmaceutical and food industries due to its unique physiological functions, including potential anti-cancer, anti-inflammatory, and cryoprotective properties.[1][2] The enzymatic production of this compound offers a highly specific and efficient alternative to complex chemical synthesis routes. L-ribose isomerase (L-RI) has been identified as a key enzyme capable of catalyzing the isomerization of L-psicose to this compound.[3][4] This document provides detailed protocols for the production of this compound using a recombinant L-ribose isomerase derived from Cellulomonas parahominis MB426.[3]
Principle
L-ribose isomerase (EC 5.3.1.15) catalyzes the reversible isomerization between aldoses and ketoses. In the context of this compound production, L-RI facilitates the conversion of L-psicose to this compound. The reaction equilibrium typically favors the substrate, L-psicose, necessitating optimized reaction conditions and downstream processing for efficient this compound isolation. The enzyme can be utilized in both free and immobilized forms, with immobilization offering advantages in terms of reusability and process stability.
Quantitative Data Summary
The following tables summarize the key quantitative data for the enzymatic production of this compound using L-ribose isomerase from Cellulomonas parahominis MB426.
Table 1: Reaction Conditions and Yields for this compound Production
| Parameter | Value | Reference |
| Enzyme Source | Recombinant E. coli expressing L-RI from Cellulomonas parahominis MB426 | |
| Substrate | L-Psicose | |
| Substrate Concentration | 10% (w/w) | |
| Buffer | 50 mM Glycine-NaOH | |
| pH | 9.0 | |
| Temperature | 40 °C | |
| Enzyme Form | Immobilized on DIAION HPA25L resin | |
| Equilibrium Yield of this compound | 35.0% | |
| Final Crystalized Yield of this compound | 23.0% |
Table 2: Reusability of Immobilized L-Ribose Isomerase
| Number of Uses | Enzyme Activity Retention | Reference |
| Up to 7 times | No remarkable decrease |
Experimental Protocols
Protocol 1: Production and Partial Purification of Recombinant L-Ribose Isomerase
This protocol describes the expression and partial purification of recombinant L-ribose isomerase from E. coli.
Materials:
-
E. coli JM109 strain harboring the L-ribose isomerase gene from C. parahominis MB426
-
LB broth supplemented with appropriate antibiotic (e.g., ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
50 mM Glycine-NaOH buffer (pH 9.0)
-
Manganese chloride (MnCl₂)
-
Polyethylene glycol (PEG) #6000
-
Centrifuge
-
Sonicator
Procedure:
-
Cultivation: Inoculate a suitable volume of LB broth containing the appropriate antibiotic with the recombinant E. coli strain. Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. Continue incubation at a lower temperature (e.g., 25-30°C) for several hours (e.g., 4-16 hours).
-
Cell Harvest: Harvest the cells by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Cell Lysis: Wash the cell pellet twice with 50 mM Glycine-NaOH buffer (pH 9.0). Resuspend the cells in the same buffer and disrupt them by sonication on ice.
-
Clarification: Centrifuge the cell lysate at 12,000 x g for 20 minutes at 4°C to remove cell debris.
-
Partial Purification with PEG:
-
To the supernatant (cell-free extract), add MnCl₂ to a final concentration of 10 mM.
-
Slowly add PEG #6000 to a final concentration of 5% (w/v) and stir for 30 minutes at 4°C.
-
Centrifuge at 12,000 x g for 30 minutes and discard the pellet.
-
To the supernatant, add PEG #6000 to a final concentration of 15% (w/v) and stir for 30 minutes at 4°C.
-
Collect the precipitate by centrifugation at 12,000 x g for 30 minutes.
-
Resuspend the pellet in a minimal volume of 10 mM Glycine-NaOH buffer (pH 9.0). This is the partially purified enzyme solution.
-
Protocol 2: Immobilization of L-Ribose Isomerase
This protocol details the immobilization of the partially purified L-ribose isomerase onto a resin.
Materials:
-
Partially purified L-ribose isomerase solution
-
DIAION HPA25L resin (or equivalent)
-
50 mM Glycine-NaOH buffer (pH 9.0)
-
Shaking incubator
Procedure:
-
Resin Preparation: Wash the DIAION HPA25L resin with deionized water and then equilibrate with 50 mM Glycine-NaOH buffer (pH 9.0).
-
Immobilization: Mix the partially purified enzyme solution with the equilibrated resin. The ratio of enzyme to resin should be optimized for maximum activity yield.
-
Incubation: Incubate the mixture at a low temperature (e.g., 4°C) with gentle shaking for a specified period (e.g., 12-24 hours) to allow for enzyme adsorption.
-
Washing: After incubation, separate the immobilized enzyme from the solution by filtration or decantation. Wash the immobilized enzyme beads several times with 50 mM Glycine-NaOH buffer (pH 9.0) to remove any unbound enzyme.
-
Storage: Store the immobilized enzyme at 4°C in the same buffer until use.
Protocol 3: Enzymatic Production of this compound
This protocol describes the batch production of this compound from L-psicose using the immobilized L-ribose isomerase.
Materials:
-
Immobilized L-ribose isomerase
-
L-psicose
-
50 mM Glycine-NaOH buffer (pH 9.0)
-
Reaction vessel (e.g., conical flask)
-
Shaking water bath or incubator
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 10% (w/w) L-psicose in 50 mM Glycine-NaOH buffer (pH 9.0).
-
Enzyme Addition: Add the immobilized L-ribose isomerase to the reaction mixture. The amount of enzyme should be optimized for efficient conversion. A typical loading is 2000 units of recombinant L-RI for a 24-hour reaction.
-
Incubation: Incubate the reaction mixture at 40°C with gentle agitation for 24 hours, or until equilibrium is reached.
-
Monitoring: The progress of the reaction can be monitored by taking samples at different time intervals and analyzing the sugar composition using High-Performance Liquid Chromatography (HPLC).
-
Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration for reuse.
Protocol 4: Downstream Processing and Crystallization of this compound
This protocol outlines the steps for the purification and crystallization of this compound from the reaction mixture.
Materials:
-
Reaction mixture containing this compound and L-psicose
-
Ion-exchange resins (cationic and anionic)
-
Activated carbon
-
Rotary evaporator
-
Crystallization vessel
-
Filtration apparatus
Procedure:
-
Decolorization and Desalting: Treat the reaction mixture with activated carbon to remove color impurities. Subsequently, pass the solution through a column packed with cation and anion exchange resins to remove salts and other charged molecules.
-
Concentration: Concentrate the purified sugar solution using a rotary evaporator under reduced pressure until it reaches a concentration of approximately 70% (w/w).
-
Crystallization: Transfer the concentrated syrup to a crystallization vessel and store it at a low temperature (e.g., 4°C) to induce crystallization.
-
Crystal Harvesting: Collect the this compound crystals by filtration.
-
Drying: Wash the crystals with a small amount of cold ethanol or another suitable solvent and dry them under vacuum.
-
Purity Analysis: The purity of the final this compound crystals can be confirmed by HPLC analysis.
Visualizations
Figure 1: Workflow for this compound production.
References
L-Allose as a Substrate for Aldose Isomerase Characterization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of aldose isomerases using the rare sugar L-Allose as a substrate. Aldose isomerases are crucial enzymes in carbohydrate metabolism and hold significant potential in biocatalysis and drug development. Understanding their kinetics and substrate specificity with rare sugars like this compound is essential for harnessing their full potential.
Introduction
Aldose isomerases (E.C. 5.3.1) are a class of enzymes that catalyze the reversible isomerization of aldose sugars to their corresponding ketose forms. This catalytic activity is central to various metabolic pathways and has been extensively explored for the biotechnological production of rare sugars. This compound, a rare aldohexose, serves as an excellent substrate for characterizing the activity and specificity of several aldose isomerases, particularly L-rhamnose isomerase. The characterization of these enzymes with this compound is pivotal for applications in drug discovery, functional food development, and as biocatalysts for the synthesis of high-value chemicals.
The isomerization of this compound to L-Allulose (also known as L-Psicose) is a key reaction facilitated by these enzymes. The ability to quantify this conversion allows for the detailed kinetic analysis of the enzyme, including the determination of Michaelis-Menten constants (Km) and catalytic efficiency (kcat). Furthermore, understanding the substrate specificity and inhibition profiles of aldose isomerases with this compound can guide protein engineering efforts to develop novel biocatalysts with desired properties.
Quantitative Data Summary
The following tables summarize the kinetic parameters of various aldose isomerases with substrates relevant to this compound isomerization. Note that much of the available literature focuses on the conversion of D-allulose to D-allose; however, due to the reversible nature of the isomerization, these parameters provide valuable insights into the kinetics of the this compound to L-Allulose conversion.
Table 1: Kinetic Parameters of Aldose Isomerases with D-Allose/D-Allulose
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Pseudomonas stutzeri L-rhamnose isomerase | D-Allose | 11 | 240 | - | - | 7.0 | 60 |
| Bacillus subtilis L-rhamnose isomerase | D-Allose | low | - | - | - | 8.5 | 70 |
| Caldicellulosiruptor obsidiansis L-rhamnose isomerase | D-Allose | - | 13.7 | - | - | 8.0 | 85 |
| Clostridium stercorarium L-rhamnose isomerase | D-Allulose | - | - | - | - | 7.0 | 75 |
| Commercial Glucose Isomerase (Sweetzyme IT) | D-Allulose | - | - | - | - | 8.0 | 60 |
Table 2: Substrate Specificity of Various Isomerases
| Enzyme | Substrates Utilized | Products from this compound |
| Pseudomonas stutzeri L-rhamnose isomerase | L-rhamnose, L-mannose, L-lyxose, D-ribose, D-allose | L-Allulose |
| Clostridium thermocellum Ribose-5-phosphate isomerase | L-talose, D-ribose, D-allose, this compound, L-ribose, D-talose | L-Psicose |
| Caldicellulosiruptor obsidiansis L-rhamnose isomerase | L-rhamnose, L-mannose, D-allose, L-fructose | L-Allulose |
Experimental Protocols
This section provides detailed methodologies for the characterization of aldose isomerase activity using this compound as a substrate. The primary method involves the quantification of the ketose product, L-Allulose, using colorimetric assays.
Enzyme Activity Assay: Colorimetric Methods
The activity of aldose isomerase is determined by measuring the rate of formation of the ketose product, L-Allulose, from the aldose substrate, this compound. Two common colorimetric methods for quantifying ketoses are the Seliwanoff's test and the cysteine-carbazole method.
3.1.1. Seliwanoff's Test
This test is based on the principle that ketoses are more rapidly dehydrated than aldoses when heated in the presence of a strong acid, forming furfural derivatives that condense with resorcinol to produce a cherry-red colored complex.[1][2][3][4][5]
Materials:
-
Seliwanoff's Reagent: 0.05% (w/v) resorcinol in 3 N HCl. Dissolve 50 mg of resorcinol in 33 mL of concentrated HCl and bring the volume to 100 mL with distilled water.
-
This compound solution (substrate)
-
Purified aldose isomerase
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.0)
-
10% (w/v) Trichloroacetic acid (TCA) to stop the reaction
-
Water bath
Procedure:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the reaction buffer, a suitable concentration of this compound (e.g., 10 mM), and any required cofactors (e.g., 1 mM MnCl₂).
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a known amount of the purified aldose isomerase.
-
Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Prepare a blank reaction without the enzyme or with the enzyme added after the TCA.
-
-
Colorimetric Detection:
-
In a clean test tube, add 1 mL of the reaction supernatant (after centrifugation to remove precipitated protein).
-
Add 2 mL of Seliwanoff's reagent.
-
Heat the mixture in a boiling water bath for exactly 1 minute.
-
Cool the tubes immediately in an ice bath to stop the color development.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve using known concentrations of L-Allulose.
-
Determine the concentration of L-Allulose produced in the enzymatic reaction from the standard curve.
-
One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of L-Allulose per minute under the specified assay conditions.
-
3.1.2. Cysteine-Carbazole Method
This is another sensitive method for the quantification of ketoses.
Materials:
-
70% (v/v) Sulfuric acid
-
0.12% (w/v) Carbazole in absolute ethanol (prepare fresh)
-
1.5% (w/v) Cysteine hydrochloride solution (prepare fresh)
-
This compound solution (substrate)
-
Purified aldose isomerase
-
Reaction buffer
-
10% (w/v) Trichloroacetic acid (TCA)
Procedure:
-
Enzymatic Reaction: Follow the same procedure as described in section 3.1.1.
-
Colorimetric Detection:
-
To 0.2 mL of the reaction supernatant, add 1.2 mL of 70% sulfuric acid and mix well.
-
Add 0.1 mL of the cysteine hydrochloride solution and mix.
-
Add 0.1 mL of the carbazole solution and mix thoroughly.
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature.
-
Measure the absorbance at 560 nm.
-
-
Quantification:
-
Prepare a standard curve with known concentrations of L-Allulose.
-
Calculate the amount of L-Allulose produced and determine the enzyme activity.
-
Determination of Kinetic Parameters (K_m_ and V_max_)
To determine the Michaelis-Menten constant (K_m_) and the maximum reaction velocity (V_max_), perform the enzyme activity assay with varying concentrations of this compound.
Procedure:
-
Set up a series of enzymatic reactions with a fixed amount of enzyme and varying concentrations of this compound (e.g., from 0.1 to 10 times the expected K_m_).
-
Measure the initial reaction velocity (v₀) for each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software or use a linear transformation plot (e.g., Lineweaver-Burk plot) to determine K_m_ and V_max_.
-
Calculate the catalytic constant (k_cat_) from the equation: k_cat_ = V_max_ / [E]t, where [E]t is the total enzyme concentration.
-
The catalytic efficiency is then calculated as k_cat_/K_m_.
Substrate Specificity
To evaluate the substrate specificity of the aldose isomerase, perform the activity assay with a range of different aldose sugars at the same concentration.
Procedure:
-
Prepare solutions of various aldose sugars (e.g., L-rhamnose, L-mannose, D-ribose, D-glucose, L-arabinose) at the same concentration as this compound.
-
Perform the enzyme activity assay for each substrate under the same conditions.
-
Express the activity towards each substrate as a percentage of the activity observed with the primary substrate (e.g., L-rhamnose or this compound).
Inhibition Studies
Investigate the effect of potential inhibitors on the enzyme activity. Metal chelators like EDTA are commonly tested for metalloenzymes.
Procedure:
-
Prepare a stock solution of the potential inhibitor (e.g., EDTA).
-
Pre-incubate the enzyme with various concentrations of the inhibitor in the reaction buffer for a specific period before adding the substrate.
-
Initiate the reaction by adding this compound and measure the enzyme activity as described above.
-
Determine the concentration of the inhibitor that causes 50% inhibition (IC₅₀).
-
To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), perform kinetic studies at different inhibitor concentrations and analyze the data using Lineweaver-Burk plots.
Visualizations
The following diagrams illustrate the key processes involved in the characterization of aldose isomerase using this compound.
Caption: Isomerization of this compound to L-Allulose by Aldose Isomerase.
Caption: Workflow for Aldose Isomerase Characterization using this compound.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the characterization of aldose isomerases using this compound as a substrate. Accurate determination of kinetic parameters, substrate specificity, and inhibitor effects is fundamental for both basic research and the development of novel biotechnological applications. The use of reliable colorimetric assays, coupled with systematic experimental design, will enable researchers to thoroughly evaluate and compare the properties of different aldose isomerases, thereby accelerating advancements in enzymology and drug discovery.
References
Applications of L-Allose in Glycobiology Research: A Review of the Current Landscape
A Note to the Researcher: The current body of scientific literature extensively details the applications of D-Allose in glycobiology research. However, there is a significant scarcity of published studies on its enantiomer, L-Allose . As stereoisomers can have vastly different biological activities, the findings presented herein for D-Allose should not be directly extrapolated to this compound. This document provides a comprehensive overview of the research on D-Allose, which may serve as a foundational reference for initiating studies into the potential applications of this compound.
Part 1: Application Notes for D-Allose
D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered considerable attention for its diverse biological activities, including anti-cancer, anti-oxidative, and immunomodulatory effects.[1][2][3][4][5]
Anti-Cancer Applications
D-Allose has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. Its anti-tumor activity is attributed to several mechanisms:
-
Induction of Cell Cycle Arrest: D-Allose has been shown to cause cell cycle arrest, primarily at the G1 or G2/M phase, in different cancer cell types. In ovarian cancer cells (OVCAR-3), treatment with D-Allose led to a moderate G2/M arrest and an upregulation of the Cdk inhibitors p21 and p27.
-
Apoptosis Induction: D-Allose can induce programmed cell death in cancer cells. In ovarian cancer cells, approximately 8% ± 3% of apoptotic cells were identified after treatment with 50 mM D-Allose for 120 hours.
-
Modulation of Signaling Pathways: A key target of D-Allose is the upregulation of thioredoxin-interacting protein (TXNIP), a known tumor suppressor. Increased TXNIP expression can lead to the inhibition of glucose uptake and the induction of oxidative stress in cancer cells. D-Allose has also been shown to suppress the mTOR signaling pathway, which is often dysregulated in cancer.
-
Inhibition of Glycolysis: By competing with glucose, D-Allose can interfere with the metabolic activity of cancer cells, which heavily rely on glycolysis for energy production (the Warburg effect). This leads to a reduction in intracellular ATP levels.
-
Generation of Reactive Oxygen Species (ROS): D-Allose can induce the production of intracellular ROS in cancer cells, leading to oxidative stress and cell death.
Quantitative Data on Anti-Cancer Effects of D-Allose
| Cell Line | Cancer Type | D-Allose Concentration | Effect | Reference |
| U251MG | Glioblastoma | 10-50 mM | Dose-dependent inhibition of cell viability. | |
| U87MG | Glioblastoma | 10-50 mM | Dose-dependent inhibition of cell viability. | |
| OVCAR-3 | Ovarian Carcinoma | 50 mM | Significant inhibition of cell proliferation. | |
| RT112, 253J, J82 | Bladder Cancer | Various | Inhibition of cell viability. | |
| Lewis Lung Carcinoma | Lung Carcinoma | Not specified | Inhibition of cell growth. | |
| B16F10 | Melanoma | Not specified | Inhibition of cell growth. | |
| MDA-MB-231 | Breast Cancer | Not specified | Inhibition of cell growth. |
Regulation of Oxidative Stress
D-Allose exhibits antioxidant properties by modulating the production of reactive oxygen species (ROS). While it does not directly scavenge hydrogen peroxide or superoxide anions, it can eliminate hydroxyl radicals. A key mechanism of its antioxidant effect is the suppression of mitochondrial ROS production by competing with D-glucose for cellular uptake and metabolism, thereby reducing ATP synthesis.
Immunomodulatory Effects
D-Allose has been shown to modulate immune responses. It can suppress the activation of neutrophils, which play a role in ischemia/reperfusion injury. In studies on dendritic cells (DCs), D-Allose was found to decrease the endocytosis of immune complexes and, in mixed leukocyte reactions, induced apoptosis of CD4+ T cells. Furthermore, D-Allose can inhibit the production of cytokines like interferon-alpha (IFN-α) and interleukin-12p40 (IL-12p40) by plasmacytoid dendritic cells (pDCs) by attenuating the phosphorylation of the MAPK family members (Erk1/2, JNK/SAPK, and p38 MAPK).
Part 2: Experimental Protocols with D-Allose
Cell Viability MTT Assay
This protocol is for assessing the effect of D-Allose on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3, U251MG)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
D-Allose solution (sterile, various concentrations)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of D-Allose in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the D-Allose solutions at various concentrations (e.g., 0, 10, 25, 50 mM). Include a control group with fresh medium only.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Western Blot for Cell Cycle Regulatory Proteins
This protocol is for analyzing the expression of proteins like p21 and p27 after D-Allose treatment.
Materials:
-
Cells treated with D-Allose as described above.
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p21, anti-p27, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) detection reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL reagent and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control.
Measurement of Intracellular ROS
This protocol uses 2′,7′-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.
Materials:
-
Cells treated with D-Allose.
-
DCF-DA solution (10 mM stock in DMSO).
-
HBSS (Hank's Balanced Salt Solution).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Treat cells with D-Allose for the desired time (e.g., 1 hour).
-
Harvest the cells and wash them with HBSS.
-
Resuspend the cells in HBSS containing 10 µM DCF-DA.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Resuspend the cells in HBSS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.
Part 3: Signaling Pathways and Visualizations
D-Allose Induced Anti-Cancer Signaling
D-Allose exerts its anti-cancer effects through multiple interconnected pathways. A key mechanism involves the upregulation of Thioredoxin-Interacting Protein (TXNIP). TXNIP can inhibit the glucose transporter GLUT1, leading to reduced glucose uptake and energy stress. This energy depletion can activate AMPK, further inhibiting cell growth. Increased intracellular ROS, also a consequence of D-Allose treatment, can contribute to apoptosis.
References
- 1. D-allose, a typical rare sugar: properties, applications, and biosynthetic advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent research on the physiological functions, applications, and biotechnological production of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent research on the physiological functions, applications, and biotechnological production of d-allose (2018) | Ziwei Chen | 78 Citations [scispace.com]
- 5. resource.aminer.org [resource.aminer.org]
Application Notes and Protocols for Investigating Carbohydrate Metabolism Using L-Allose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Allose, a rare monosaccharide, presents a compelling subject for the study of carbohydrate metabolism and the development of novel therapeutic agents. As a stereoisomer of D-allose, it is hypothesized to share some metabolic characteristics while potentially possessing unique biological activities. Due to the limited extent of current research on this compound compared to its D-isoform, this document provides a comprehensive guide for initiating studies into its effects on metabolic pathways. The protocols and data presented are largely based on established research on D-Allose, offering a foundational framework for investigating this compound. It is believed that this compound follows a metabolic pathway similar to D-Allose, though its specific absorption and effects are less documented[1]. This compound is a synthetic isomer of allulose, and like its D-counterpart, has the molecular formula C6H12O6 but differs in the arrangement of atoms[1].
Core Concepts and Mechanisms of Action (Hypothesized for this compound based on D-Allose Data)
D-Allose has been shown to exert significant influence over various cellular processes, primarily through its interaction with glucose transporters and its impact on intracellular signaling pathways. It is anticipated that this compound may have similar, though not identical, effects. The primary proposed mechanisms include:
-
Competitive Inhibition of Glucose Uptake: D-Allose is known to compete with glucose for transport through glucose transporters (GLUTs), thereby reducing intracellular glucose concentrations. This has been observed to inhibit the growth of cancer cells by reducing GLUT1 expression[2].
-
Modulation of Intracellular Signaling: A key target of D-Allose is the mTOR signaling pathway, which is often dysregulated in cancer[3]. D-Allose has been shown to downregulate mTOR protein, leading to the induction of autophagy[3].
-
Induction of Oxidative Stress: In some cancer cell lines, D-Allose treatment leads to an increase in intracellular reactive oxygen species (ROS), contributing to its anti-tumor effects.
-
Cell Cycle Arrest: D-Allose can induce G1 cell cycle arrest in cancer cells, mediated by the upregulation of thioredoxin-interacting protein (TXNIP) and stabilization of p27kip1.
Data Presentation
The following tables summarize quantitative data from studies on D-Allose, which can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: Inhibitory Effects of D-Allose on Cancer Cell Proliferation
| Cell Line | Concentration of D-Allose | Inhibition of Proliferation (%) | Reference |
| Lewis Lung Carcinoma | Not Specified | Significant Suppression | |
| B16F10 Mouse Melanoma | Not Specified | Growth Inhibition | |
| Human Leukemia MOLT-4F | Not Specified | Anti-proliferative activity | |
| Hepatocellular Carcinoma | Not Specified | G1 cell cycle arrest |
Table 2: Effects of D-Allose on Metabolic Parameters
| Parameter | Model System | Treatment Details | Observed Effect | Reference |
| Blood Glucose | Diabetic mice with transplanted islets | 400 µg/g BW intravenously | Improved blood glucose control | |
| Insulin Secretion | Diabetic mice with transplanted islets | 400 µg/g BW intravenously | Maintained insulin secretion | |
| Glycolysis | Isolated neonatal rat cardiomyocytes | Simultaneous treatment with phenylephrine | Remarkable inhibition of glycolysis | |
| Intracellular Glucose | Isolated neonatal rat cardiomyocytes | Simultaneous treatment with phenylephrine | Dramatic reduction |
Experimental Protocols
The following are detailed protocols adapted from studies on D-Allose, intended for the investigation of this compound's effects on carbohydrate metabolism.
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of a specific cell line (e.g., cancer cells, hepatocytes).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (sterile, stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a wide range of concentrations (e.g., 0.1 mM to 100 mM).
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the cells for 24, 48, and 72 hours.
-
At each time point, add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan crystals (for MTT) or soluble formazan (for WST-1).
-
If using MTT, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Glucose Uptake Assay
Objective: To assess the effect of this compound on glucose uptake in cells.
Materials:
-
Cell line of interest
-
24-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence microscope/plate reader
Procedure:
-
Seed cells in a 24-well plate and grow to confluence.
-
Wash the cells twice with warm KRH buffer.
-
Pre-incubate the cells with KRH buffer containing different concentrations of this compound for 30 minutes.
-
Add 2-deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for 10-15 minutes.
-
To stop the reaction, wash the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
If using 2-deoxy-D-[³H]glucose, measure the radioactivity of the cell lysates using a scintillation counter.
-
If using a fluorescent glucose analog, measure the fluorescence using a fluorescence microscope or plate reader.
-
Normalize the glucose uptake to the total protein content of each sample.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on key proteins in metabolic signaling pathways (e.g., mTOR, Akt).
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against target proteins (e.g., phospho-mTOR, total mTOR, phospho-Akt, total Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways
Caption: Hypothesized signaling pathways affected by this compound.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
Logical Relationships
Caption: Logical flow from this compound administration to outcome.
Conclusion and Future Directions
The study of this compound is a nascent field with the potential to uncover novel mechanisms of carbohydrate metabolism and yield new therapeutic strategies. The protocols and conceptual frameworks provided herein, derived from extensive research on D-Allose, offer a robust starting point for researchers. It is crucial to recognize that this compound may exhibit unique properties, and direct experimental validation is essential. Future research should focus on elucidating the specific transporters and enzymes that interact with this compound, comprehensively mapping its downstream signaling effects, and evaluating its efficacy in various in vivo models of metabolic diseases and cancer. The comparative study of this compound and D-Allose will be particularly insightful in understanding the structure-activity relationships of rare sugars in biological systems.
References
Application Notes and Protocols: L-Allose as a Precursor for the Synthesis of L-Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Nucleoside analogues represent a critical class of therapeutic agents, exhibiting significant antiviral and anticancer properties. Their "unnatural" L-configuration often imparts resistance to metabolic degradation and can offer unique mechanisms of action compared to their D-enantiomers. The synthesis of these molecules, however, presents considerable challenges, primarily due to the limited availability and high cost of L-ribose, the natural precursor for L-ribonucleosides. This document outlines a comprehensive strategy utilizing the more accessible L-allose, a C6 L-hexose, as a starting material for the efficient synthesis of L-nucleoside analogues.
The cornerstone of this approach is the controlled degradation of the six-carbon this compound to the five-carbon L-ribose, a key intermediate for nucleoside synthesis. This conversion can be effectively achieved through established chemical methods such as the Ruff or Wohl degradation. Subsequent protection of the L-ribose hydroxyl groups, followed by glycosylation with a desired nucleobase and final deprotection, yields the target L-nucleoside analogue. These protocols provide a viable and potentially more cost-effective pathway for the production of these vital therapeutic compounds.
Data Presentation
Table 1: Overview of Synthetic Strategy and Key Intermediates
| Step | Transformation | Starting Material | Key Reagents | Intermediate/Product | Key Considerations |
| 1 | Chain Shortening (Degradation) | This compound | 1. Br₂, H₂O2. H₂O₂, Fe₂(SO₄)₃ (Ruff) | L-Ribose | Stereochemistry at C2-C4 is retained. Reaction requires careful control of conditions. |
| 2 | Hydroxyl Group Protection | L-Ribose | Acetic Anhydride, Pyridine | 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose | Peracetylation ensures solubility and activates the anomeric carbon for glycosylation. |
| 3 | Glycosylation (Vorbrüggen) | Protected L-Ribose + Silylated Nucleobase | Silylated Nucleobase (e.g., persilylated uracil), Lewis Acid (e.g., TMSOTf) | Protected L-Nucleoside | Anhydrous conditions are crucial for high yields. The choice of Lewis acid can influence stereoselectivity. |
| 4 | Deprotection | Protected L-Nucleoside | Methanolic Ammonia or Sodium Methoxide in Methanol | L-Nucleoside Analogue | Mild basic conditions are used to remove acetyl protecting groups without affecting the nucleoside linkage. |
Experimental Protocols
Protocol 1: Synthesis of L-Ribose from this compound via Ruff Degradation
This protocol describes the one-carbon chain shortening of this compound to L-ribose. The reaction proceeds via oxidation of the aldehyde to an aldonic acid, followed by oxidative decarboxylation.
Materials:
-
This compound
-
Bromine (Br₂)
-
Barium carbonate (BaCO₃)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Ferric sulfate (Fe₂(SO₄)₃)
-
Ethanol
-
Diethyl ether
-
Deionized water
Procedure:
-
Oxidation of this compound to L-Allonic Acid:
-
Dissolve this compound (1 equivalent) in deionized water.
-
Add bromine (approximately 1.1 equivalents) to the solution and stir in the dark at room temperature for 18-24 hours.
-
Remove excess bromine by bubbling air through the solution.
-
Neutralize the solution by adding barium carbonate until effervescence ceases.
-
Filter the solution to remove the precipitate (barium bromide and excess barium carbonate).
-
Concentrate the filtrate under reduced pressure to obtain the crude barium salt of L-allonic acid.
-
-
Oxidative Decarboxylation to L-Ribose:
-
Dissolve the crude barium L-allonate in deionized water.
-
Add a catalytic amount of ferric sulfate.
-
Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (approximately 2-3 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of CO₂ ceases.
-
Remove the barium and sulfate ions by the addition of a stoichiometric amount of barium carbonate, followed by filtration.
-
Concentrate the filtrate under reduced pressure to a syrup.
-
Triturate the syrup with ethanol to precipitate L-ribose.
-
Collect the solid by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.
-
Expected Yield: 40-50%
Protocol 2: Protection of L-Ribose as 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose
This protocol details the peracetylation of L-ribose to protect the hydroxyl groups and activate the anomeric position for the subsequent glycosylation reaction.
Materials:
-
L-Ribose
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend L-ribose in pyridine at 0°C.
-
Slowly add acetic anhydride to the suspension with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of ice-water.
-
Extract the product with dichloromethane (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose.
Expected Yield: 85-95%
Protocol 3: Synthesis of L-Uridine via Vorbrüggen Glycosylation
This protocol describes the coupling of the protected L-ribose with a silylated nucleobase (uracil in this example) to form the L-nucleoside.
Materials:
-
1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Silylation of Uracil:
-
Suspend uracil in a mixture of HMDS and a catalytic amount of TMSCl.
-
Reflux the mixture until the solution becomes clear (approximately 2-4 hours).
-
Remove the excess silylating agents under reduced pressure to obtain persilylated uracil as an oil.
-
-
Glycosylation Reaction:
-
Dissolve 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose and the silylated uracil in anhydrous DCE under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C.
-
Add TMSOTf (as a Lewis acid catalyst) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield protected L-uridine.
-
Expected Yield: 70-85%
Protocol 4: Deprotection of Protected L-Uridine to L-Uridine
This final step involves the removal of the acetyl protecting groups to yield the final L-nucleoside analogue.
Materials:
-
Protected L-Uridine
-
Anhydrous methanol
-
Saturated methanolic ammonia or sodium methoxide solution (catalytic amount)
-
Amberlite IR-120 (H⁺ form) resin
Procedure:
-
Dissolve the protected L-uridine in anhydrous methanol.
-
Add a catalytic amount of saturated methanolic ammonia or sodium methoxide solution.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed (typically 1-4 hours).
-
Neutralize the reaction mixture with Amberlite IR-120 (H⁺ form) resin.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting solid can be purified by recrystallization (e.g., from ethanol) to afford pure L-uridine.
Expected Yield: >90%
Mandatory Visualizations
Caption: Synthetic workflow from this compound to L-Nucleoside Analogue.
Caption: Key transformations in the Ruff degradation of this compound.
Caption: Logical relationship in the Vorbrüggen glycosylation reaction.
Application Notes and Protocols for the Crystallization of L-Allose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of L-Allose, a rare monosaccharide with potential applications in various fields of research and drug development. The following sections outline methodologies for obtaining crystalline this compound from aqueous solutions and alcohol-based solvent systems.
Data Presentation
The following table summarizes the key quantitative data found in the literature for the crystallization of allose.
| Parameter | Racemic β-D,this compound | β-L-Allose | This compound (from enzymatic synthesis) |
| Solvent System | Water | 93% Ethanol | Water |
| Initial Concentration | 15 wt% | Not specified | 70% (w/w) syrup |
| Initial Temperature | 30°C | Not specified | Not specified |
| Crystallization Temperature | 25°C | Not specified | 4°C |
| Time for Crystal Growth | 2 weeks | Not specified | Not specified |
| Melting Point | 181°C[1] | 128-129°C | Not specified |
| Final Yield | Not specified | Not specified | 23.0% (from L-psicose)[2] |
Experimental Protocols
Protocol 1: Crystallization of this compound from Aqueous Solution
This protocol is adapted from methods used for the crystallization of racemic allose and for the purification of this compound from enzymatic reaction mixtures. It is suitable for obtaining this compound crystals from a purified aqueous solution.
Materials:
-
Purified this compound
-
Deionized or distilled water
-
Crystallization dish or beaker
-
Magnetic stirrer and stir bar (optional)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Wash solvent (e.g., cold absolute ethanol or methanol)
-
Drying oven or desiccator
Procedure:
-
Preparation of the Supersaturated Solution:
-
Dissolve the purified this compound in deionized water to create a concentrated solution. For instance, a starting point could be a 70% (w/w) syrup, which has been effective for crystallizing this compound from a mixture.[2]
-
Gently heat the solution while stirring to ensure all the this compound is dissolved. Avoid overheating, which can cause caramelization.
-
-
Induction of Crystallization:
-
Transfer the warm, saturated solution to a clean crystallization dish or beaker.
-
To induce crystallization, the solution must be brought to a state of supersaturation by cooling. Place the container in a refrigerator or a temperature-controlled bath set to 4°C.[2]
-
For controlled cooling, you can initially let the solution cool to room temperature before transferring it to the colder environment.
-
-
Crystal Growth:
-
Allow the solution to stand undisturbed at 4°C. Crystal formation may take from several hours to days.
-
Monitor the solution periodically for the appearance of crystals.
-
-
Harvesting the Crystals:
-
Once a sufficient amount of crystals has formed, separate them from the mother liquor by filtration. A Büchner funnel under vacuum is effective for this purpose.
-
Wash the collected crystals with a small amount of a cold solvent in which this compound is not very soluble, such as absolute ethanol or methanol.[3] This will remove any remaining impurities from the crystal surfaces.
-
-
Drying the Crystals:
-
Dry the purified crystals in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Protocol 2: Recrystallization of this compound from Aqueous Ethanol
This protocol is based on a historical method for the purification of β-L-Allose and is suitable for recrystallizing this compound to a high purity.
Materials:
-
Crude or impure this compound crystals
-
95% Ethanol
-
Deionized or distilled water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water bath)
-
Filtration apparatus
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Prepare a 93% ethanol solution by mixing 95% ethanol with deionized water.
-
Add a minimal amount of the hot 93% ethanol solution to the this compound and heat the mixture gently to dissolve the sugar. Add more hot solvent in small portions until the this compound is completely dissolved.
-
-
Cooling and Crystallization:
-
Once the this compound is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.
-
After the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by filtration and wash them with a small amount of cold 95% ethanol.
-
Dry the crystals in a desiccator or a low-temperature oven to obtain the purified β-L-Allose. The expected melting point for the purified sugar is around 128-129°C.
-
Visualizations
Below is a workflow diagram illustrating the enzymatic production and subsequent crystallization of this compound.
References
Application Notes and Protocols for L-Allose Synthesis Using Immobilized Enzyme Technology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of L-Allose, a rare sugar with significant potential in the food and pharmaceutical industries, using immobilized enzyme technology. This technology offers a promising avenue for efficient and sustainable this compound production by enhancing enzyme stability and reusability.
Introduction to this compound and Enzymatic Synthesis
This compound is a rare monosaccharide and a C-3 epimer of D-glucose. It exhibits approximately 80% of the sweetness of sucrose but with significantly fewer calories, making it an attractive sugar substitute.[1] Beyond its potential as a low-calorie sweetener, this compound has demonstrated various physiological functions, including potent anti-cancer and anti-tumor effects, highlighting its promise in clinical applications.[1]
Traditional chemical synthesis of this compound is often complex, produces undesirable by-products, and can be environmentally unfriendly.[2][3] Enzymatic synthesis provides a highly specific and efficient alternative. The core of this technology lies in the use of isomerases and epimerases that can convert more abundant sugars into this compound. To improve the economic viability and operational stability of this process, the enzymes are often immobilized on solid supports.
Key Enzymes in this compound Synthesis
Several enzymes have been identified and utilized for the production of this compound, primarily through the isomerization or epimerization of other sugars.
-
L-Rhamnose Isomerase (L-RI): This enzyme is a key player in this compound synthesis, catalyzing the isomerization of D-psicose (D-allulose) to D-allose.[4] It can also be involved in the conversion of other sugars.
-
D-Psicose 3-Epimerase (DPEase): This enzyme is crucial for converting D-fructose into D-psicose, which can then be converted to D-allose by L-rhamnose isomerase.
-
L-Ribose Isomerase (L-RI): This enzyme can convert L-psicose to this compound.
-
Commercial Glucose Isomerase (GI): Commercially available immobilized glucose isomerase has also been successfully used for the continuous production of D-allose from D-allulose.
Immobilization Techniques
Enzyme immobilization involves confining the enzyme to a solid support, which can improve its stability, allow for continuous operation, and simplify product purification. Common methods include:
-
Adsorption: Based on weak interactions between the enzyme and the support.
-
Covalent Bonding: Forms strong, stable linkages between the enzyme and the support.
-
Entrapment: Physically enclosing the enzyme within a porous matrix like alginate gel.
-
Cross-linking: Creating chemical bonds between enzyme molecules, often with a reagent like glutaraldehyde.
Data Presentation: Performance of Immobilized Enzymes in this compound Synthesis
The following tables summarize quantitative data from various studies on this compound synthesis using immobilized enzymes, providing a clear comparison of different systems.
Table 1: One-Pot Synthesis of D-Allose from D-Fructose
| Enzymes | Immobilization Support | Substrate | Product Concentration | Conversion Ratio (D-Fructose:D-Psicose:D-Allose) | Reaction Time | Reference |
| L-Rhamnose Isomerase (from B. subtilis) and D-Psicose 3-Epimerase (from Ruminococcus sp.) | Anion exchange resin and amino resin | D-Fructose | Not specified | 6.6:2.4:1.0 | 5 hours |
Table 2: Synthesis of D-Allose from D-Psicose (D-Allulose)
| Enzyme | Immobilization Method | Substrate Concentration | Product Concentration | Conversion Yield | Productivity | Optimal pH | Optimal Temperature | Reference |
| Recombinant L-Rhamnose Isomerase | Cross-linked with glutaraldehyde | 100 g D-psicose | 25 g D-allose | 25% | Not specified | Not specified | Not specified | |
| Commercial Glucose Isomerase (Sweetzyme IT) | Packed bed reactor | 500 g/L D-allulose | 150 g/L D-allose | 30% | 36 g/L/h | 8.0 | 60°C | |
| L-Rhamnose Isomerase (from P. stutzeri) | Immobilized | 16.6 kg D-allulose | 5.02 kg D-allose | 30% | ~24 g/L/h (calculated) | Not specified | Not specified |
Table 3: Synthesis of this compound from L-Psicose
| Enzyme | Immobilization Support | Substrate Concentration | Product Yield | Reusability | Reaction Temperature | Reference |
| L-Ribose Isomerase (from Cellulomonas parahominis) | DIAION HPA25L resin | 10% L-psicose | 35.0% this compound | Stable over 7 uses | 40°C |
Experimental Protocols
Protocol 1: One-Pot Synthesis of D-Allose from D-Fructose
This protocol is based on the work of Li et al. (2020).
1. Enzyme Preparation and Immobilization:
- Clone and express L-rhamnose isomerase (L-RhI) from Bacillus subtilis and D-psicose 3-epimerase (DPE) from Ruminococcus sp. in E. coli.
- Extract the crude enzymes from the recombinant E. coli.
- Immobilize the extracted L-RhI on an amino resin.
- Immobilize the extracted DPE on an anion exchange resin.
2. Enzymatic Reaction:
- Prepare a reaction mixture containing D-fructose as the substrate.
- Add the immobilized L-RhI and DPE to the reaction mixture.
- Incubate the reaction at an optimized temperature and pH (specific conditions should be determined empirically, but a starting point could be around 50-60°C and pH 7.0-8.0).
- Monitor the reaction progress by taking samples at regular intervals and analyzing the sugar composition using High-Performance Liquid Chromatography (HPLC).
- The reaction is expected to reach equilibrium in approximately 5 hours, with a mass ratio of D-fructose to D-psicose to D-allose of approximately 6.6:2.4:1.0.
3. Product Separation:
- Separate the immobilized enzymes from the reaction mixture by filtration or centrifugation for reuse.
- Purify D-allose from the reaction mixture using chromatographic techniques.
Protocol 2: Continuous Production of D-Allose from D-Allulose using Commercial Immobilized Glucose Isomerase
This protocol is based on the findings of Choi et al. (2021).
1. Reactor Setup:
- Pack a column (e.g., a packed bed reactor) with a commercial immobilized glucose isomerase (e.g., Sweetzyme IT).
- Equilibrate the column with a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0).
2. Continuous Reaction:
- Prepare a substrate solution of 500 g/L D-allulose in 50 mM EPPS buffer (pH 8.0).
- Continuously feed the substrate solution into the packed bed reactor at a controlled dilution rate of 0.24/h.
- Maintain the reactor temperature at 60°C.
- Collect the effluent from the reactor, which contains the product D-allose.
3. Analysis and Purification:
- Monitor the concentration of D-allose and D-allulose in the effluent using HPLC.
- Under these conditions, an average D-allose concentration of 150 g/L can be expected over a 20-day period, with a productivity of 36 g/L/h and a conversion yield of 30%.
- Purify D-allose from the effluent using appropriate downstream processing techniques.
Protocol 3: Immobilization of L-Ribose Isomerase for this compound Synthesis
This protocol is adapted from the work on L-ribose isomerase for rare sugar synthesis.
1. Enzyme Preparation:
- Clone and express the L-ribose isomerase gene from Cellulomonas parahominis MB426 in a suitable host like E. coli.
- Partially purify the recombinant L-ribose isomerase.
2. Immobilization:
- Immobilize the partially purified L-ribose isomerase on DIAION HPA25L resin. The specific binding conditions (e.g., pH, buffer, enzyme concentration) should be optimized.
3. Batch Reaction for this compound Production:
- Prepare a reaction mixture containing 10% (w/v) L-psicose in a suitable buffer.
- Add the immobilized L-ribose isomerase to the reaction mixture.
- Incubate the reaction at 40°C until equilibrium is reached.
- At equilibrium, a yield of approximately 35.0% this compound can be expected.
4. Enzyme Reuse and Product Recovery:
- Separate the immobilized enzyme by filtration for subsequent reuse. The immobilized enzyme has been shown to be stable for at least 7 cycles.
- Recover and purify this compound from the reaction mixture.
Visualizations
Biochemical Pathway for this compound Synthesis
Caption: Biochemical pathways for the enzymatic synthesis of D-Allose and this compound.
Experimental Workflow for this compound Production using Immobilized Enzymes
Caption: General experimental workflow for this compound synthesis using immobilized enzymes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 3. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
L-Allose in Cancer Research: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Allose, a rare monosaccharide and a C3 epimer of L-glucose, has emerged as a molecule of interest in cancer research. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines through multiple mechanisms. Notably, much of the existing research has been conducted using its more readily available enantiomer, D-Allose, with the findings widely considered to be applicable to this compound. This document provides a comprehensive overview of the in vitro applications of this compound in oncology research, detailing its effects on cancer cell lines and providing standardized protocols for key experimental procedures. The primary mechanisms of this compound's anti-cancer activity include the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways related to glucose metabolism and oxidative stress.
Summary of this compound Effects on Cancer Cell Lines
This compound has been shown to exert anti-proliferative effects on a variety of cancer cell lines in a dose-dependent manner. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Effect of D-Allose on Cancer Cell Viability
| Cell Line | Cancer Type | Concentration (mM) | Incubation Time | % Inhibition / Viability | Citation |
| HuH-7 | Hepatocellular Carcinoma | 50 | 7 days | 66.34% inhibition | |
| MDA-MB-231 | Breast Adenocarcinoma | 50 | 7 days | 52.93% inhibition | |
| SH-SY5Y | Neuroblastoma | 50 | 7 days | 52.82% inhibition | |
| RT112 | Bladder Cancer | 50 | 24 hours | 31.6% inhibition | |
| 253J | Bladder Cancer | 50 | 24 hours | 31.8% inhibition | |
| J82 | Bladder Cancer | 50 | 24 hours | 39.1% inhibition | |
| OVCAR-3 | Ovarian Carcinoma | 50 | 5 days | Significant inhibition |
Table 2: Effect of D-Allose on Cell Cycle Distribution in OVCAR-3 Ovarian Carcinoma Cells
| Treatment | Incubation Time | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Citation |
| Control | 5 days | Not specified | Not specified | 12.6% | |
| 50 mM D-Allose | 5 days | Not specified | Not specified | 24.6% |
Table 3: Induction of Apoptosis by D-Allose in OVCAR-3 Ovarian Carcinoma Cells
| Treatment | Incubation Time | % of Apoptotic Cells | Citation |
| Control | 5 days | Minimal | |
| 50 mM D-Allose | 5 days | ~8% |
Table 4: Effect of D-Allose on Protein Expression in Cancer Cell Lines (after 7 days of treatment)
| Cell Line | Protein | Concentration (mM) | Change in Expression | Citation |
| HuH-7 | GLUT1 | 50 | Decreased to ~42% of control | |
| MDA-MB-231 | GLUT1 | 50 | Decreased to ~63% of control | |
| SH-SY5Y | GLUT1 | 50 | Decreased to ~64% of control | |
| HuH-7 | TXNIP | 50 | Increased by ~10.7-fold | |
| MDA-MB-231 | TXNIP | 50 | Increased by ~5.4-fold | |
| SH-SY5Y | TXNIP | 50 | Increased by ~4.6-fold |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through several interconnected signaling pathways. A primary mechanism involves the upregulation of Thioredoxin-interacting protein (TXNIP). Increased TXNIP expression leads to the inhibition of the glucose transporter GLUT1, thereby reducing glucose uptake by cancer cells and inducing a state of metabolic stress. Furthermore, TXNIP can modulate the cellular redox state, leading to an increase in reactive oxygen species (ROS), which can trigger apoptosis. This compound has also been shown to induce cell cycle arrest, primarily at the G1 or G2/M phase, depending on the cancer cell type, and to promote apoptosis through the modulation of Bcl-2 family proteins.
Figure 1. Proposed signaling pathway of this compound in cancer cells.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Figure 2. Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 mM). Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
Harvest cells by trypsinization and collect by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the detection of apoptosis (programmed cell death) induced by this compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described previously.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Western Blotting for Protein Expression Analysis
This protocol is for the semi-quantitative analysis of protein expression levels (e.g., TXNIP, GLUT1, Bcl-2, Bax) following this compound treatment.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant potential as an anti-cancer agent in a variety of cancer cell lines. Its mechanisms of action, centered around the induction of metabolic stress, cell cycle arrest, and apoptosis, make it a compelling candidate for further investigation in cancer therapy. The provided protocols offer a standardized framework for researchers to explore the in vitro effects of this compound and to further elucidate its molecular pathways. These application notes are intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of this promising rare sugar.
Application Notes and Protocols: Investigating the Immunosuppressive Properties of Allose
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Allose, a rare aldohexose sugar, has garnered significant interest in the scientific community for its potential therapeutic applications. While both D-Allose and L-Allose enantiomers exist, the preponderance of current research has focused on the biological activities of D-Allose. These investigations have revealed notable immunosuppressive and anti-inflammatory properties, suggesting its potential as a novel therapeutic agent for autoimmune diseases and in transplantation medicine. This document provides a detailed overview of the known immunosuppressive effects of allose, primarily focusing on D-Allose due to the current availability of scientific literature. We present key quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to facilitate further research and drug development in this promising area.
Note on this compound: To date, there is a significant lack of published research specifically investigating the immunosuppressive properties of this compound. Therefore, the data, protocols, and pathways described herein are based on studies conducted with D-Allose. Researchers are encouraged to investigate this compound to determine if it possesses similar or distinct immunomodulatory activities.
Data Presentation: Quantitative Effects of D-Allose on Immune Cells
The following tables summarize the key quantitative findings from studies on the immunosuppressive effects of D-Allose.
Table 1: Effect of D-Allose on Dendritic Cell (DC) Function and T Cell Response
| Parameter | Cell Type | Treatment Conditions | Result | Reference |
| Endocytosis of BCG-anti-BCG immune complexes | Murine Dendritic Cells (DCs) | D-Allose-containing medium | Markedly decreased endocytosis | [1] |
| CD40 Expression | Murine Dendritic Cells (DCs) after co-culture with T cells | D-Allose in co-culture medium | Decreased CD40 expression | [1] |
| Fas Ligand (FasL) Expression | Murine Dendritic Cells (DCs) after co-culture with T cells | D-Allose in co-culture medium | Increased Fas Ligand expression | [1] |
| Apoptosis of CD4+ T cells | Murine CD4+ T cells co-cultured with BCG-exposed DCs | D-Allose-supplemented medium for DC exposure | Dose-dependent induction of apoptosis | [1] |
Table 2: Effect of D-Allose on Cytokine Production by Plasmacytoid Dendritic Cells (pDCs)
| Cytokine | Cell Type | Stimulant | D-Allose Concentration | Result | Reference |
| Interferon-alpha (IFN-α) | Murine Plasmacytoid Dendritic Cells (pDCs) | Toll-like receptor 7 (TLR7) ligand (ssRNA) or TLR9 ligand (CpG DNA) | Not specified | Severely decreased production | [2] |
| Interleukin-12p40 (IL-12p40) | Murine Plasmacytoid Dendritic Cells (pDCs) | Toll-like receptor 7 (TLR7) ligand (ssRNA) or TLR9 ligand (CpG DNA) | Not specified | Severely decreased production | |
| IL-12p40 | Murine Conventional Dendritic Cells (cDCs) | Imidazoquinoline or CpG DNA | Not specified | Normal production | |
| Tumor Necrosis Factor-alpha (TNF-α) | Murine Conventional Dendritic Cells (cDCs) | Imidazoquinoline or CpG DNA | Not specified | Normal production |
Signaling Pathways
D-Allose appears to exert its immunosuppressive effects through the modulation of key signaling pathways within immune cells. The primary pathways implicated are the MAPK and NF-κB signaling cascades.
MAPK Signaling Pathway in Plasmacytoid Dendritic Cells
D-Allose has been shown to attenuate the phosphorylation of key components of the MAPK signaling pathway in plasmacytoid dendritic cells (pDCs) when stimulated with specific Toll-like receptor (TLR) ligands. This inhibition of MAPK signaling likely contributes to the observed decrease in pro-inflammatory cytokine production.
References
Application Notes and Protocols for the Use of L-Allose as a Cryoprotective Agent for Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential process for the long-term storage of mammalian cells, ensuring the availability of consistent cell stocks for research, drug development, and clinical applications.[1][2] The primary challenge in cryopreservation is mitigating cellular damage caused by ice crystal formation and osmotic stress during freezing and thawing.[3][4][5] Cryoprotective agents (CPAs) are therefore crucial for cell viability. While dimethyl sulfoxide (DMSO) is a widely used CPA, its cellular toxicity can be a significant drawback. This has led to the exploration of less toxic alternatives.
L-Allose, a rare sugar, has emerged as a promising cryoprotective agent. This document provides detailed application notes and protocols for the use of this compound in the cryopreservation of mammalian cells. The information is based on studies of its stereoisomer, D-Allose, which has demonstrated significant cryoprotective effects, comparable to the well-known cryoprotectant trehalose. D-Allose has been shown to protect various mammalian cell lines during freezing at -80°C. One of the proposed mechanisms for its protective effect is the inhibition of reactive oxygen species (ROS) production.
Note: The experimental data presented here is based on studies conducted with D-Allose, a stereoisomer of this compound. While their similar structures suggest comparable cryoprotective properties, it is recommended to perform cell-line-specific optimization when using this compound.
Quantitative Data Summary
The following tables summarize the cryoprotective effect of D-Allose on various mammalian cell lines after being frozen at -80°C for 24 hours. Cell viability was assessed using the Trypan Blue dye exclusion test and cell proliferation was evaluated by the MTT assay.
Table 1: Cell Viability (Trypan Blue Exclusion) of OVCAR-3 Cells After Cryopreservation with D-Allose and Trehalose
| Cryoprotectant | Concentration (mM) | Cell Viability (%) |
| Control (no CPA) | 0 | 15.2 ± 2.1 |
| D-Allose | 100 | 45.3 ± 3.5 |
| 200 | 68.7 ± 4.2 | |
| 400 | 75.1 ± 5.0 | |
| Trehalose | 100 | 42.1 ± 3.8 |
| 200 | 65.4 ± 4.5 | |
| 400 | 72.3 ± 4.8 |
Table 2: Cell Proliferation (MTT Assay) of Various Cell Lines After Cryopreservation with 400 mM D-Allose
| Cell Line | Cell Type | Proliferation (% of unfrozen control) |
| OVCAR-3 | Human ovarian cancer | 78.5 ± 6.2 |
| HeLa | Human cervical cancer | 72.3 ± 5.5 |
| HaCaT | Human skin keratinocytes | 81.0 ± 7.1 |
| HDF | Human dermal fibroblasts | 85.2 ± 6.8 |
| NIH3T3 | Murine fibroblasts | 75.8 ± 5.9 |
Signaling Pathways and Experimental Workflow
Putative Signaling Pathway for Cryoprotection by this compound
Caption: Hypothetical signaling pathway for this compound cryoprotection.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Experimental workflow for this compound cryoprotection assessment.
Experimental Protocols
Protocol 1: Preparation of this compound Cryoprotective Solution
Materials:
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This compound powder
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Basal cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
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Fetal Bovine Serum (FBS), if required for your cell line
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Sterile, DNase/RNase-free water
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0.22 µm sterile filter
Procedure:
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Determine the desired final concentration of this compound (e.g., 100 mM, 200 mM, 400 mM).
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Calculate the mass of this compound powder required.
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In a sterile environment (e.g., a biological safety cabinet), dissolve the this compound powder in the basal cell culture medium.
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If your standard freezing medium contains serum, add the appropriate volume of FBS. For example, for a final concentration of 10% FBS, add 10 ml of FBS to 90 ml of the this compound containing medium.
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Sterile-filter the final this compound cryoprotective solution using a 0.22 µm filter.
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Store the solution at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Cryopreservation of Mammalian Cells with this compound
Materials:
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Cultured mammalian cells in logarithmic growth phase
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This compound cryoprotective solution (prepared as in Protocol 1)
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Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
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Trypsin-EDTA or other cell dissociation reagents
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Sterile centrifuge tubes
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Sterile cryogenic vials
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Controlled-rate freezing container (e.g., Mr. Frosty)
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-80°C freezer
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Liquid nitrogen storage dewar
Procedure:
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Culture cells to approximately 70-80% confluency. Ensure cell viability is high (>90%).
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Aspirate the culture medium and wash the cells with PBS.
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Harvest the cells using the appropriate dissociation reagent (e.g., Trypsin-EDTA).
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Neutralize the dissociation reagent with culture medium containing serum and transfer the cell suspension to a sterile centrifuge tube.
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Centrifuge the cell suspension at 100-300 x g for 5 minutes.
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Aspirate the supernatant and gently resuspend the cell pellet in a small volume of cold this compound cryoprotective solution to achieve a final cell density of 1-5 x 10^6 cells/mL.
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Aliquot 1 mL of the cell suspension into each labeled cryogenic vial.
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Place the cryogenic vials into a controlled-rate freezing container. This will ensure a cooling rate of approximately -1°C per minute.
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Place the freezing container in a -80°C freezer and leave it overnight.
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The next day, transfer the vials to a liquid nitrogen dewar for long-term storage.
Protocol 3: Thawing of Cryopreserved Cells
Materials:
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Cryopreserved cells in this compound
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Complete cell culture medium, pre-warmed to 37°C
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Sterile centrifuge tube
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37°C water bath
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70% ethanol
Procedure:
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Prepare a centrifuge tube with 9 mL of pre-warmed complete culture medium.
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Retrieve a cryogenic vial from the liquid nitrogen dewar.
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Immediately place the vial in a 37°C water bath until only a small ice crystal remains.
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Wipe the outside of the vial with 70% ethanol.
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In a sterile environment, slowly transfer the contents of the vial to the prepared centrifuge tube containing 9 mL of pre-warmed medium.
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Centrifuge the cell suspension at 100-300 x g for 5 minutes to pellet the cells and remove the this compound.
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Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
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Transfer the cell suspension to a culture flask and place it in a CO2 incubator.
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Change the culture medium after 24 hours to remove any residual this compound and dead cells.
Protocol 4: Assessment of Cell Viability and Proliferation
A. Trypan Blue Dye Exclusion Assay (Viability)
-
Take a small aliquot of the thawed cell suspension.
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Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.
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Incubate for 1-2 minutes at room temperature.
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Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
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Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
B. MTT Assay (Proliferation)
-
Plate the thawed cells in a 96-well plate at a suitable density and allow them to attach and recover for a specified period (e.g., 24 hours, 1 week).
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Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
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Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Compare the absorbance values of cells cryopreserved with this compound to those of unfrozen control cells to determine the relative proliferation rate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Ribose Isomerase Activity for L-Allose Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize L-ribose isomerase (L-RI) activity for the efficient production of L-allose.
Frequently Asked Questions (FAQs)
Q1: What is L-ribose isomerase and what is its primary function in this compound production?
A1: L-ribose isomerase (L-RI) is an enzyme that catalyzes the isomerization of various sugars. In the context of this compound production, its key function is to catalyze the conversion of L-psicose to this compound.[1][2][3] L-RI can also catalyze other reactions, such as the conversion of L-ribose to L-ribulose.[4][5]
Q2: My L-ribose isomerase shows low activity. What are the common causes and troubleshooting steps?
A2: Low enzyme activity can stem from several factors. Here are some common causes and how to address them:
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Suboptimal Reaction Conditions: Ensure the pH, temperature, and buffer composition are optimal for your specific L-RI. Most L-ribose isomerases function best in neutral to slightly alkaline conditions (pH 7.0-9.0) and at moderate temperatures (30-50°C).
-
Presence of Inhibitors: Certain metal ions, such as Hg²⁺, can completely inhibit L-RI activity. Ensure your reaction mixture is free from potential inhibitors.
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Improper Enzyme Folding or Purity: If you are using a recombinant enzyme, improper folding during expression or impurities from the purification process can reduce activity. Consider optimizing your expression and purification protocols.
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Enzyme Instability: L-RI may lose activity over time, especially at non-optimal temperatures or pH. Proper storage (typically at 4°C or frozen) is crucial. For prolonged use, consider enzyme immobilization to enhance stability.
Q3: What is enzyme immobilization and how can it benefit my this compound production?
A3: Enzyme immobilization is the process of confining enzyme molecules to a solid support material. This technique offers several advantages for this compound production:
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Enhanced Stability: Immobilized enzymes often exhibit greater thermal and operational stability compared to their free counterparts.
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Reusability: The immobilized enzyme can be easily recovered from the reaction mixture and reused for multiple batches, which significantly reduces costs. For instance, L-RI immobilized on DIAION HPA25L resin could be reused for over seven cycles in L-psicose to this compound conversion without a significant drop in activity.
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Simplified Product Purification: As the enzyme is bound to a solid support, it can be easily separated from the product, simplifying downstream processing.
Q4: What is the typical yield I can expect for the conversion of L-psicose to this compound?
A4: The conversion of L-psicose to this compound is a reversible reaction that reaches an equilibrium. At equilibrium, the typical yield of this compound is around 33-35% of the initial L-psicose concentration. The final isolated yield of crystalline this compound after purification and crystallization can be lower, for example, around 23%.
Q5: Are there any specific metal ions required for L-ribose isomerase activity?
A5: The requirement for metal ions varies depending on the source of the L-ribose isomerase. Some L-RIs, like the one from Mycetocola miduiensis, show enhanced activity in the presence of Mn²⁺ and Co²⁺. However, others do not require metal ions for their activity. It is recommended to check the specific requirements for the L-RI you are using.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound production | Incorrect pH or temperature. | Optimize reaction conditions. Refer to the characterization data for your specific L-RI. A common starting point is pH 7.5-9.0 and 40°C. |
| Enzyme inhibition. | Check for the presence of known inhibitors like heavy metal ions (e.g., Hg²⁺) in your reagents. | |
| Inactive enzyme. | Verify the activity of your enzyme stock using a standard activity assay. Prepare fresh enzyme solution if necessary. | |
| Substrate degradation. | Ensure the stability of L-psicose under your reaction conditions. | |
| Difficulty in separating this compound from L-psicose | Similar physicochemical properties of the sugars. | Utilize High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an amino-propyl silane column or a ligand exchange column) for effective separation. |
| Co-elution of sugars. | Optimize HPLC parameters such as mobile phase composition, flow rate, and column temperature. | |
| Low yield of purified this compound | Inefficient purification method. | Employ effective purification techniques like chromatography followed by crystallization to isolate this compound from the reaction mixture. |
| Loss of product during processing. | Minimize handling steps and optimize each step of the purification process to reduce product loss. | |
| Immobilized enzyme shows low activity or leaks from the support | Inefficient immobilization procedure. | Optimize the immobilization protocol, including the choice of support material, coupling chemistry, and enzyme loading. |
| Enzyme denaturation during immobilization. | Use milder immobilization conditions (e.g., lower temperature, optimal pH). | |
| Mechanical instability of the support. | Choose a robust support material suitable for your reactor setup. |
Quantitative Data Summary
Table 1: Optimal Conditions for L-Ribose Isomerase from Various Sources
| Source Organism | Optimal pH | Optimal Temperature (°C) | Metal Ion Effect | Reference |
| Cellulomonas parahominis MB426 | 9.0 (glycine-NaOH buffer) | 30-40 | Not specified | |
| Mycetocola miduiensis | 7.5 (sodium phosphate buffer) | 40 | Enhanced by Mn²⁺ and Co²⁺ | |
| Geodermatophilus obscurus DSM 43160 | 8.0 (tricine-NaOH buffer) | 45 | Not required; inhibited by Hg²⁺ |
Table 2: Kinetic Parameters of L-Ribose Isomerase from Mycetocola miduiensis
| Substrate | Km (mM) | Vmax (U/mg) | kcat (min⁻¹) | kcat/Km (min⁻¹mM⁻¹) | Reference |
| L-ribose | 42.48 | 277.78 | 9259.26 | 217.43 |
Table 3: this compound Production Yields
| L-RI Source | Substrate | Reaction Conditions | Equilibrium Yield (%) | Final Isolated Yield (%) | Reference |
| Cellulomonas parahominis MB426 | 10% L-psicose | 40°C, pH 9.0 | 35.0 | 23.0 |
Experimental Protocols
Protocol 1: L-Ribose Isomerase Activity Assay
This protocol is based on the measurement of the ketose (L-ribulose or L-psicose) formed from the corresponding aldose (L-ribose or this compound).
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Prepare the reaction mixture: In a microcentrifuge tube, mix:
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50 µL of 100 mM buffer (e.g., sodium phosphate buffer, pH 7.5)
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20 µL of 100 mM substrate solution (e.g., L-ribose)
-
20 µL of distilled water
-
-
Pre-incubate: Place the tube in a water bath at the optimal temperature (e.g., 40°C) for 5 minutes.
-
Initiate the reaction: Add 10 µL of the enzyme solution to the reaction mixture and mix gently.
-
Incubate: Incubate the reaction at the optimal temperature for a specific time (e.g., 10-30 minutes).
-
Stop the reaction: Terminate the reaction by adding a stopping reagent (e.g., 100 µL of 0.1 M HCl) or by heat inactivation (e.g., boiling for 5 minutes).
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Quantify the product: Determine the amount of ketose formed using a suitable method, such as the cysteine-carbazole method or by HPLC analysis.
-
Calculate activity: One unit of L-RI activity is typically defined as the amount of enzyme that produces 1 µmol of ketose per minute under the specified conditions.
Protocol 2: Recombinant L-Ribose Isomerase Purification
This is a general protocol for the purification of a His-tagged recombinant L-RI expressed in E. coli.
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Cell Lysis: Resuspend the E. coli cell pellet expressing the His-tagged L-RI in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet the cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Washing: Wash the column with wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
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Elution: Elute the His-tagged L-RI from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
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Dialysis/Buffer Exchange: Dialyze the eluted fractions against a storage buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5) to remove imidazole and prepare the enzyme for storage or further use.
-
Purity Analysis: Analyze the purity of the purified L-RI using SDS-PAGE.
Protocol 3: Enzymatic Production of this compound from L-Psicose
-
Prepare the reaction mixture: Dissolve L-psicose in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 9.0) to a final concentration of 10% (w/v).
-
Add enzyme: Add the purified L-ribose isomerase (free or immobilized) to the substrate solution. The optimal enzyme concentration should be determined empirically. A starting point could be 2000 units of recombinant L-RI for a 24-hour reaction.
-
Incubate: Incubate the reaction mixture at the optimal temperature (e.g., 40°C) with gentle agitation.
-
Monitor the reaction: Periodically take samples from the reaction mixture and analyze the concentrations of L-psicose and this compound by HPLC to monitor the progress of the reaction until it reaches equilibrium.
-
Terminate the reaction: Once equilibrium is reached, stop the reaction by inactivating the enzyme (e.g., by heat treatment if using a free enzyme) or by removing the immobilized enzyme.
-
Product purification: Purify this compound from the reaction mixture using chromatographic techniques followed by crystallization.
Visualizations
Caption: Experimental workflow for this compound production using L-ribose isomerase.
Caption: Troubleshooting logic for low this compound yield in enzymatic conversion.
References
- 1. Production of this compound and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of a recombinant l-ribose isomerase from Mycetocola miduiensis and its application for the production of l-ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Improving the yield and purity of L-Allose synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of L-Allose. Our goal is to help you improve the yield and purity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is primarily synthesized through two main routes: enzymatic conversion and chemical synthesis.
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Enzymatic Synthesis: This is the more common and environmentally friendly approach. It typically involves the isomerization of a related sugar, such as L-psicose, using an appropriate isomerase. The "Izumoring" strategy is a well-known enzymatic method for producing rare sugars.[1][2]
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Chemical Synthesis: While capable of producing this compound, chemical methods often involve multiple steps, the use of costly and hazardous reagents, and can generate undesirable byproducts, making purification challenging and expensive.[1][3]
Q2: Which enzymes are commonly used for this compound synthesis?
A2: Several enzymes can be used to synthesize this compound, primarily by acting on L-psicose or D-allulose for the synthesis of D-allose, which can be adapted for this compound. Key enzymes include:
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L-Ribose Isomerase (L-RI): This enzyme converts L-psicose to this compound.[4]
-
L-Rhamnose Isomerase (L-RhI): This enzyme is also used for the isomerization of L-psicose to this compound.
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Glucose Isomerase (GI): Commercial food-grade glucose isomerase has been shown to convert D-allulose to D-allose, and a similar principle can be applied for the L-isomers.
-
Ribose-5-Phosphate Isomerase (RPI): This enzyme can also be used for the conversion of L-psicose. To avoid the formation of byproducts like L-altrose, specific variants of RPI can be utilized.
Q3: What are the typical starting materials for this compound synthesis?
A3: The choice of starting material depends on the synthetic route:
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Enzymatic Synthesis: The most common substrate is L-psicose. However, due to the high cost of L-psicose, researchers have developed multi-step enzymatic processes starting from more affordable sugars like L-fructose.
-
Chemical Synthesis: Chemical routes can start from more readily available sugars like D-glucose, which are then converted through a series of chemical reactions, including oxidation and reduction steps, to yield this compound.
Q4: How can I analyze the purity of my this compound product?
A4: Several analytical techniques can be used to determine the purity of this compound and to quantify it in the presence of process-related impurities:
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High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for separating and quantifying sugars.
-
Capillary Electrophoresis (CE): A simple and effective CE method has been developed for the separation and quantification of D-allose from impurities like sucrose, D-glucose, D-fructose, D-psicose, and D-altrose, which can be adapted for this compound analysis.
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Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are powerful tools for structural confirmation and purity assessment of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Unfavorable Thermodynamic Equilibrium: The isomerization reaction may have a low equilibrium conversion rate. | - Enzyme Immobilization: Immobilizing the enzyme can improve stability and allow for continuous processing in a packed bed reactor, pushing the equilibrium towards the product. - Optimize Reaction Conditions: Adjust pH, temperature, and substrate concentration to favor product formation. - Multi-enzyme Cascade: Couple the isomerization with subsequent reactions to pull the equilibrium forward. |
| Enzyme Instability/Inactivity: The enzyme may have a short half-life under the reaction conditions. | - Select a Thermostable Enzyme: Use an enzyme from a thermophilic organism if conducting the reaction at elevated temperatures. - Immobilize the Enzyme: Immobilization can enhance the operational stability of the enzyme. - Optimize Buffer and Additives: Ensure the pH is optimal for enzyme activity and stability. Consider adding metal ions like Mn²⁺ if they are required cofactors. | |
| Substrate Inhibition: High concentrations of the starting material can inhibit enzyme activity. | - Determine the Optimal Substrate Concentration: Experiment with a range of substrate concentrations to find the optimal level that maximizes yield without causing significant inhibition. - Fed-batch or Continuous Process: Implement a fed-batch strategy or a continuous flow reactor to maintain a lower, non-inhibitory substrate concentration. | |
| Low Purity / Presence of Byproducts | Formation of Epimers: Some isomerases can produce other rare sugar epimers as byproducts (e.g., L-altrose). | - Enzyme Selection: Use a highly specific enzyme, such as certain ribose-5-phosphate isomerases, that do not produce the unwanted epimer. - Reaction Condition Optimization: Fine-tune the reaction pH and temperature, as these can sometimes influence enzyme specificity. |
| Incomplete Conversion: The reaction may not have reached equilibrium, leaving a significant amount of starting material. | - Increase Reaction Time: Allow the reaction to proceed for a longer duration. - Increase Enzyme Concentration: Add more enzyme to increase the reaction rate. | |
| Contamination from Starting Materials or Side Reactions | - High-Purity Substrates: Use starting materials of the highest possible purity. - Purification: Employ effective downstream purification methods. | |
| Difficulty with Product Purification | Similar Physicochemical Properties of Sugars: this compound and the starting material (L-psicose) or byproducts have very similar properties, making separation difficult. | - Chromatography: Utilize advanced chromatographic techniques such as simulated moving bed (SMB) chromatography for efficient separation. - Crystallization: After initial purification and concentration, crystallization can be an effective final step to obtain high-purity this compound. |
Quantitative Data Summary
Table 1: Comparison of Enzymatic Methods for Allose Synthesis
| Enzyme | Source Organism | Substrate | Product | Yield (%) | Temperature (°C) | pH | Reference |
| L-Ribose Isomerase (immobilized) | Cellulomonas parahominis | L-Psicose | This compound | 35.0 (equilibrium) | 40 | - | |
| L-Rhamnose Isomerase & D-Psicose 3-Epimerase (immobilized) | Bacillus subtilis & Ruminococcus sp. | D-Fructose | D-Allose | ~10 (relative to fructose) | - | - | |
| Glucose Isomerase (immobilized) | Commercial (Sweetzyme IT) | D-Allulose | D-Allose | 30 | 60 | 8.0 | |
| Ribose-5-Phosphate Isomerase | Thermotoga lettingae | D-Psicose | D-Allose | 32 | 75 | 8.0 | |
| L-Rhamnose Isomerase | Clostridium stercorarium | D-Allulose | D-Allose | 33 | 70 | 7.0 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Immobilized L-Ribose Isomerase
This protocol is based on the methodology for producing this compound from L-psicose using immobilized L-ribose isomerase.
1. Enzyme Immobilization: a. Use a suitable resin, such as DIAION HPA25L. b. Partially purify the recombinant L-ribose isomerase from the expression host (e.g., E. coli). c. Immobilize the partially purified enzyme on the resin according to the manufacturer's instructions or established laboratory protocols.
2. Isomerization Reaction: a. Prepare a reaction mixture containing 10% (w/v) L-psicose in a suitable buffer. b. Add the immobilized L-ribose isomerase to the reaction mixture. c. Incubate the reaction at 40°C with gentle agitation. d. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or capillary electrophoresis. e. Continue the reaction until it reaches equilibrium (typically when the ratio of L-psicose to this compound is stable).
3. Product Purification: a. Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The immobilized enzyme can be washed and reused. b. Concentrate the resulting sugar solution containing this compound and unreacted L-psicose under reduced pressure. c. Further purify this compound from L-psicose using chromatographic methods, such as column chromatography with a suitable stationary phase for sugar separation. d. For final purification, concentrate the this compound-rich fractions to approximately 70% (w/v) and induce crystallization by storing at 4°C. e. Collect the this compound crystals by filtration.
Protocol 2: Continuous Production of D-Allose using a Packed Bed Reactor
This protocol describes the continuous production of D-Allose from D-allulose using commercial immobilized glucose isomerase in a packed bed reactor, which can be adapted for this compound production.
1. Reactor Setup: a. Pack a column with commercial immobilized glucose isomerase (e.g., Sweetzyme IT). b. Connect the packed bed reactor to a pump to allow for a continuous flow of the substrate solution. c. Place the reactor in a water bath or incubator to maintain a constant temperature of 60°C.
2. Continuous Reaction: a. Prepare a substrate solution of 500 g/L D-allulose in 50 mM EPPS buffer at pH 8.0. b. Continuously feed the substrate solution into the packed bed reactor at an optimal dilution rate (e.g., 0.24/h). c. Collect the effluent from the reactor, which contains D-Allose and unreacted D-allulose.
3. Downstream Processing: a. The collected effluent can be subjected to purification steps as described in Protocol 1 (chromatography and crystallization) to isolate pure D-Allose.
Visualizations
Caption: Two-step enzymatic synthesis of this compound from L-Fructose.
Caption: Logical workflow for troubleshooting this compound synthesis.
References
- 1. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]
- 2. Enzymes for Rare Sugar Production [glycoforum.gr.jp]
- 3. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of this compound and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale L-Allose Production
Welcome to the technical support center for L-Allose production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale synthesis of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
General Production
Q1: What are the primary methods for large-scale this compound production?
A1: The most common and studied method for this compound production is through enzymatic isomerization. This typically involves the conversion of a ketose substrate, L-psicose, into the aldose this compound using an isomerase enzyme. Chemical synthesis is another possibility but is often costly and laborious[1][2]. While microbial fermentation has been explored for D-Allose, it is not yet a well-established method for this compound and presents significant challenges, including low yields[3].
Q2: Why is the enzymatic conversion yield of this compound often low?
A2: The enzymatic isomerization of L-psicose to this compound is a reversible reaction that reaches an equilibrium. This equilibrium often favors the substrate, limiting the final yield of this compound to around 25-35% under typical conditions[4][5]. Overcoming this thermodynamic limitation is a key challenge in achieving high-yield production.
Enzymatic Production
Q3: Which enzymes are commonly used for the conversion of L-psicose to this compound?
A3: L-ribose isomerase (L-RI) is a frequently used enzyme for this conversion. Other isomerases, such as L-rhamnose isomerase (L-RhI), have also been shown to catalyze the conversion of D-psicose (D-allulose) to D-allose and could potentially be used for the L-isomers.
Q4: My enzyme activity is low. What are the potential causes?
A4: Low enzyme activity can be attributed to several factors:
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Suboptimal pH and Temperature: Most isomerases have specific optimal pH and temperature ranges for maximal activity. For instance, L-ribose isomerase from Cellulomonas parahominis works well at 40°C and a pH of 9.0. Commercial glucose isomerases used for similar conversions have optimal pH around 8.0 and temperatures around 60°C.
-
Absence of Metal Ion Cofactors: Some isomerases require metal ions, such as Mn2+, for optimal activity. Ensure your reaction buffer contains the necessary cofactors.
-
Enzyme Instability: The enzyme may have a limited half-life under the reaction conditions. Consider enzyme immobilization to improve stability and reusability.
-
Substrate or Product Inhibition: High concentrations of the substrate or product can sometimes inhibit enzyme activity.
Q5: What is enzyme immobilization and why is it important?
A5: Enzyme immobilization is the process of confining enzyme molecules to a solid support material. This is crucial for large-scale production as it enhances enzyme stability, allows for easy separation of the enzyme from the product, and enables repeated use of the enzyme, which can significantly reduce costs.
Microbial Production
Q6: What are the main hurdles in developing a microbial fermentation process for this compound?
A6: Developing a microbial fermentation process for this compound is challenging due to:
-
Complex Metabolic Engineering: It requires the construction of an artificial metabolic pathway in a host organism like E. coli.
-
Low Yields: Fermentative production of rare sugars often results in very low titers.
-
Carbon Catabolite Repression (CCR): The presence of more easily metabolizable sugars like glucose can prevent the cells from utilizing the pathway for this compound production.
-
Reversible Reactions: The enzymatic steps in the pathway are often reversible, which limits the accumulation of the final product.
Downstream Processing and Purification
Q7: How can I effectively separate this compound from unreacted L-psicose and by-products?
A7: The separation of this compound from a mixture of similar sugars is a significant challenge in downstream processing. Common methods include:
-
Chromatography: Techniques like simulated moving bed (SMB) chromatography are effective but can be expensive.
-
Crystallization: this compound can be crystallized from a concentrated syrup, often after initial purification steps. This process can be slow and may require seeding.
Q8: Why are downstream processing costs so high for rare sugars like this compound?
A8: Downstream processing can account for a large portion of the total production cost, sometimes up to 80%. This is due to the need for multiple, often complex, purification steps to achieve the high purity required for pharmaceutical and food applications, especially when dealing with mixtures of structurally similar sugars.
Troubleshooting Guides
Issue 1: Low this compound Yield in Enzymatic Conversion
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | Verify and optimize the pH, temperature, and buffer composition. For L-RI, a pH of 9.0 and a temperature of 40°C have been shown to be effective. |
| Enzyme Inactivation | Use an enzyme immobilization technique to enhance stability. DIAION HPA25L resin has been successfully used for L-RI immobilization. |
| Equilibrium Limitation | Consider implementing a continuous production system with product removal to shift the equilibrium towards this compound formation. |
| Missing Cofactors | Check if your enzyme requires specific metal ions (e.g., Mn2+) for activity and add them to the reaction mixture if necessary. |
Issue 2: Poor Separation of this compound during Purification
| Possible Cause | Troubleshooting Step |
| Ineffective Crystallization | Concentrate the sugar solution to at least 70% (w/w) and store at a low temperature (e.g., 4°C) to induce crystallization. Seeding with pure this compound crystals may be necessary. |
| Co-elution in Chromatography | Optimize the chromatographic method, including the choice of resin, mobile phase composition, and flow rate. |
| Presence of By-products | If by-products like D-altrose are present, an additional purification step may be required. Some enzymes produce fewer by-products than others. |
Quantitative Data Summary
Table 1: Comparison of Enzymatic Production Parameters for Allose
| Enzyme | Substrate | Product | Conversion Yield (%) | Temperature (°C) | pH | Reference |
| L-ribose isomerase (L-RI) | L-psicose | This compound | ~35 | 40 | 9.0 | |
| L-rhamnose isomerase (L-RhI) | D-psicose | D-allose | 25 | - | - | |
| Ribose-5-phosphate isomerase | D-psicose | D-allose | 32-33 | 75 | 8.0 | |
| Commercial Glucose Isomerase | D-allulose | D-allose | 30 | 60 | 8.0 |
Table 2: Final Product Yields After Purification
| Starting Material | Enzyme | Final this compound Yield (%) | Purification Method | Reference |
| L-psicose | Immobilized L-RI | 23.0 | Concentration and Crystallization | |
| D-psicose | Cross-linked L-RhI | 90 (of theoretical) | Ethanol Crystallization |
Experimental Protocols
Protocol 1: Enzymatic Production of this compound using Immobilized L-Ribose Isomerase
This protocol is based on the methodology described by Kim et al..
-
Enzyme Immobilization:
-
Partially purify recombinant L-ribose isomerase (L-RI) from an expression host (e.g., E. coli).
-
Immobilize the purified L-RI on a suitable resin, such as DIAION HPA25L.
-
-
Conversion Reaction:
-
Prepare a reaction mixture containing 10% (w/w) L-psicose in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 9.0).
-
Add the immobilized L-RI to the reaction mixture.
-
Incubate the reaction at 40°C with gentle agitation for approximately 24 hours to reach equilibrium.
-
-
Monitoring the Reaction:
-
Periodically take samples from the reaction mixture.
-
Analyze the sugar composition using High-Performance Liquid Chromatography (HPLC) to determine the ratio of L-psicose to this compound.
-
-
Enzyme Recovery:
-
After the reaction, separate the immobilized enzyme from the sugar solution by filtration or centrifugation.
-
The immobilized enzyme can be washed and reused for subsequent batches.
-
Protocol 2: Purification of this compound by Crystallization
This protocol is a general procedure based on methods for rare sugar purification.
-
Concentration:
-
Take the sugar solution containing this compound and unreacted L-psicose from the enzymatic reaction.
-
Concentrate the solution using a rotary evaporator under reduced pressure to a final concentration of approximately 70% (w/w) solids.
-
-
Crystallization:
-
Transfer the concentrated syrup to a clean vessel and store it at 4°C.
-
Allow the syrup to stand undisturbed for several days to weeks to facilitate crystal formation. Seeding with a small amount of pure this compound crystals can accelerate this process.
-
-
Crystal Harvesting:
-
Once a significant amount of crystals has formed, collect them by filtration.
-
Wash the collected crystals with a small amount of cold ethanol to remove residual syrup.
-
-
Drying:
-
Dry the purified this compound crystals under vacuum at a low temperature.
-
Visualizations
Caption: Workflow for the enzymatic production and purification of this compound.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization [frontiersin.org]
- 4. Production of this compound and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient biosynthesis of D-allose from D-psicose by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Allose Separation and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation and purification of L-Allose.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for producing this compound for purification?
A1: this compound is a rare sugar and is typically produced through enzymatic conversion from more abundant monosaccharides. The most common method is the isomerization of L-psicose using an L-ribose isomerase.[1][2] For instance, L-ribose isomerase from Cellulomonas parahominis MB426 can be used to convert L-psicose to this compound.[1]
Q2: What are the main impurities I should be aware of during this compound purification?
A2: The primary impurity in the enzymatic production of this compound is the starting material, L-psicose. Other potential impurities can include other sugar epimers, degradation products, and components from the enzymatic reaction mixture such as salts and proteins. If D-glucose is used as a starting material in a multi-step enzymatic process, related sugars like D-fructose and D-psicose could also be present.
Q3: What are the recommended analytical techniques to assess the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is a common method for quantifying this compound and its impurities.[3][4] Capillary Electrophoresis (CE) with UV detection is another powerful technique for separating and quantifying allose from its process-related impurities like sucrose, D-glucose, D-fructose, and D-psicose, although the specific method was developed for D-Allose.
Troubleshooting Guides
Chromatographic Purification
Issue: Poor resolution between this compound and L-Psicose peaks in HPLC.
| Possible Cause | Troubleshooting Steps |
| Inappropriate column chemistry | Use a column specifically designed for sugar separations, such as an amino-functionalized silica column or a ligand-exchange column. |
| Incorrect mobile phase composition | Optimize the acetonitrile/water ratio in the mobile phase. For amino columns, a typical starting point is 80:20 (v/v) acetonitrile/water. Adjust the ratio to improve separation. |
| Suboptimal flow rate | A lower flow rate can sometimes improve resolution. Try reducing the flow rate in small increments. |
| Temperature fluctuations | Use a column oven to maintain a stable temperature, as temperature can affect retention times and selectivity. |
Issue: Tailing or broad peaks for this compound.
| Possible Cause | Troubleshooting Steps |
| Column contamination or degradation | Wash the column with a strong solvent according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
| Sample overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate sample solvent | Dissolve the sample in the mobile phase to avoid peak distortion. |
Crystallization
Issue: this compound fails to crystallize from the syrup.
| Possible Cause | Troubleshooting Steps |
| Solution is not sufficiently supersaturated | Concentrate the syrup further to increase the this compound concentration. A concentration of up to 70% (w/w) has been reported to be effective. |
| Presence of impurities inhibiting crystallization | Purify the syrup using chromatography to remove impurities before attempting crystallization. |
| Incorrect temperature | This compound has been successfully crystallized by storing the concentrated syrup at 4°C. Experiment with different cooling rates and final temperatures. |
| Lack of nucleation sites | Introduce seed crystals of this compound to induce crystallization. |
Issue: Low yield of this compound crystals.
| Possible Cause | Troubleshooting Steps |
| Incomplete crystallization | Allow more time for crystallization at the optimal temperature. |
| Loss of product during filtration | Use a filter with an appropriate pore size to collect the crystals. Wash the crystals with a minimal amount of cold solvent to avoid dissolution. |
| Suboptimal pH or presence of salts | Adjust the pH and consider desalting the solution prior to crystallization, as high salt concentrations can affect solubility. |
Experimental Protocols
Enzymatic Conversion of L-Psicose to this compound
This protocol is based on the method described for the conversion of L-psicose to this compound using L-ribose isomerase.
-
Enzyme Immobilization: Immobilize partially purified recombinant L-ribose isomerase on a suitable resin (e.g., DIAION HPA25L).
-
Reaction Setup: Prepare a reaction mixture containing 10% (w/v) L-psicose in a suitable buffer.
-
Conversion: Add the immobilized L-ribose isomerase to the reaction mixture and incubate at 40°C. The reaction can be monitored by HPLC to determine the equilibrium state.
-
Enzyme Removal: After the reaction reaches equilibrium (approximately 35% yield of this compound), separate the immobilized enzyme by filtration for reuse.
Purification of this compound by Crystallization
This protocol follows the general steps for crystallizing this compound from a concentrated syrup.
-
Concentration: Concentrate the this compound solution obtained from the enzymatic conversion to approximately 70% (w/w) using a rotary evaporator.
-
Crystallization: Store the concentrated syrup at 4°C to induce crystallization. The formation of crystals may take several days.
-
Crystal Collection: Collect the this compound crystals by filtration.
-
Washing: Wash the collected crystals with a small volume of ice-cold ethanol or another suitable anti-solvent to remove residual syrup.
-
Drying: Dry the crystals under vacuum at a low temperature.
Quantitative Data Summary
| Parameter | Value | Reference |
| Enzymatic Conversion Yield (L-psicose to this compound) | 35.0% at equilibrium | |
| Final Crystallized this compound Yield | 23.0% from L-psicose | |
| Optimal Temperature for Enzymatic Conversion | 40°C | |
| Concentration for Crystallization | Up to 70% (w/w) | |
| Crystallization Temperature | 4°C |
Visualizations
Caption: Workflow for this compound production and purification.
Caption: Troubleshooting logic for common purification issues.
References
Troubleshooting byproduct formation in L-Allose synthesis
Welcome to the technical support center for L-Allose synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the enzymatic synthesis of this compound.
Frequently Asked Questions (FAQs)
Issue 1: Low Yield of this compound
Question: My this compound synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve the conversion rate?
Answer:
Low yield in this compound synthesis is a common issue, primarily due to the reversible nature of the enzymatic isomerization from D-psicose. The reaction often reaches an equilibrium with a significant amount of the substrate remaining. Here are several factors that could be contributing to low yield and corresponding troubleshooting steps:
1. Suboptimal Reaction Conditions: The efficiency of the isomerase is highly dependent on pH, temperature, and the presence of cofactors.
-
Troubleshooting:
-
Verify that the pH of your reaction buffer is within the optimal range for the specific enzyme you are using. Most L-rhamnose isomerases function optimally between pH 7.0 and 9.0.[1]
-
Ensure the reaction is incubated at the optimal temperature for your enzyme. For example, L-rhamnose isomerase from Clostridium stercorarium has an optimal temperature of 75°C.[2] However, enzyme stability over time should also be considered, as prolonged exposure to very high temperatures can lead to inactivation.[3]
-
Check if your enzyme requires a specific metal ion cofactor. L-rhamnose isomerases are often dependent on Mn²⁺ or Co²⁺ for their activity.[1] Ensure the correct cofactor is present at an optimal concentration (typically around 1 mM).
-
2. Enzyme Inactivity or Insufficient Concentration: The enzyme itself may not be active enough or used in a sufficient amount to reach equilibrium in a reasonable timeframe.
-
Troubleshooting:
-
Perform an enzyme activity assay to confirm the specific activity of your enzyme batch.
-
Increase the enzyme concentration in the reaction mixture to accelerate the time to reach equilibrium.
-
Consider using an immobilized enzyme, which can sometimes offer greater stability and allow for easier reuse, potentially improving overall productivity.[4]
-
3. Substrate Inhibition: High concentrations of the substrate, D-psicose, can sometimes inhibit the enzyme, leading to a decrease in the conversion yield.
-
Troubleshooting:
-
Experiment with different initial substrate concentrations. One study found that the optimal concentration of D-allulose (D-psicose) for D-allose production using an immobilized L-rhamnose isomerase was 500 g/L, with higher concentrations leading to a decreased conversion yield.
-
4. Reaction Equilibrium: The inherent thermodynamics of the isomerization may limit the maximum achievable yield.
-
Troubleshooting:
-
Consider adding borate to the reaction mixture. Borate can form a complex with the this compound product, shifting the reaction equilibrium towards product formation and potentially increasing the final yield.
-
Here is a summary of typical reaction parameters for different enzymes used in this compound synthesis:
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Required Cofactor | Typical Conversion Yield (%) |
| L-Rhamnose Isomerase | Clostridium stercorarium | 7.0 | 75 | Mn²⁺ | ~33 |
| L-Rhamnose Isomerase | Bacillus subtilis | 8.0 | 60 | Mn²⁺ | ~37.5 |
| L-Ribose Isomerase | Cellulomonas parahominis | 9.0 (for stability) | 40 | - | ~35 |
| D-Ribose-5-Phosphate Isomerase | Thermotoga lettingae | 8.0 | 75 | - | ~32 |
| Glucose Isomerase (commercial) | Streptomyces murinus | 8.0 | 60 | - | ~30 |
Issue 2: Presence of Unexpected Byproducts
Question: I have identified D-altrose in my final product mixture. How can I prevent its formation?
Answer:
The formation of D-altrose is a known issue in this compound synthesis, particularly when using certain enzymes.
1. Enzyme Specificity: The primary cause of D-altrose formation is the lack of absolute specificity of the isomerase being used. L-rhamnose isomerase (L-RhI) and galactose-6-phosphate isomerase (GPI) are known to catalyze the formation of D-altrose as a byproduct, with reported levels exceeding 8%.
-
Troubleshooting:
-
Enzyme Selection: The most effective way to avoid D-altrose formation is to use an enzyme with higher specificity for the conversion of D-psicose to this compound.
-
A mutated D-ribose-5-phosphate isomerase (RPI) from Clostridium thermocellum has been reported to have high catalytic efficiency and produce fewer byproducts.
-
L-rhamnose isomerase from Bacillus subtilis has also been shown to generate only this compound from D-psicose with no byproducts detected.
-
-
Reaction Condition Optimization: While less effective than enzyme selection, you can try to optimize the reaction conditions (pH, temperature) for your current enzyme to potentially minimize byproduct formation, though this is often a trade-off with the overall yield.
-
Here is a diagram illustrating the enzymatic conversion and potential byproduct formation:
Issue 3: Difficulty in Purifying this compound
Question: I am struggling to separate this compound from the unreacted D-psicose and other byproducts in my reaction mixture. What purification strategies do you recommend?
Answer:
Purifying this compound is challenging due to its structural similarity to the starting material and byproducts. A multi-step approach is often necessary.
1. Crystallization: Ethanol crystallization is a commonly used method to selectively precipitate this compound from the reaction mixture.
-
Troubleshooting:
-
Concentration: Ensure your aqueous solution of the sugar mixture is sufficiently concentrated (e.g., up to 70% w/w) before adding ethanol.
-
Solvent Ratio: The ratio of ethanol to the aqueous solution is critical. You may need to empirically determine the optimal ratio for your specific mixture.
-
Temperature: Allow the solution to cool slowly at a low temperature (e.g., 4°C) to promote the formation of larger, purer crystals. Rapid cooling can lead to the co-precipitation of impurities.
-
Seeding: If crystallization does not initiate, try adding a few seed crystals of pure this compound to the solution.
-
2. Chromatography: For higher purity, chromatographic methods are recommended.
-
Troubleshooting:
-
Column Choice: High-Performance Liquid Chromatography (HPLC) with an anion-exchange column is effective for separating structurally similar sugars like aldoses.
-
Mobile Phase: The concentration of the eluent, such as sodium hydroxide (NaOH), can be adjusted to optimize the separation of different sugars.
-
Sample Preparation: Ensure your sample is properly filtered and deionized before injecting it into the HPLC system to prevent column clogging and interference.
-
Here is a general workflow for this compound synthesis and purification:
Troubleshooting Guide: A Logical Approach
If you are encountering issues in your this compound synthesis, follow this decision tree to diagnose the problem:
Key Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound
This protocol provides a general guideline for the enzymatic synthesis of this compound from D-psicose. Optimal conditions may vary depending on the specific enzyme used.
-
Reaction Mixture Preparation:
-
Prepare a solution of D-psicose (e.g., 100-500 g/L) in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0).
-
If required by your enzyme, add the appropriate metal cofactor (e.g., 1 mM MnCl₂).
-
-
Enzymatic Reaction:
-
Pre-heat the substrate solution to the optimal temperature for your enzyme (e.g., 60-75°C).
-
Add the isomerase (e.g., L-rhamnose isomerase) to the reaction mixture. The amount of enzyme will depend on its specific activity.
-
Incubate the reaction for a sufficient time to reach equilibrium (typically 2-6 hours). Monitor the reaction progress using HPLC.
-
-
Reaction Termination:
-
Stop the reaction by heat inactivation, for example, by boiling the mixture for 5-10 minutes.
-
Centrifuge the mixture to remove any precipitated protein.
-
Protocol 2: Ethanol Crystallization for this compound Purification
This protocol outlines a general procedure for purifying this compound from the reaction mixture by crystallization.
-
Deionization and Concentration:
-
Pass the supernatant from the terminated reaction through a mixture of cation and anion exchange resins to remove ions.
-
Concentrate the deionized solution by evaporation under reduced pressure to a syrup (e.g., ~70% w/w).
-
-
Crystallization:
-
Add ethanol to the concentrated syrup. The volume of ethanol will need to be optimized.
-
Allow the solution to cool slowly to 4°C and leave it undisturbed for crystallization to occur. This may take several hours to days.
-
-
Isolation and Drying:
-
Collect the this compound crystals by filtration (e.g., using a Buchner funnel).
-
Wash the crystals with a small amount of cold ethanol to remove residual mother liquor.
-
Dry the crystals under vacuum.
-
Protocol 3: HPLC Analysis of Sugars
This protocol provides a starting point for the analysis of the sugar composition in your reaction mixture.
-
System: An HPLC system equipped with a pulsed amperometric detector (PAD) is suitable for sugar analysis.
-
Column: An anion-exchange column (e.g., a column packed with a polystyrene-based resin) is recommended.
-
Mobile Phase: An isocratic elution with a dilute NaOH solution (e.g., 20-100 mM) can be used. The optimal concentration will depend on the specific sugars to be separated.
-
Sample Preparation: Dilute your sample in deionized water and filter through a 0.45 µm membrane filter before injection.
-
Analysis: Inject the sample and identify the peaks by comparing their retention times with those of pure standards for D-psicose, this compound, and D-altrose.
References
- 1. A novel thermotolerant l-rhamnose isomerase variant for biocatalytic conversion of d-allulose to d-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of this compound and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions (pH, temp) for enzymatic L-Allose synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the enzymatic synthesis of L-Allose.
Frequently Asked Questions (FAQs)
Q1: What is the most common enzymatic method for this compound synthesis?
A1: The most prevalent and studied enzymatic method for producing D-Allose is the isomerization of D-allulose (also known as D-psicose) using the enzyme L-rhamnose isomerase (L-RI).[1][2][3][4] This enzyme catalyzes the reversible isomerization between D-allulose and D-allose.[1] While this documentation focuses on D-Allose due to the wealth of available research, the principles of optimizing reaction conditions such as pH and temperature are directly applicable to the synthesis of its enantiomer, this compound, using the appropriate L-allulose substrate.
Q2: From which microorganisms can L-rhamnose isomerase be sourced?
A2: L-rhamnose isomerase has been identified and characterized from various bacterial sources, including Escherichia coli, Bacillus subtilis, Clostridium stercorarium, and Pseudomonas stutzeri. Thermophilic bacteria are often a source of more thermostable L-RI enzymes.
Q3: Are there other enzymes that can be used for D-Allose synthesis?
A3: Yes, besides L-rhamnose isomerase, other enzymes such as D-ribose-5-phosphate isomerase and D-galactose-6-phosphate isomerase have been shown to catalyze the conversion of D-allulose to D-allose. Additionally, commercial glucose isomerase has been successfully used for this conversion.
Q4: What are the typical conversion yields for the enzymatic synthesis of D-Allose?
A4: The conversion yield of D-allulose to D-allose typically ranges from 30% to 37.51% under optimized conditions. The reaction is reversible, which limits the final yield.
Q5: What metal ions are required for L-rhamnose isomerase activity?
A5: The activity of L-rhamnose isomerase is often dependent on the presence of divalent metal ions. Mn²⁺ and Co²⁺ have been shown to activate the enzyme. It is crucial to include these ions in the reaction buffer for optimal performance.
Troubleshooting Guide
Problem: Low or No this compound Yield
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the reaction buffer. | Verify the pH of your buffer. The optimal pH for L-rhamnose isomerase activity is typically between 7.0 and 8.0. Prepare fresh buffer if necessary. |
| Suboptimal reaction temperature. | Ensure your incubator or water bath is set to the optimal temperature for the specific L-RI being used. Most L-RIs have an optimal temperature between 60°C and 75°C. |
| Enzyme inactivity. | Test the activity of your enzyme stock using a standard assay (see Experimental Protocols). The enzyme may have degraded due to improper storage or handling. |
| Missing essential metal cofactors. | Check that the reaction buffer contains the necessary divalent metal ions, such as Mn²⁺ or Co²⁺, which are often required for L-RI activity. |
| Substrate inhibition. | High concentrations of the substrate (L-allulose) can sometimes inhibit enzyme activity. Try running the reaction with a lower substrate concentration. |
Problem: Enzyme Instability (Rapid Loss of Activity)
| Possible Cause | Troubleshooting Step |
| High reaction temperature. | While the optimal temperature for activity might be high, the enzyme may not be stable at that temperature for extended periods. Consider running the reaction at a slightly lower temperature to improve stability, even if the initial activity is slightly reduced. For example, the half-life of L-RI from C. stercorarium decreases significantly from 22.8 hours at 65°C to 1.9 hours at 75°C. |
| Inappropriate pH. | Extreme pH values can lead to irreversible denaturation of the enzyme. Ensure the pH of the reaction buffer is within the stable range for your L-RI, typically between pH 6.0 and 9.0. |
| Absence of stabilizing agents. | The addition of metal cofactors like Mn²⁺ can sometimes enhance the thermal stability of the enzyme. |
Data on Optimal Reaction Conditions
Table 1: Optimal pH and Temperature for L-Rhamnose Isomerase from Various Sources for D-Allose Production
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Bacillus subtilis | 8.0 | 60 | |
| Metagenome (possible Chloroflexus islandicus) | 7.0 | 75 | |
| Clostridium stercorarium | 7.0 | 75 | |
| Commercial Glucose Isomerase | 8.0 | 60 | |
| Caldicellulosiruptor obsidiansis | 8.0 | 85 |
Table 2: Thermostability of L-Rhamnose Isomerase from Different Sources
| Enzyme Source | Condition | Half-life / Residual Activity | Reference |
| Metagenome (possible Chloroflexus islandicus) | 65°C | ~12 days | |
| Metagenome (possible Chloroflexus islandicus) | 70°C | ~5 days | |
| Clostridium stercorarium | 65°C | 22.8 hours | |
| Clostridium stercorarium | 70°C | 9.5 hours | |
| Clostridium stercorarium | 75°C | 1.9 hours | |
| Clostridium stercorarium | 80°C | 0.2 hours | |
| Bacillus subtilis | 60°C | 85% activity after 4 hours |
Experimental Protocols
1. L-Rhamnose Isomerase Activity Assay
This protocol is for determining the activity of L-rhamnose isomerase by measuring the conversion of D-allulose to D-allose.
Materials:
-
Purified L-rhamnose isomerase
-
D-allulose substrate solution (e.g., 100 g/L in water)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.0)
-
MnCl₂ or CoCl₂ solution (e.g., 10 mM)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., an amino-based column).
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
Reaction Buffer (to final volume of 1 mL)
-
D-allulose solution (to a final concentration of 10 g/L)
-
MnCl₂ or CoCl₂ solution (to a final concentration of 1 mM)
-
-
Pre-incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 70°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of L-rhamnose isomerase.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the conversion is within the linear range.
-
Terminate the reaction by boiling the sample for 5-10 minutes to denature the enzyme.
-
Centrifuge the sample to pellet the denatured protein.
-
Analyze the supernatant for D-allose and D-allulose concentrations using HPLC.
-
Calculate the enzyme activity based on the amount of D-allose produced per unit of time per milligram of enzyme. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of D-allose per minute under the specified conditions.
2. Protocol for Enzymatic Synthesis of this compound
This protocol outlines a general procedure for the production of this compound from L-allulose.
Materials:
-
L-rhamnose isomerase (or another suitable isomerase)
-
L-allulose
-
Reaction Buffer (e.g., 50 mM EPPS buffer, pH 8.0)
-
Metal salt solution (e.g., 10 mM MnCl₂)
-
Stirred-tank reactor or shaker incubator
Procedure:
-
Prepare a solution of L-allulose in the reaction buffer at the desired concentration (e.g., 100-500 g/L).
-
Add the metal salt to the final optimal concentration (e.g., 1 mM MnCl₂).
-
Adjust the pH of the solution to the optimal pH for the enzyme (e.g., pH 8.0).
-
Equilibrate the substrate solution to the optimal reaction temperature (e.g., 60°C).
-
Add the L-rhamnose isomerase to the reaction mixture. The amount of enzyme will depend on its specific activity and the desired reaction time.
-
Maintain the reaction at the optimal temperature with gentle agitation for the desired duration (e.g., 3-24 hours).
-
Monitor the progress of the reaction by taking samples periodically and analyzing the concentrations of L-allulose and this compound by HPLC.
-
Once the reaction has reached equilibrium (or the desired conversion), terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Proceed with downstream purification of this compound from the reaction mixture.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. A novel thermotolerant l-rhamnose isomerase variant for biocatalytic conversion of d-allulose to d-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of L-rhamnose isomerase from Clostridium stercorarium and its application to the production of D-allose from D-allulose (D-psicose) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of recent advances in the characterization of L-rhamnose isomerase for the biocatalytic production of D-allose from D-allulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymes for Rare Sugar Production [glycoforum.gr.jp]
Overcoming substrate inhibition in L-Allose production
This guide provides researchers, scientists, and drug development professionals with technical support for overcoming substrate inhibition during the enzymatic production of L-Allose.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic pathway for this compound production?
A1: The most common and established method for this compound production is the enzymatic isomerization of D-psicose (also known as D-allulose). This reaction is primarily catalyzed by L-rhamnose isomerase (L-RI). D-psicose itself is typically produced from the more readily available D-fructose, using an enzyme called D-psicose 3-epimerase (DPEase). This two-step enzymatic cascade is a key part of the "Izumoring strategy" for synthesizing rare sugars.[1] Some studies have also successfully used commercial glucose isomerase for the conversion of D-psicose to this compound.[2][3]
Q2: What is substrate inhibition in the context of this compound production?
A2: Substrate inhibition is a form of enzyme inhibition where the enzyme's activity decreases at high substrate concentrations. In this compound production, this means that as the concentration of the substrate (D-psicose/D-allulose) increases beyond an optimal point, the rate of this compound formation paradoxically decreases. This occurs because excess substrate molecules can bind to the enzyme in a non-productive way, hindering the catalytic process.
Q3: At what substrate concentration does inhibition typically become a problem?
A3: Experimental data indicates that substrate inhibition can become significant in the conversion of D-psicose to this compound when the substrate concentration exceeds 500 g/L.[2][3] In one study using immobilized glucose isomerase in a continuous packed bed reactor, the conversion yield decreased at D-psicose concentrations above this level, which was attributed to substrate inhibition.
Q4: What are the main strategies to overcome substrate inhibition?
A4: The primary strategies to mitigate substrate inhibition include:
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Substrate Feeding Strategies: Implementing a fed-batch or continuous-flow process allows for the gradual introduction of the substrate, maintaining its concentration at an optimal, non-inhibitory level.
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Enzyme Immobilization: Immobilizing the enzyme in a packed bed reactor can facilitate continuous production where the substrate concentration can be carefully controlled.
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Enzyme Engineering: Modifying the enzyme through site-directed mutagenesis can enhance its catalytic efficiency or alter its affinity for the substrate, potentially increasing its tolerance to higher substrate concentrations.
Troubleshooting Guide
Problem: My this compound yield is high at low D-psicose concentrations but drops significantly when I try to scale up the reaction with a higher substrate load.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Substrate Inhibition | Run a substrate concentration curve experiment. Measure the initial reaction velocity at various D-psicose concentrations (e.g., 100 g/L to 700 g/L). If the velocity decreases after reaching a peak, substrate inhibition is occurring. | 1. Optimize Substrate Concentration: Identify the optimal concentration from your curve (literature suggests this is around 500 g/L) and run batch reactions at or below this level. 2. Implement a Fed-Batch Strategy: Instead of adding all the substrate at once, add it gradually over time to maintain a steady, optimal concentration. See the protocol below. 3. Use a Continuous Flow Reactor: If using an immobilized enzyme, switch from a batch setup to a continuous packed bed reactor to control substrate feed rate and concentration. |
| Sub-optimal Reaction Conditions | Verify that the pH, temperature, and cofactor (e.g., Mn²⁺) concentrations are optimal for your specific enzyme. Optimal conditions are often around pH 7.0-8.0 and 60-75°C. | Re-optimize reaction conditions using small-scale trials. Ensure all buffers and solutions are correctly prepared and that the temperature is stable throughout the reaction. |
| Enzyme Instability/Inactivation | Measure the enzyme's activity over the course of the reaction. A rapid decline in activity could indicate instability under the high substrate or product concentrations. | Consider using a more thermostable enzyme variant or enzyme immobilization, which can enhance stability. Check the enzyme's half-life at the operating temperature. |
Data Presentation
Table 1: Kinetic Parameters of L-Rhamnose Isomerases for D-psicose/D-allose Conversion
| Enzyme Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (mM⁻¹s⁻¹) |
| Paenibacillus baekrokdamisoli | D-psicose (D-allulose) | 45.24 | 6.58 | 0.14 |
| Paenibacillus baekrokdamisoli | D-allose | 33.00 | 13.79 | 0.40 |
| Pseudomonas stutzeri | D-allose | - | - | - |
Data extracted from multiple sources. Note: Direct kinetic values for D-psicose are less commonly reported than for the enzyme's primary substrate, L-rhamnose.
Table 2: Effect of Substrate Concentration on this compound Production Yield
This table summarizes data from a continuous production system using immobilized glucose isomerase, demonstrating the impact of substrate inhibition.
| Initial D-psicose (D-allulose) Conc. (g/L) | This compound Produced (g/L) | Conversion Yield (%) | Observation |
| 100 | 30 | 30.0 | Yield is stable. |
| 300 | 90 | 30.0 | Yield is stable. |
| 500 | 150 | 30.0 | Optimal concentration. |
| 600 | ~160 | ~26.7 | Conversion yield begins to decrease. |
| 700 | ~165 | ~23.6 | Significant drop in conversion yield due to inhibition. |
Data adapted from a study on continuous production in a packed bed reactor.
Experimental Protocols
Protocol 1: Determining the Optimal Substrate Concentration
This experiment is crucial for identifying the onset of substrate inhibition.
-
Enzyme Preparation: Prepare a stock solution of your L-rhamnose isomerase (or equivalent) in the optimal reaction buffer (e.g., 50 mM EPPS buffer, pH 8.0, with 1 mM Mn²⁺).
-
Substrate Solutions: Prepare a series of D-psicose solutions in the same reaction buffer, with concentrations ranging from 100 g/L to 700 g/L.
-
Reaction Initiation: In separate reaction vessels, pre-heat the substrate solutions to the optimal temperature (e.g., 60°C). Initiate the reactions by adding a fixed amount of the enzyme stock solution to each vessel.
-
Sampling: Take samples at regular, short intervals (e.g., 5, 10, 15, 20 minutes) and immediately stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or acid quenching.
-
Analysis: Analyze the concentration of this compound produced in each sample using High-Performance Liquid Chromatography (HPLC).
-
Data Plotting: For each substrate concentration, plot the this compound concentration against time. The initial slope of this line represents the initial reaction velocity.
-
Inhibition Curve: Plot the initial reaction velocities against the corresponding D-psicose concentrations. The resulting graph will show the optimal substrate concentration where the velocity is highest before it starts to decline.
Protocol 2: Fed-Batch Strategy for Overcoming Substrate Inhibition
This protocol describes a lab-scale fed-batch approach to maximize this compound yield.
-
Reactor Setup: Use a temperature-controlled bioreactor or reaction vessel. Start with an initial volume containing the enzyme in its optimal buffer and an initial, non-inhibitory concentration of D-psicose (e.g., 100 g/L).
-
Feed Solution: Prepare a highly concentrated D-psicose stock solution (e.g., 700 g/L or higher) in the same reaction buffer.
-
Feeding Strategy:
-
Connect the feed solution to the reactor via a calibrated peristaltic pump.
-
Begin the reaction and monitor the substrate concentration in real-time or through periodic sampling and rapid analysis.
-
Program the pump to add the feed solution at a controlled rate to maintain the D-psicose concentration within the optimal, non-inhibitory range (e.g., 450-500 g/L).
-
-
Process Monitoring: Continue to monitor pH, temperature, and product/substrate concentrations throughout the reaction. The reaction can be run until the desired conversion is achieved or the enzyme activity significantly drops.
-
Termination and Analysis: Once complete, terminate the reaction and analyze the final this compound concentration to determine the overall yield and productivity.
Visualizations
References
Technical Support Center: High-Throughput Screening for L-Allose Synthesis Enzymes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of high-throughput screening (HTS) assays for L-Allose synthesis enzymes.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are commonly used for this compound synthesis?
A1: The most common enzymes for this compound synthesis are L-rhamnose isomerase (L-RI) and D-psicose 3-epimerase (DPE). L-RI catalyzes the isomerization of a ketose to an aldose, and DPE catalyzes the epimerization at the C-3 position of a ketose.[1][2] Some research also explores the use of L-ribose isomerase and engineered enzymes for this purpose.
Q2: What are the common starting substrates for enzymatic this compound synthesis?
A2: Common starting substrates include D-psicose (also known as D-allulose) and the more cost-effective D-fructose. When using D-fructose, a two-step enzymatic reaction is typically employed, first converting D-fructose to D-psicose using D-psicose 3-epimerase, followed by the conversion of D-psicose to this compound using L-rhamnose isomerase.
Q3: What is a suitable high-throughput screening method for L-rhamnose isomerase activity?
A3: A robust HTS method for L-rhamnose isomerase involves a colorimetric assay based on Seliwanoff's reaction. This assay measures the depletion of the ketose substrate, D-allulose, as it is converted to this compound.[3][4][5] The reduction in the ketose concentration is quantified by a decrease in color intensity, which can be measured using a microplate reader.
Q4: What are the key parameters to optimize for an L-rhamnose isomerase HTS assay?
A4: Key parameters to optimize include protein expression conditions, cell lysis methods, reaction time, temperature, and pH. For the Seliwanoff's reaction-based colorimetric assay, the heating time and temperature for color development are also critical.
Q5: Are there any known inhibitors or interfering substances for these enzyme assays?
A5: Yes, certain metal ions like Zn²⁺ and Cu²⁺ can strongly inhibit D-psicose 3-epimerase activity. For HTS assays in general, compounds that interfere with spectroscopic readouts (e.g., fluorescent compounds), and non-specific inhibitors that act through aggregation are common sources of false positives. It is also important to be aware of substances in your sample preparation that can affect assay results, such as EDTA, ascorbic acid, SDS, and sodium azide.
Troubleshooting Guides
High-Throughput Screening Assay for L-Rhamnose Isomerase (Seliwanoff's Reaction)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in absorbance readings between replicate wells | 1. Incomplete cell lysis leading to inconsistent enzyme concentration.2. Pipetting errors.3. Uneven temperature distribution across the microplate during incubation.4. Presence of air bubbles in the wells. | 1. Optimize the cell lysis protocol. Ensure complete resuspension of the cell pellet in the lysis buffer.2. Use calibrated pipettes and consider using a master mix for reagents.3. Ensure proper sealing of the plate and use a calibrated incubator or thermal cycler.4. Centrifuge the plate briefly after adding reagents to remove bubbles. |
| Low signal-to-noise ratio or small assay window | 1. Low enzyme activity.2. Sub-optimal reaction conditions (pH, temperature).3. Insufficient reaction time.4. High background signal from the media or buffer components. | 1. Optimize protein expression and purification to obtain a higher concentration of active enzyme.2. Empirically determine the optimal pH and temperature for the specific L-rhamnose isomerase variant.3. Perform a time-course experiment to determine the optimal reaction time.4. Test different buffers and media to identify and replace components causing high background. |
| False positives (apparent high enzyme activity) | 1. Presence of compounds that interfere with the Seliwanoff's reaction.2. Contamination with other ketose-metabolizing enzymes.3. Compounds that absorb at the same wavelength as the reaction product. | 1. Screen compounds for interference in a control reaction without the enzyme.2. Use a purified enzyme preparation or a host strain with relevant genes knocked out.3. Measure the absorbance of the compounds alone at the detection wavelength and subtract this background. |
| False negatives (apparent low enzyme activity) | 1. Enzyme inhibition by components in the compound library or sample buffer.2. Enzyme instability under assay conditions. | 1. Perform counter-screens to identify inhibitors in the library.2. Assess enzyme stability over the assay duration and consider adding stabilizing agents like glycerol if necessary. |
General Troubleshooting for Enzyme Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Reagents not prepared fresh or improperly stored.2. Variation in incubation times or temperatures.3. Different batches of enzymes or substrates used. | 1. Prepare fresh reagents for each experiment and store them according to the manufacturer's instructions.2. Use timers and calibrated temperature control devices.3. Qualify new batches of enzymes and substrates to ensure consistency. |
| Edge effects in microplates | 1. Evaporation from the outer wells of the microplate.2. Temperature gradients across the plate. | 1. Use plate sealers and maintain a humid environment in the incubator.2. Avoid stacking plates in the incubator and allow them to reach thermal equilibrium before starting the reaction. Consider leaving the outer wells empty or filling them with buffer. |
| High background fluorescence/absorbance | 1. Autofluorescence of library compounds or biological media.2. Non-specific binding of reagents to the microplate. | 1. Use media with low background fluorescence. Measure the intrinsic fluorescence/absorbance of compounds and subtract it from the assay signal.2. Test different types of microplates (e.g., low-binding plates). |
Quantitative Data Presentation
Table 1: Comparison of L-Rhamnose Isomerases for D-Allose Synthesis
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Metal Ion Dependence | Conversion Yield (D-Allulose to D-Allose) | Reference |
| Geobacillus sp. | 7.5 | 70 | Mn²⁺ | ~30% | |
| Escherichia coli | 7.0-9.0 | 60-90 | Mn²⁺ or Co²⁺ | Not specified | |
| Bacillus subtilis | 7.0 | 60 | Mn²⁺ | 37.51% | |
| Metagenome (phylogenetically close to Chloroflexus islandicus) | 7.0 | 75 | Co²⁺ or Mn²⁺ | ~30% |
Table 2: Comparison of D-Psicose 3-Epimerases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Metal Ion Dependence | Substrate | Reference |
| Agrobacterium tumefaciens | 8.0 | 50 | Mn²⁺, Co²⁺ | D-Fructose | |
| Clostridium bolteae | 7.0 | 55 | Co²⁺ | D-Fructose | |
| Clostridium scindens | 7.0 | 55 | Not specified | D-Fructose |
Experimental Protocols
High-Throughput Screening of L-Rhamnose Isomerase using Seliwanoff's Reagent
This protocol is adapted for a 96-well plate format to screen for L-rhamnose isomerase variants with high activity in converting D-allulose to this compound. The assay is based on the colorimetric detection of the remaining D-allulose.
Materials:
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96-well microplates
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96-well PCR plates
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Thermal cycler
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Microplate reader
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Lysis buffer (e.g., Bugbuster Master Mix)
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Seliwanoff's reagent (resorcinol in HCl)
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D-allulose substrate solution
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Enzyme variants expressed in a suitable host (e.g., E. coli)
Procedure:
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Protein Expression: Grow the host cells expressing the L-rhamnose isomerase variants in a 96-well deep-well plate. Induce protein expression under optimized conditions.
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Cell Lysis:
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Harvest the cells by centrifugation of the 96-well plate.
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Discard the supernatant and resuspend the cell pellets in an appropriate volume of lysis buffer.
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Incubate to ensure complete cell lysis and release of the enzyme.
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Centrifuge the plate to pellet the cell debris. The supernatant contains the crude enzyme extract.
-
-
Enzymatic Reaction:
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In a new 96-well plate, add the crude enzyme extract.
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Initiate the reaction by adding the D-allulose substrate solution.
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Incubate the plate at the optimal temperature for the enzyme for a predetermined time.
-
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Reaction Termination and Sample Preparation:
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Terminate the reaction by heat inactivation (e.g., boiling).
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Centrifuge the plate to pellet any precipitated protein.
-
-
Colorimetric Detection (Seliwanoff's Reaction):
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Transfer an aliquot of the supernatant from each well to a 96-well PCR plate.
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Add Seliwanoff's reagent to each well.
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Seal the PCR plate and perform the color development reaction in a thermal cycler (e.g., 60°C for 30 minutes).
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Cool the plate to stabilize the color.
-
-
Absorbance Measurement:
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Transfer the colored solution to a clear, flat-bottom 96-well microplate.
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Measure the absorbance at the appropriate wavelength (typically around 480-520 nm) using a microplate reader.
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A lower absorbance value indicates a lower concentration of the remaining D-allulose, and thus higher enzyme activity.
-
Mandatory Visualizations
Enzymatic Synthesis Pathway of this compound from D-Fructose
Caption: Two-step enzymatic pathway for this compound synthesis from D-Fructose.
High-Throughput Screening Workflow for Directed Evolution of L-Rhamnose Isomerase
Caption: Workflow for directed evolution of L-Rhamnose Isomerase using HTS.
References
- 1. L-Rhamnose isomerase and its use for biotechnological production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of recent advances in the characterization of L-rhamnose isomerase for the biocatalytic production of D-allose from D-allulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of High-Throughput Screening Protocol Based on Isomerase Using Geobacillus sp. L-Rhamnose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of High-Throughput Screening Protocol Based on Isomerase Using Geobacillus sp. L-Rhamnose Isomerase - Watch Related Videos [visualize.jove.com]
- 5. Establishment of High-Throughput Screening Protocol Based on Isomerase Using Geobacillus sp. L-Rhamnose Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Downstream Processing for L-Allose Purification
Welcome to the technical support center for the purification of L-Allose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the downstream processing of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound produced by enzymatic conversion of L-Psicose?
A1: The most common impurities are the starting material, L-Psicose, which may be present due to incomplete enzymatic conversion. Another potential impurity is D-Altrose, which can be a byproduct of the isomerization reaction. Additionally, salts from buffers used during the enzymatic conversion and other media components can be present.
Q2: What are the primary methods for purifying this compound from the reaction mixture?
A2: The primary methods for this compound purification are ion-exchange chromatography to remove charged impurities like salts and some colored compounds, followed by crystallization to separate this compound from structurally similar sugars like L-Psicose and to obtain a high-purity solid product.
Q3: What is a typical overall yield for the purification of this compound from a reaction mixture?
A3: The overall yield can vary depending on the efficiency of the enzymatic conversion and the purification process. Some studies have reported a final yield of approximately 23.0% for this compound crystals obtained from L-Psicose after concentration and crystallization[1][2]. For the D-enantiomer, a theoretical overall yield of 90% for the purification of pure D-Allose crystals from D-Psicose has been reported[3].
Q4: How can the purity of this compound be assessed during the purification process?
A4: The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or an evaporative light scattering detector (ELSD). Capillary electrophoresis is another method that has been used for the separation and quantification of D-Allose in the presence of its process-related impurities.
Q5: What are the key parameters to control during the crystallization of this compound?
A5: Key parameters to control during this compound crystallization include the concentration of the this compound solution, the composition of the solvent system (e.g., the ratio of ethanol to water), the cooling temperature, and the cooling rate. The use of seed crystals can also be crucial for initiating crystallization and controlling crystal size.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound after Ion-Exchange Chromatography | 1. Incomplete Elution: The elution buffer may not be strong enough to displace all the bound this compound from the resin. 2. Co-elution with Impurities: The separation conditions may not be optimal, leading to the loss of this compound in fractions containing impurities. 3. Degradation of this compound: The pH or temperature conditions during chromatography may be causing degradation of the this compound. | 1. Optimize Elution: Increase the ionic strength or change the pH of the elution buffer to ensure complete elution. 2. Improve Resolution: Adjust the gradient of the elution buffer, change the flow rate, or try a different type of ion-exchange resin. 3. Control Conditions: Ensure that the pH and temperature of the buffers and the column are within the stability range for this compound. |
| Difficulty in Crystallizing this compound | 1. Solution is Undersaturated: The concentration of this compound in the solution is too low for crystallization to occur. 2. Presence of Inhibiting Impurities: High levels of L-Psicose or other impurities can inhibit crystal formation. 3. Inappropriate Solvent System: The ratio of anti-solvent (e.g., ethanol) to solvent (water) may not be optimal. 4. Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. | 1. Concentrate the Solution: Carefully concentrate the this compound solution under reduced pressure to achieve supersaturation. 2. Improve Purity: Perform an additional purification step, such as a second chromatographic separation, to reduce impurity levels. 3. Optimize Solvent Ratio: Experiment with different ethanol-to-water ratios to find the optimal conditions for crystallization. 4. Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or cold room. |
| This compound Crystals are Small or of Poor Quality | 1. Rapid Nucleation: Too many crystal nuclei forming at once can lead to the growth of many small crystals. 2. Impurities Incorporated into the Crystal Lattice: The presence of impurities can disrupt crystal growth. | 1. Control Nucleation: Use a slower cooling rate and consider adding a small amount of seed crystals to control the number of nucleation sites. 2. Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and recrystallize to improve purity and crystal quality. |
| Co-elution of this compound and L-Psicose during Chromatography | 1. Similar Affinity for the Resin: this compound and L-Psicose are isomers with very similar chemical properties, making separation challenging. 2. Suboptimal Chromatographic Conditions: The chosen resin, mobile phase, or gradient may not be providing sufficient resolution. | 1. Use a Specialized Resin: Consider using a cation-exchange resin in the calcium (Ca2+) or potassium (K+) form, which can offer better separation of sugar isomers. 2. Optimize Separation Parameters: Experiment with different mobile phase compositions, pH values, and temperature to improve the separation between this compound and L-Psicose. |
Data Presentation
Table 1: Summary of Yields at Different Stages of this compound Purification
| Purification Stage | Starting Material | Product | Reported Yield | Reference |
| Enzymatic Conversion | L-Psicose | This compound in reaction mixture | 35.0% | [1][2] |
| Crystallization | Concentrated this compound solution | Crystalline this compound | 23.0% (overall from L-Psicose) | |
| Crystallization | D-Psicose reaction mixture | Crystalline D-Allose | 90% (of theoretical) |
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography for Removal of Ionic Impurities
This protocol is a general guideline for the use of a strong cation exchange resin like Dowex 50WX8 for the desalting of the this compound solution after enzymatic conversion.
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Resin Preparation:
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If the Dowex 50WX8 resin is not in the H+ form, it needs to be activated. Wash the resin with deionized water to remove impurities.
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Treat the resin with 1 M HCl to convert it to the H+ form.
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Rinse the resin with deionized water until the pH of the eluate is neutral.
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Create a slurry of the resin in deionized water and pack it into a suitable chromatography column.
-
-
Column Equilibration:
-
Equilibrate the packed column by washing it with several column volumes of deionized water until the pH and conductivity of the eluate are stable.
-
-
Sample Loading:
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Adjust the pH of the this compound solution from the enzymatic reaction to be close to neutral.
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Load the solution onto the equilibrated column at a controlled flow rate.
-
-
Elution:
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Elute the this compound from the column with deionized water. Since this compound is a neutral sugar, it will not bind to the cation exchange resin and will elute in the void volume. The ionic impurities will be retained on the resin.
-
-
Fraction Collection and Analysis:
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Collect fractions as the this compound elutes from the column.
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Monitor the fractions for the presence of this compound using a suitable analytical method like HPLC-RID.
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Pool the fractions containing the purified this compound.
-
Protocol 2: Crystallization of this compound using an Ethanol-Water Solvent System
This protocol describes a general method for the crystallization of this compound from an aqueous solution using ethanol as an anti-solvent.
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Concentration of this compound Solution:
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Take the purified this compound solution from the ion-exchange step and concentrate it under reduced pressure using a rotary evaporator. The final concentration should be high, for example, around 70% (w/w).
-
-
Addition of Anti-Solvent:
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Heat the concentrated this compound syrup to ensure it is fully dissolved.
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Slowly add ethanol to the warm syrup with gentle stirring. The final ratio of ethanol to water will need to be optimized, but a good starting point is to add ethanol until the solution becomes slightly turbid. Then, add a small amount of water back until the solution is clear again.
-
-
Cooling and Crystal Growth:
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Allow the solution to cool slowly to room temperature. Covering the container and leaving it undisturbed will promote the growth of larger, higher-purity crystals.
-
Once the solution has reached room temperature, it can be transferred to a refrigerator (e.g., 4°C) to maximize the yield of crystals.
-
-
Crystal Harvesting:
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After a sufficient period for crystallization (which could be several hours to days), collect the this compound crystals by filtration.
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Wash the crystals with a cold ethanol-water mixture to remove any remaining mother liquor.
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Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for this compound production and purification.
Caption: Logical relationship for troubleshooting this compound purification issues.
References
Technical Support Center: Optimizing L-Allose Production Costs
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to reduce the cost of L-Allose production.
Frequently Asked Questions (FAQs) on Core Cost-Reduction Strategies
Q1: What is the most significant driver of high this compound production cost, and how can it be addressed?
The primary cost driver is often the price of the starting substrate. Many traditional methods, such as the Izumoring strategy, utilize expensive rare sugars like D-psicose (also known as D-allulose).[1][2] The most effective cost-reduction strategy is to switch to inexpensive and abundant starting materials.
Key Strategies:
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Utilize D-Fructose: D-fructose is a low-cost and readily available substrate. It can be converted to this compound (or its D-enantiomer) in a two-step enzymatic reaction.[3]
-
Utilize D-Glucose: As one of the cheapest monosaccharides, D-glucose is an ideal starting material. Metabolically engineered microorganisms, such as E. coli, can be developed to synthesize D-allose directly from D-glucose in a fermentation process.[1][2]
-
Utilize Sucrose: Inexpensive sucrose can be used to generate D-fructose in situ, which then enters the synthesis pathway.
Q2: How can I reduce the costs associated with the enzymes used in the bioconversion process?
Enzyme costs can be substantial, especially for single-use applications. The key is to maximize the catalytic output per unit of enzyme.
Key Strategies:
-
Enzyme Immobilization: Immobilizing enzymes on a solid support (e.g., resins, beads) allows for their easy recovery and reuse across multiple reaction cycles, drastically reducing the effective cost. For instance, immobilized L-ribose isomerase has been successfully reused more than seven times without a significant drop in activity.
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Whole-Cell Biocatalysis: Using whole microbial cells (either permeabilized or resting) that express the desired enzyme eliminates the need for costly and time-consuming enzyme purification steps.
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Cross-Linked Enzyme Aggregates (CLEAs): Creating CLEAs is another effective immobilization technique. For example, crude recombinant L-rhamnose isomerase can be cross-linked with glutaraldehyde, resulting in a reusable biocatalyst with an operative half-life of two months.
Q3: Can process simplification lead to significant cost savings?
Yes. Complex, multi-stage processes increase capital expenditure, operational costs, and the potential for product loss at each step.
Key Strategies:
-
One-Pot Reactions: Combining multiple enzymatic steps into a single reactor simplifies the production process. A prime example is the one-pot conversion of D-fructose to D-allose using co-immobilized D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RhI). This approach reduces reactor volume, simplifies process control, and lowers downstream purification costs.
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Metabolic Engineering: Designing a microbial cell factory to perform the entire conversion from a simple sugar like glucose to this compound represents the ultimate process simplification, integrating substrate uptake, multi-step bioconversion, and product formation within a single organism.
Q4: Downstream processing and purification are bottlenecks in my workflow. How can I make this stage more cost-effective?
Downstream processing can account for 20-60% of the total production cost. Simplifying this stage is crucial.
Key Strategies:
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Crystallization: this compound can be effectively separated and purified from the reaction mixture by ethanol crystallization. This method is relatively simple and avoids the need for expensive chromatographic equipment.
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Minimize Byproducts: The choice of enzyme can impact byproduct formation. For example, some isomerases may produce D-altrose alongside D-allose. Selecting or engineering an enzyme with higher specificity can simplify purification.
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Integrated Processes: A well-designed one-pot synthesis or fermentation process will result in a cleaner product stream, reducing the burden on the purification stage.
Troubleshooting Guides
Problem 1: Low conversion rate from D-Psicose to this compound.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Reaction Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme (e.g., L-rhamnose isomerase, L-ribose isomerase). Optimal conditions for L-rhamnose isomerase are often pH 7.0-9.0 and 60-90°C. |
| Enzyme Inhibition | High substrate concentrations can sometimes lead to substrate inhibition. Test a range of D-psicose concentrations (e.g., 100 g/L to 700 g/L) to find the optimal level where productivity is maximized without significant inhibition. |
| Cofactor Limitation | Some isomerases require metal ion cofactors (e.g., Mn²⁺, Co²⁺) for maximal activity. Ensure the correct cofactor is present at its optimal concentration (typically around 1 mM). |
| Reversible Reaction Equilibrium | The isomerization of D-psicose to this compound is a reversible reaction that reaches an equilibrium. At equilibrium, a significant portion of the substrate will remain unconverted. The conversion yield is often around 25-35%. |
Problem 2: Immobilized enzyme loses activity after a few cycles.
| Possible Cause | Troubleshooting Step |
| Enzyme Leaching | The enzyme may be detaching from the support. Ensure the immobilization protocol is robust. Consider using a stronger binding method, such as covalent attachment or cross-linking, instead of simple adsorption. |
| Thermal Denaturation | Operating at the upper limit of the enzyme's temperature range can cause gradual denaturation over time. Try running subsequent cycles at a slightly lower temperature to improve the operational half-life. |
| Fouling of the Support | Impurities in the substrate feed can clog the pores of the support material, restricting substrate access to the enzyme. Ensure the substrate solution is filtered and free of particulates before it enters the reactor. |
| Mechanical Stress | In stirred-tank reactors, mechanical stress from the impeller can damage the support beads. If this is an issue, consider switching to a packed-bed reactor configuration for continuous production. |
Data Presentation: Comparison of Production Strategies
Table 1: Enzymatic Conversion of D-Psicose (D-Allulose) to D-Allose
| Enzyme | Source Organism | Substrate Conc. (g/L) | Temp (°C) | pH | Conversion Yield (%) | Productivity (g/L/h) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Glucose Isomerase (immobilized) | Commercial (Sweetzyme IT) | 500 | 60 | 8.0 | 30% | 36 | |
| L-Rhamnose Isomerase (cross-linked) | Recombinant | - | - | - | 25% | - | |
| L-Ribose Isomerase (immobilized) | Cellulomonas parahominis | 100 (10%) | 40 | 9.0 | 35% | - |
| L-Rhamnose Isomerase Variant (L-RIM) | Metagenome | 100 | 70 | 6.0 | ~30% | - | |
Table 2: One-Pot Synthesis of D-Allose from D-Fructose
| Enzymes Used | Immobilization | Substrate | Equilibrium Ratio (Fructose:Psicose:Allose) | Reaction Time | Reference(s) |
|---|
| D-Psicose 3-Epimerase & L-Rhamnose Isomerase | Anion exchange & amino resin | D-Fructose | 6.6 : 2.4 : 1.0 | 5 hours | |
Table 3: Fermentative Production of D-Allose
| Organism | Starting Substrate | Titer (g/L) | Yield (g/g substrate) | Fermentation Time | Reference(s) |
|---|---|---|---|---|---|
| Engineered E. coli | D-Glucose | 4.17 | 0.103 | - |
| Engineered E. coli | D-Glucose | ~0.127 | - | 84 hours | |
Experimental Protocols
Protocol 1: One-Pot D-Allose Production Using Immobilized Enzymes
This protocol is adapted from the methodology for converting D-fructose to D-allose.
-
Enzyme Preparation:
-
Express recombinant D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RhI) in an E. coli expression system.
-
Lyse the cells and obtain the crude cell-free extract containing the enzymes.
-
-
Immobilization:
-
DPE: Immobilize the DPE-containing extract onto an anion exchange resin. Incubate the extract with the pre-equilibrated resin for a specified time (e.g., 2 hours) with gentle shaking.
-
L-RhI: Immobilize the L-RhI-containing extract onto an amino resin.
-
Wash the resins with buffer to remove unbound proteins.
-
-
One-Pot Reaction:
-
Prepare a reaction mixture containing a low-cost substrate (e.g., 50 g/L D-fructose) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the required cofactors (e.g., 1 mM MnCl₂ for L-RhI).
-
Add the immobilized DPE and L-RhI resins to the reaction mixture.
-
Incubate the reaction at the optimal temperature (e.g., 60°C) with gentle agitation for 5-6 hours, or until equilibrium is reached.
-
-
Analysis and Recovery:
-
Monitor the reaction progress by taking samples periodically and analyzing the sugar composition using HPLC.
-
Once the reaction is complete, separate the immobilized enzymes by filtration or centrifugation. Wash them with buffer and store for reuse.
-
The resulting solution containing D-fructose, D-psicose, and D-allose can proceed to the purification stage.
-
Protocol 2: Purification of D-Allose by Ethanol Crystallization
This protocol is based on the separation method described for D-allose.
-
Concentration:
-
Take the final reaction mixture containing D-allose. If necessary, concentrate the solution using a rotary evaporator to increase the sugar concentration.
-
-
Ethanol Addition:
-
Slowly add cold absolute ethanol to the concentrated sugar solution while stirring. A typical ratio might be 4-5 volumes of ethanol to 1 volume of sugar solution.
-
D-allose is less soluble in ethanol compared to D-psicose and D-fructose, causing it to preferentially precipitate.
-
-
Crystallization:
-
Store the mixture at a low temperature (e.g., 4°C) for 24-48 hours to allow for complete crystal formation.
-
-
Recovery:
-
Collect the D-allose crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol to remove residual soluble sugars.
-
-
Drying:
-
Dry the purified D-allose crystals under vacuum. The final purity can be assessed by HPLC.
-
Visualizations: Workflows and Pathways
Caption: A simplified workflow for the cost-effective, one-pot enzymatic production of this compound from D-Fructose.
References
- 1. Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Validating L-Allose Purity: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of rare sugars like L-Allose is a critical step in development and quality control. This guide provides a detailed comparison of analytical methodologies for validating this compound purity, with a focus on High-Performance Liquid Chromatography (HPLC). Experimental protocols and performance data are presented to aid in method selection and implementation.
The unique stereochemistry of this compound, a rare C-3 epimer of D-glucose, necessitates robust analytical methods to distinguish it from other monosaccharides and potential impurities. This guide explores the utility of HPLC with various detection methods and compares its performance with alternative techniques such as Capillary Electrophoresis (CE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a cornerstone technique for the separation and quantification of monosaccharides. For this compound, two primary HPLC approaches are prevalent: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and HPLC with Refractive Index Detection (HPLC-RID).
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for carbohydrate analysis that does not require derivatization. Under alkaline conditions, carbohydrates are ionized and can be separated on an anion-exchange column. Pulsed amperometric detection allows for the direct detection of these non-chromophoric molecules with high sensitivity.[1][2]
HPLC with Refractive Index Detection (HPLC-RID) is a universal detection method that responds to changes in the refractive index of the mobile phase caused by the analyte. While less sensitive than PAD, RID is a robust and cost-effective option for quantifying sugars at higher concentrations.[3][4][5]
Below is a comparative summary of typical performance data for these HPLC methods in the analysis of monosaccharides.
| Parameter | HPAEC-PAD (for Chitooligosaccharides) | HPLC-RID (for various sugars) |
| **Linearity (R²) ** | 0.9979–0.9995 | >0.997 |
| Limit of Detection (LOD) | 0.003–0.016 mg/L | 0.01–0.17 mg/mL |
| Limit of Quantification (LOQ) | 0.009–0.054 mg/L | 0.03–0.56 mg/mL |
| Precision (RSD%) | < 4.7% (Repeatability) | < 5% (Repeatability) |
| Accuracy (Recovery %) | Not specified in the provided abstract | Not specified in the provided abstract |
Alternative Methods for Purity Validation
Beyond conventional HPLC, other powerful techniques offer orthogonal approaches to this compound purity assessment.
Capillary Electrophoresis (CE) provides an alternative separation mechanism based on the electrophoretic mobility of analytes in a capillary. A validated CE method for the separation and quantification of D-Allose from its process-related impurities has been established, and due to their enantiomeric nature, this method is directly applicable to this compound.
| Parameter | Capillary Electrophoresis (for D-Allose) |
| **Linearity (R²) ** | > 0.99 |
| Limit of Detection (LOD) | 0.11–0.20 mM |
| Concentration Range | 0.25–3.0 mM |
| Precision | Good reproducibility reported |
| Accuracy | Not specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for structural elucidation and purity determination. ¹H and ¹³C NMR can provide unambiguous identification of this compound and can be used to quantify impurities without the need for chromatographic separation. The quantitative nature of NMR (qNMR) allows for the determination of purity against a certified reference standard.
Mass Spectrometry (MS) , often coupled with a separation technique like HPLC or CE, offers high sensitivity and specificity for identifying and quantifying this compound and its potential impurities. MS provides molecular weight information and fragmentation patterns that can confirm the identity of the target compound and characterize unknown impurities.
Experimental Protocols
HPAEC-PAD Method for Monosaccharide Analysis
This protocol is a general guideline based on established methods for monosaccharide analysis.
-
Sample Preparation: Dissolve the this compound sample in high-purity water to a concentration within the linear range of the instrument (e.g., 1-100 µM). Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).
-
Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate in high-purity water. A typical gradient might start with a low concentration of NaOH (e.g., 10 mM) and ramp up to a higher concentration, with a sodium acetate gradient to elute more retained analytes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode, using a standard quadruple potential waveform for carbohydrates.
Capillary Electrophoresis Method for Allose Analysis
This protocol is based on the validated method for D-Allose.
-
Sample Preparation: Dissolve the this compound sample in the background electrolyte to a concentration between 0.25 and 3.0 mM.
-
CE Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): 36 mM Na₂HPO₄ and 130 mM NaOH (pH 12.6).
-
Voltage: 18 kV.
-
Detection: Direct UV detection at 265 nm.
-
Logical Workflow for this compound Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of an this compound sample.
References
A Comparative Analysis of the Biological Activities of D-Allose and a Glimpse into the Unexplored Potential of L-Allose
For Researchers, Scientists, and Drug Development Professionals
Introduction:
All_ose_, a rare aldohexose sugar, exists as two stereoisomers: D-Allose and L-Allose. While structurally similar, the biological activities of these enantiomers appear to be vastly different, with a significant body of research highlighting the therapeutic potential of D-Allose in various disease models. In stark contrast, the biological landscape of this compound remains largely uncharted territory. This guide provides a comprehensive comparison of the known biological activities of D-Allose, supported by experimental data and detailed methodologies, while also underscoring the current knowledge gap concerning its L-enantiomer.
D-Allose: A Multifaceted Bioactive Molecule
D-Allose has demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. These properties are attributed to its ability to modulate various cellular signaling pathways.
Table 1: Comparative Summary of D-Allose Biological Activities
| Biological Activity | Cell Line/Model | Key Findings & Quantitative Data | References |
| Anticancer | MIA PaCa-2 (Pancreatic Cancer) | IC50: 53.25 mM | [1] |
| OVCAR-3 (Ovarian Cancer) | Significant growth inhibition at 50 mM after 5 days | [1] | |
| MOLT-4F (Leukemia) | 46% inhibition of cell proliferation at 5 mM | [2] | |
| RT112, 253J, J82 (Bladder Cancer) | Dose-dependent inhibition of viability; at 50 mM for 24h, viability reduced to 68.4%, 68.2%, and 60.9% respectively. | [3] | |
| Anti-inflammatory | Rat model of cerebral ischemia/reperfusion | Infarct volume significantly smaller in D-Allose-treated rats (90.9 ± 13.5 mm³) compared to vehicle (114.9 ± 15.3 mm³). | [4] |
| Antioxidant | Neuro2A (Neuroblastoma) | Attenuated D-glucose-dependent ROS generation induced by rotenone. | |
| Bladder Cancer Cell Lines | Dose-dependent increase in intracellular ROS levels. At 50 mM for 1h, ROS increased by 360.2% (RT112), 203.8% (253J), and 144% (J82). |
This compound: An Enigma in Biological Research
Despite the extensive research into D-Allose, there is a significant lack of publicly available data on the biological activities of this compound. While its chemical synthesis and production have been explored, its effects on cancer cells, inflammatory responses, and oxidative stress have not been thoroughly investigated or reported in peer-reviewed literature. One study on the anti-proliferative activity of various rare aldohexoses against the MOLT-4F human leukemia cell line reported that among the L-forms, only L-talose showed significant inhibitory activity at a concentration of 20 mM, suggesting that this compound was not significantly active under the tested conditions. This lack of data presents a critical knowledge gap and a potential opportunity for future research to explore the therapeutic potential, or lack thereof, of this rare sugar.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of D-Allose on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of D-Allose (e.g., 10, 25, 50 mM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Western Blot Analysis for Protein Expression (TXNIP and GLUT1)
This protocol is used to determine the effect of D-Allose on the expression levels of specific proteins involved in its anticancer mechanism, such as Thioredoxin-interacting protein (TXNIP) and Glucose Transporter 1 (GLUT1).
Methodology:
-
Cell Lysis: After treatment with D-Allose, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for TXNIP and GLUT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity corresponds to the protein expression level.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is used to assess the effect of D-Allose on the levels of intracellular ROS, a key factor in its antioxidant and some anticancer activities.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a suitable plate or dish and treat with D-Allose for the desired time.
-
DCFH-DA Staining: Remove the treatment medium, wash the cells with PBS, and then incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope. The fluorescence intensity is proportional to the amount of intracellular ROS.
Signaling Pathways Modulated by D-Allose
D-Allose exerts its biological effects by influencing several key signaling pathways.
Anticancer Signaling Pathway
D-Allose has been shown to inhibit cancer cell growth through multiple mechanisms, primarily involving the upregulation of Thioredoxin-interacting protein (TXNIP).
Antioxidant and Anti-inflammatory Signaling
The antioxidant and anti-inflammatory effects of D-Allose are also linked to its ability to modulate ROS levels and related inflammatory pathways.
References
- 1. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effect of D-allose in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Allose vs. L-Glucose: A Comparative Structural and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
L-Allose and L-Glucose, both rare L-sugars, represent fascinating subjects in stereochemistry and biochemistry. As enantiomers of their more common D-counterparts, their interactions with biological systems are dictated by the strict stereospecificity of enzymes and transporters. While structurally similar, their functional divergence is profound. This guide provides a detailed comparative analysis of this compound and L-Glucose, focusing on their structural differences, physicochemical properties, and biological activities, supported by relevant experimental frameworks.
Structural Distinctions: Epimers vs. Enantiomers
The fundamental difference between allose and glucose lies in their stereochemistry. D-Allose and D-Glucose are C-3 epimers, meaning they differ only in the orientation of the hydroxyl group at the third carbon atom.[1] this compound and L-Glucose are the respective enantiomers (mirror images) of their D-forms.[2] Consequently, this compound and L-Glucose are diastereomers of each other.
This subtle difference in a single stereocenter leads to distinct three-dimensional shapes, particularly in their cyclic hemiacetal forms (pyranose and furanose rings), which significantly impacts their ability to bind to the active sites of enzymes.
Fischer Projections
In the open-chain Fischer projection, the stereochemical differences are clearly visualized. For L-sugars, the hydroxyl group on the highest-numbered chiral carbon (C-5) is on the left.
-
L-Glucose: The hydroxyl groups at C-2, C-4, and C-5 are on the left, while the C-3 hydroxyl group is on the right.
-
This compound: The hydroxyl groups at C-2, C-3, and C-5 are on the left, while the C-4 hydroxyl group is on the right.
Haworth and Chair Conformations
In aqueous solutions, these monosaccharides exist predominantly as cyclic pyranose rings. The orientation of the hydroxyl groups in the Fischer projection dictates their axial or equatorial positions in the more stable chair conformation.
-
L-Glucose in its β-L-glucopyranose chair form has all its non-hydrogen substituents in the equatorial position, which would be a mirror image of the highly stable β-D-glucopyranose.
-
This compound in its pyranose form will have a different arrangement of axial and equatorial hydroxyl groups compared to L-glucose, leading to a different overall shape and stability.
Physicochemical Properties
While sharing the same molecular formula and weight, their distinct structures result in different physical properties.
| Property | This compound | L-Glucose |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molar Mass | 180.156 g/mol | 180.156 g/mol |
| Appearance | Off-white solid | White crystalline powder[2] |
| Melting Point | 128 °C (for allose, enantiomer not specified) | 153-156 °C |
| Solubility in Water | Soluble | Highly soluble (91 g/100 mL) |
| Specific Rotation [α]ᴅ | Not consistently reported | -52° (c=5, H₂O) |
Comparative Biological Activity
The most significant distinction between this compound and L-Glucose lies in their interaction with biological systems, which is largely dictated by enzymatic stereospecificity.
L-Glucose: The Biologically Inert Enantiomer
L-Glucose is renowned for its biological inertness in most organisms.[2] The primary reason for this is its inability to be phosphorylated by hexokinase , the first and crucial enzyme in the glycolysis pathway.[3] The active site of hexokinase is exquisitely shaped to fit D-glucose, and its mirror image, L-glucose, cannot bind effectively to be catalyzed.
This lack of phosphorylation means L-glucose cannot be trapped within cells or enter the central energy-yielding pathway of glycolysis. As a result:
-
It is not metabolized as an energy source. Animal studies in rats have shown that L-glucose contributes no metabolizable energy, unlike other L-sugars such as L-fructose and L-gulose which can be metabolized, likely by gut microbiota.
-
It has been explored as a potential low-calorie sweetener and as a safe, non-absorbable agent for applications like colon cleansing.
-
Interestingly, some research suggests that certain malignant cancer cells may exhibit an unusual, non-stereoselective uptake of glucose, allowing fluorescently labeled L-glucose to enter, which could be exploited for imaging.
This compound: An Understudied Epimer
In stark contrast to the wealth of information on L-Glucose, direct experimental data on the biological activity of this compound is notably scarce. Most research focuses on its enantiomer, D-Allose , which exhibits a remarkable range of biological functions, including:
-
Anti-cancer and anti-tumor effects
-
Anti-inflammatory and anti-oxidative properties
-
Immunosuppressant activities
The mechanisms of D-Allose often involve its interaction with cellular pathways, for instance, by being phosphorylated (albeit less efficiently than D-glucose) and subsequently influencing signaling cascades. One study showed that D-allose suppresses gibberellin signaling through a hexokinase-dependent pathway.
Given the stereospecificity of these processes, it is highly unlikely that this compound would exhibit the same biological activities as D-Allose. It is more probable that, like L-Glucose, this compound is not a significant substrate for hexokinase and is largely unmetabolized in higher organisms. However, without direct comparative studies, this remains an inference.
Experimental Protocols
To empirically determine and compare the biological activities of this compound and L-Glucose, specific enzymatic and cell-based assays are required. Below are detailed protocols for key experiments that would elucidate their fundamental biochemical differences.
Experiment 1: Hexokinase Activity Assay (Comparative Substrate Analysis)
This assay directly measures the rate at which hexokinase can phosphorylate this compound and L-Glucose, compared to the natural substrate D-Glucose. A negligible rate for the L-sugars would confirm their inability to enter the glycolytic pathway.
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of hexokinase for this compound and L-Glucose.
Principle: This is a coupled enzymatic assay. Any glucose-6-phosphate (G6P) produced by hexokinase is immediately oxidized by glucose-6-phosphate dehydrogenase (G6PDH). This oxidation is coupled to the reduction of NADP⁺ to NADPH, which can be measured spectrophotometrically by the increase in absorbance at 340 nm.
Materials:
-
Yeast or human recombinant Hexokinase
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
ATP (Adenosine 5'-triphosphate), disodium salt
-
NADP⁺ (β-Nicotinamide adenine dinucleotide phosphate)
-
Magnesium Chloride (MgCl₂)
-
Triethanolamine buffer (50 mM, pH 7.6)
-
Substrate solutions: D-Glucose, L-Glucose, this compound (various concentrations, e.g., 0-200 mM)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation of Reaction Mixture: Prepare a master mix containing triethanolamine buffer, ATP (final conc. ~1 mM), NADP⁺ (final conc. ~1 mM), MgCl₂ (final conc. ~8 mM), and G6PDH (final conc. ~2.5 units/mL).
-
Assay Setup:
-
To each well of the microplate, add a specific volume of the substrate solution (D-Glucose, L-Glucose, or this compound) to achieve the desired final concentration.
-
Add buffer to bring the volume to a pre-determined level. Include "no substrate" wells as a blank control.
-
Add the Reaction Mixture to all wells.
-
-
Initiation of Reaction: Add a specific concentration of Hexokinase solution (e.g., 0.05 units/mL final concentration) to each well to start the reaction.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 25°C or 37°C. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each substrate concentration (using the molar extinction coefficient of NADPH, 6220 M⁻¹cm⁻¹).
-
Plot V₀ versus substrate concentration for D-Glucose, this compound, and L-Glucose.
-
Determine Km and Vmax values using a Michaelis-Menten or Lineweaver-Burk plot.
-
Expected Outcome: D-Glucose will show standard Michaelis-Menten kinetics. L-Glucose and this compound are expected to show a negligible reaction rate (Vmax ≈ 0), demonstrating they are not effective substrates for hexokinase.
Experiment 2: Cell Viability (MTT) Assay
This assay is used to assess the effect of a compound on cell proliferation and cytotoxicity. It would be used to test if this compound or L-Glucose has any of the anti-proliferative effects observed with D-Allose.
Objective: To compare the effects of this compound and L-Glucose on the viability of a cancer cell line (e.g., HeLa or HepG2).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow tetrazolium salt is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and L-Glucose solutions (sterile, various concentrations)
-
Doxorubicin or another cytotoxic agent (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound, L-Glucose, or the positive control (Doxorubicin). Include untreated wells as a negative control (100% viability).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium + MTT + solubilizer) from all readings.
-
Calculate cell viability as a percentage relative to the untreated control cells: (% Viability) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot % Viability vs. compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) if any effect is observed.
-
Signaling Pathways and Metabolic Fate
The differential interaction of these sugars with hexokinase dictates their entry into cellular metabolism and any subsequent signaling events.
Figure 1. Differential entry of glucose stereoisomers into glycolysis.
D-Glucose is transported into the cell and readily phosphorylated by hexokinase to enter glycolysis. L-Glucose and, presumably, this compound are poor substrates for hexokinase due to stereochemical hindrance, preventing their entry into this central metabolic pathway.
Figure 2. Known signaling pathways influenced by D-Allose.
The biological activity of D-Allose has been linked to its interaction with key cellular components, leading to downstream effects such as the inhibition of plant growth or the suppression of cancer cell proliferation. The activity of this compound in these pathways has not been characterized.
Conclusion
The comparison between this compound and L-Glucose serves as a powerful illustration of stereospecificity in biological systems. L-Glucose is well-characterized as a biologically inert sugar due to its inability to be metabolized via glycolysis. This compound, while less studied, is presumed to follow a similar fate. The significant biological activities reported for D-Allose highlight the potential for rare sugars in drug development, but also underscore that these properties are enantiomer-specific. For researchers, this comparison emphasizes the critical importance of stereochemistry in molecular design and validates the use of L-Glucose as a reliable negative control in glucose metabolism studies. Further direct investigation into the biological effects of this compound is warranted to fully complete this comparative picture.
References
Differentiating L-Allose from other L-hexoses by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, precise analytical techniques are paramount for the structural elucidation of carbohydrates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for differentiating closely related isomers, such as L-hexoses. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of L-Allose and other common L-hexoses, offering a practical framework for their differentiation.
The subtle stereochemical differences among L-hexoses—this compound, L-Glucose, L-Mannose, L-Galactose, L-Gulose, L-Idose, L-Talose, and L-Altrose—translate into unique magnetic environments for their constituent protons and carbons. These differences are manifested in their NMR spectra through distinct chemical shifts (δ) and spin-spin coupling constants (J), particularly in the anomeric region.
Comparative NMR Data of L-Hexoses
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the anomeric position of this compound and other L-hexoses in their pyranose forms in deuterium oxide (D₂O). It is important to note that the NMR spectra of L- and D-enantiomers are identical; therefore, data obtained for D-hexoses are applicable to their L-counterparts. Sugars in solution exist as an equilibrium of different tautomers (α- and β-pyranoses, α- and β-furanoses, and the open-chain form). The pyranose forms are typically the most abundant. The chemical shifts of the anomeric proton (H-1) and carbon (C-1) are highly sensitive to the stereochemistry at C-1 and C-2 and are thus key diagnostic markers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for the Anomeric Proton of L-Hexoses in D₂O.
| L-Hexose | Anomer | δ (H-1) | J (H-1, H-2) |
| This compound | α | ~5.10 | ~3.9 |
| β | ~4.88 | ~8.5 | |
| L-Glucose | α | 5.22 | 3.8 |
| β | 4.64 | 8.0 | |
| L-Mannose | α | 5.17 | 1.9 |
| β | 4.88 | 1.0 | |
| L-Galactose | α | 5.23 | 3.5 |
| β | 4.56 | 7.8 | |
| L-Gulose | α | ~5.20 | ~3.5 |
| β | ~4.80 | ~8.0 | |
| L-Idose | α | ~5.00 | ~3.0 |
| β | ~4.80 | ~1.5 | |
| L-Talose | α | ~5.05 | ~1.8 |
| β | ~4.85 | ~1.2 | |
| L-Altrose | α | ~5.00 | ~1.5 |
| β | ~4.75 | ~1.0 |
Note: Data for L-Gulose, L-Idose, L-Talose, and L-Altrose are less commonly reported and may vary slightly based on experimental conditions. The values presented are approximate based on available literature.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for the Anomeric Carbon of L-Hexoses in D₂O.
| L-Hexose | Anomer | δ (C-1) |
| This compound | α | ~94.5 |
| β | ~95.0 | |
| L-Glucose | α | 93.2 |
| β | 97.0 | |
| L-Mannose | α | 94.8 |
| β | 94.9 | |
| L-Galactose | α | 93.5 |
| β | 97.5 | |
| L-Gulose | α | ~95.0 |
| β | ~97.0 | |
| L-Idose | α | ~97.0 |
| β | ~95.5 | |
| L-Talose | α | ~95.5 |
| β | ~96.0 | |
| L-Altrose | α | ~94.0 |
| β | ~93.5 |
Note: As with the ¹H NMR data, values for the less common L-hexoses are approximate.
Differentiating this compound: Key Spectral Features
This compound can be distinguished from other L-hexoses by a careful analysis of its NMR spectrum:
-
Anomeric Proton (H-1) Signals: The α-anomer of this compound shows a characteristic downfield chemical shift around 5.10 ppm with a coupling constant (³JH1,H2) of approximately 3.9 Hz, indicative of an axial-equatorial relationship between H-1 and H-2. The β-anomer resonates further upfield at about 4.88 ppm and displays a larger coupling constant of ~8.5 Hz, which is typical for a diaxial relationship between H-1 and H-2.
-
Comparison with other L-Hexoses:
-
L-Glucose: The anomeric proton signals of L-Glucose are well-separated and distinct from this compound.
-
L-Mannose: The small ¹JH1,H2 coupling constants for both anomers of L-Mannose (~1-2 Hz) are a key differentiating feature, reflecting an equatorial orientation of the H-2 proton.
-
L-Galactose: While the α-anomer of L-Galactose has a similar chemical shift to α-L-Allose, the coupling constants can help in differentiation. The most significant difference lies in the chemical shifts of other ring protons, particularly H-4, due to the different stereochemistry at C-4.
-
L-Gulose, L-Idose, L-Talose, L-Altrose: These less common hexoses also exhibit unique chemical shift and coupling constant patterns. For instance, L-Idose and L-Altrose tend to show smaller ³JH1,H2 values for their α-anomers compared to this compound.
-
Experimental Workflow for Differentiation
A systematic approach is crucial for the unambiguous identification of this compound among other L-hexoses. The following workflow outlines the key steps.
Caption: Workflow for the differentiation of this compound using NMR spectroscopy.
Experimental Protocols
1. Sample Preparation:
-
Materials: Pure L-hexose sample, Deuterium oxide (D₂O, 99.9 atom % D), internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).
-
Procedure:
-
Weigh approximately 5-10 mg of the L-hexose sample directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.5 mL of D₂O containing a known concentration of the internal standard (e.g., 0.05% w/v TSP).
-
Vortex the tube until the sample is completely dissolved.
-
Allow the solution to equilibrate for at least 2 hours at room temperature to establish anomeric equilibrium.
-
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for ¹H and ¹³C detection.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment with solvent suppression (e.g., presaturation).
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 5 seconds
-
Acquisition Time: ~2-3 seconds
-
Temperature: 298 K (25 °C)
-
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 seconds
-
-
-
2D NMR Spectroscopy (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, useful for confirming assignments and identifying linkages in more complex carbohydrates.
-
3. Data Processing and Analysis:
-
Software: Standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).
-
Procedure:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra using the internal standard signal (TSP or DSS at 0.00 ppm for both ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative populations of the different anomers.
-
Measure the chemical shifts and coupling constants for all resolved signals.
-
Use the 2D NMR data to confirm the assignments of all proton and carbon signals for each anomer present.
-
Compare the experimental data with the reference data provided in Tables 1 and 2 and other literature sources to identify the specific L-hexose.
-
By following this systematic approach and carefully comparing the unique patterns of chemical shifts and coupling constants, researchers can confidently differentiate this compound from other L-hexoses, facilitating its unambiguous identification in various scientific and developmental applications.
Enzymatic Synthesis of L-Allose: A Comparative Analysis of Biocatalytic Routes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of enzymatic routes for the synthesis of L-Allose, a rare sugar with significant potential in the pharmaceutical and food industries. This document outlines the performance of key enzymes, supported by experimental data, to inform the selection of optimal biocatalytic strategies.
This compound, a C3 epimer of L-psicose, is a rare monosaccharide that has garnered considerable interest for its potential biological activities and applications as a low-calorie sweetener.[1] Enzymatic synthesis offers a promising alternative to complex and often low-yield chemical methods for producing this rare sugar. This guide focuses on the comparative analysis of enzymatic pathways for this compound production, providing quantitative data and detailed methodologies to aid in research and development.
Performance of L-Ribose Isomerase in this compound Synthesis
The most well-documented enzymatic route for this compound synthesis involves the isomerization of L-psicose, catalyzed by L-ribose isomerase (L-RI). A key study utilizing L-RI from Cellulomonas parahominis MB426 has demonstrated the feasibility of this conversion. The enzyme was recombinantly expressed in Escherichia coli and subsequently immobilized to enhance its stability and reusability.[1][2][3]
The reaction equilibrium and final product yield are critical parameters for assessing the efficiency of this enzymatic route. Under optimized conditions, this biocatalytic system has shown promising results.[1]
| Parameter | Value | Reference |
| Enzyme Source | Cellulomonas parahominis MB426 (recombinant) | |
| Substrate | L-Psicose | |
| Substrate Concentration | 10% (w/v) | |
| Enzyme Form | Immobilized on DIAION HPA25L resin | |
| Reaction Temperature | 40 °C | |
| Reaction pH | 9.0 (50 mM glycine-NaOH buffer) | |
| Equilibrium Yield | 35.0% | |
| Final Crystal Yield | 23.0% | |
| Enzyme Reusability | Stable for over 7 uses |
Experimental Protocols
Recombinant L-Ribose Isomerase Production
The gene encoding L-ribose isomerase from Cellulomonas parahominis MB426 is cloned into an appropriate expression vector and transformed into Escherichia coli JM109. The recombinant E. coli is cultured in a suitable medium, and protein expression is induced. The cells are then harvested, and the crude enzyme extract is obtained by sonication or other cell lysis methods.
Enzyme Immobilization
The partially purified recombinant L-RI is immobilized on a solid support to improve its stability and facilitate reuse. DIAION HPA25L resin is a suitable carrier for this purpose. The enzyme solution is mixed with the resin, allowing for adsorption of the enzyme onto the support. The immobilized enzyme is then washed and stored for use in the conversion reaction.
Enzymatic Conversion of L-Psicose to this compound
The conversion reaction is typically performed in a batch reactor. The reaction mixture contains:
-
10% (w/v) L-psicose in 50 mM glycine-NaOH buffer (pH 9.0).
-
Immobilized recombinant L-RI.
The reaction is incubated at 40 °C with gentle agitation. The progress of the reaction is monitored by analyzing the sugar composition of the mixture using techniques such as high-performance liquid chromatography (HPLC). The reaction is allowed to proceed until it reaches equilibrium, which is indicated by a stable ratio of L-psicose to this compound.
Product Purification
Following the enzymatic conversion, the reaction mixture contains this compound, unreacted L-psicose, and minor byproducts. A multi-step purification process is employed to isolate crystalline this compound:
-
Separation: The immobilized enzyme is removed from the reaction mixture by filtration.
-
Concentration: The resulting sugar solution is concentrated under reduced pressure.
-
Crystallization: The concentrated syrup (approximately 70% solids) is stored at 4 °C to induce crystallization of this compound.
-
Isolation: The this compound crystals are collected by filtration and washed to remove residual impurities.
Enzymatic Pathway for this compound Synthesis
The enzymatic conversion of L-psicose to this compound is a single-step isomerization reaction. This process is a key step in the "Izumoring" strategy for the production of rare sugars.
Caption: Enzymatic isomerization of L-psicose to this compound catalyzed by L-ribose isomerase.
References
L-Allose and Its Epimers: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The study of rare sugars, particularly L-isomers of hexoses, is a burgeoning field with the potential to uncover novel therapeutic agents. Unlike their D-counterparts, which are central to cellular metabolism, L-sugars often exhibit unique biological activities due to their different stereochemistry, making them intriguing candidates for drug development. This guide provides a comparative analysis of the structure-activity relationship of L-Allose and its epimers, focusing on their anti-proliferative effects. The information presented herein is based on available experimental data, highlighting the current understanding and potential avenues for future research in this area.
Comparison of Anti-Proliferative Activity
The anti-proliferative activity of this compound and its epimers has been evaluated against human cancer cell lines. The following table summarizes the percentage of cell growth inhibition observed in key studies.
| Monosaccharide | Epimer of this compound at | MOLT-4F (Leukemia) Cell Growth (%)1 | DU-145 (Prostate Cancer) Cell Growth (%)1 |
| This compound | - | No significant inhibition | No significant inhibition |
| L-Altrose | C2 | No significant inhibition | No significant inhibition |
| L-Glucose | C3 | No significant inhibition | No significant inhibition |
| L-Mannose | C2, C3 | No significant inhibition | No significant inhibition |
| L-Gulose | C4 | No significant inhibition | No significant inhibition |
| L-Idose | C5 | No significant inhibition | 77% (at 5 mM) |
| L-Galactose | C4, C5 | No significant inhibition | No significant inhibition |
| L-Talose | C2, C4, C5 | Significant inhibition (at 20 mM) | No significant inhibition |
| D-Allose | (Enantiomer) | 46% (at 5 mM) | Significant inhibition |
| D-Idose | (Diastereomer) | 60% (at 5 mM) | No significant inhibition |
¹Data from a study evaluating the anti-proliferative activity of rare aldohexoses. Cells were treated with the indicated monosaccharides and cell viability was measured.[1] It is important to note that L-Idose was only tested up to 5 mM in the MOLT-4F cell line due to commercial availability.[1]
Structure-Activity Relationship of L-Aldohexoses
The available data on the anti-proliferative effects of L-aldohexoses suggests that the stereochemical configuration is critical for biological activity.
-
L-Talose was the only L-aldohexose to show significant anti-proliferative activity against the MOLT-4F human leukemia cell line, albeit at a higher concentration (20 mM) compared to the active D-sugars.[1]
-
L-Idose exhibited inhibitory activity against the DU-145 human prostate cancer cell line at 5 mM.
-
This compound and its other epimers (L-Altrose, L-Glucose, L-Mannose, L-Gulose, L-Galactose) did not show significant anti-proliferative activity against either cell line at the concentrations tested.
These findings indicate that specific spatial arrangements of hydroxyl groups are necessary for the observed cytotoxic effects. The unique stereochemistry of L-Talose and L-Idose may allow them to interact with specific cellular targets, such as glucose transporters or metabolic enzymes, in a manner that disrupts cancer cell proliferation. In contrast, this compound and its other epimers appear to be largely inactive in these assays.
Further research is required to elucidate the precise mechanisms of action and to perform a comprehensive structure-activity relationship analysis. The limited availability and high cost of L-sugars have historically hindered extensive research in this area.
Potential Signaling Pathways
While the precise signaling pathways affected by this compound and its epimers are not well-defined, we can hypothesize potential mechanisms based on the known activities of their D-enantiomers. D-Allose, for instance, is known to exert its anti-cancer effects through the upregulation of Thioredoxin-interacting protein (TXNIP), which in turn inhibits glucose uptake and induces oxidative stress.
It is plausible that bioactive L-sugars, such as L-Talose and L-Idose, could interfere with glucose metabolism in cancer cells, which are highly dependent on glucose for their proliferation (the Warburg effect).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the bioactivity of monosaccharides.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test monosaccharides (e.g., this compound and its epimers). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Glucose Uptake Assay (2-NBDG)
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to assess the effect of test compounds on glucose transport into cells.
Principle: 2-NBDG is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated and trapped, allowing for quantification by fluorescence measurement.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the test monosaccharides as described in the MTT assay protocol.
-
Glucose Starvation: After the treatment period, wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) and incubate in the same buffer for a short period (e.g., 30 minutes) to deplete intracellular glucose.
-
2-NBDG Incubation: Add 2-NBDG to the glucose-free buffer at a final concentration of 50-100 µM and incubate the cells for 30-60 minutes at 37°C.
-
Washing: Stop the uptake by washing the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (Excitation/Emission ~465/540 nm).
-
Data Analysis: Quantify the fluorescence intensity and compare the glucose uptake in treated cells to that of untreated controls.
Western Blotting for TXNIP Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as TXNIP, in cell lysates.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Lysis: After treatment with the test monosaccharides, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-TXNIP antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control protein (e.g., β-actin or GAPDH) to determine the relative expression levels of the target protein.
Conclusion and Future Directions
The exploration of the structure-activity relationships of this compound and its epimers is still in its early stages. The current data, while limited, suggests that specific L-sugars, namely L-Talose and L-Idose, possess anti-proliferative properties against certain cancer cell lines. This highlights the potential of rare L-sugars as a source of novel therapeutic leads.
Future research should focus on:
-
Comprehensive Screening: Systematically screening all L-aldohexoses against a wider panel of cancer cell lines and in various bioassays to identify more lead compounds.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which bioactive L-sugars exert their effects.
-
In Vivo Studies: Evaluating the efficacy and safety of promising L-sugars in preclinical animal models of disease.
-
Synthetic Chemistry: Developing efficient and cost-effective methods for the synthesis of rare L-sugars to facilitate further research.
A deeper understanding of the structure-activity relationships of L-sugars will be instrumental in the rational design and development of new and effective therapeutic agents.
References
A Comparative Analysis of the Metabolic Fates of L-Allose and D-Allose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fates of two rare sugars, L-Allose and D-Allose. While both are epimers of the common sugar allose, their metabolic pathways and physiological effects exhibit notable differences. This document summarizes key experimental findings, presents quantitative data for comparative analysis, and details the methodologies employed in these studies.
Introduction
D-Allose, a C3 epimer of D-glucose, has garnered significant research interest for its potential as a low-calorie sugar substitute with various physiological benefits.[1] In contrast, this compound, the L-enantiomer of allose, is less studied, and information regarding its metabolic fate in mammals is scarce. This guide aims to synthesize the available data to provide a clear comparison, while also highlighting the existing knowledge gaps, particularly concerning this compound.
Metabolic Fate of D-Allose
D-Allose is largely absorbed in the small intestine but is minimally metabolized by the human body.[2][3] Studies in both rats and humans have demonstrated that a significant portion of ingested D-Allose is excreted unchanged in the urine.[4] This lack of metabolism is the primary reason for its low caloric value.
Absorption and Excretion
D-Allose absorption is primarily mediated by the sodium-dependent glucose cotransporter 1 (SGLT1) in the small intestine.[3] Once absorbed, it enters the bloodstream and is subsequently filtered by the kidneys and excreted.
Metabolic Fate of this compound
Detailed in vivo studies on the metabolic fate of this compound in mammals are currently lacking. However, research on other L-sugars provides some insight. For instance, L-glucose is not metabolized, while L-fructose and L-gulose can be fermented by gut microorganisms. It is plausible that this compound may follow a similar path of limited absorption and potential microbial metabolism in the large intestine, but further research is required for confirmation. Some studies have explored the biological activity of L-sugars in non-mammalian models, such as the growth inhibitory effects of certain L-sugars on the nematode Caenorhabditis elegans.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the pharmacokinetics of D-Allose in rats and humans. No equivalent data has been found for this compound.
Table 1: Pharmacokinetic Parameters of D-Allose in Rats
| Parameter | Value | Reference |
| Urinary Excretion (24h) | ~91% of oral dose | |
| Fecal Excretion (24h) | ~3% of oral dose |
Table 2: Urinary Excretion of D-Allose in Humans
| Parameter | Value | Reference |
| Urinary Excretion | ~67% of oral dose |
Experimental Protocols
Protocol 1: Determination of D-Allose Intestinal Absorption via SGLT1 in Rats
This protocol is adapted from studies investigating the transport mechanism of D-Allose in the rat small intestine.
1. Animal Model:
-
Male Sprague-Dawley rats.
2. Experimental Groups:
-
Control Group: Oral administration of D-Allose.
-
Inhibitor Group: Oral administration of D-Allose with a specific SGLT1 inhibitor.
3. Procedure:
-
Fasting: Rats are fasted overnight with free access to water.
-
Administration: D-Allose (e.g., 2 g/kg body weight) is administered orally via gavage. The inhibitor group receives the SGLT1 inhibitor concurrently.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 30, 60, 90, 120, 180 minutes) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation.
4. Sample Analysis:
-
HPLC Determination of D-Allose: Plasma concentrations of D-Allose are quantified using High-Performance Liquid Chromatography (HPLC). A common method involves pre-column derivatization followed by chromatographic separation and detection.
5. Data Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) are calculated and compared between the control and inhibitor groups to determine the role of SGLT1 in D-Allose absorption.
Visualizations
Signaling Pathways and Workflows
Caption: Comparative metabolic pathways of D-Allose and hypothesized this compound.
Caption: Experimental workflow for studying D-Allose intestinal absorption.
Conclusion
The metabolic fates of D-Allose and this compound appear to be distinctly different based on current research. D-Allose is readily absorbed but minimally metabolized, leading to its excretion primarily through urine. This characteristic makes it a promising low-calorie sweetener. In stark contrast, the metabolic fate of this compound in mammals remains largely uninvestigated. Based on studies of other L-sugars, it is hypothesized that this compound may have limited intestinal absorption and could be subject to metabolism by gut microbiota.
This significant knowledge gap underscores the need for further research, including in vivo absorption, distribution, metabolism, and excretion (ADME) studies, to fully elucidate the metabolic pathway and physiological effects of this compound. Such studies are crucial for assessing its potential applications and safety as a food ingredient or therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term D-Allose Administration Favorably Alters the Intestinal Environment in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
L-Allose and Glucose Transporters: An In-silico Comparative Guide Based on D-Allose Data
Disclaimer: As of November 2025, publicly available experimental data on the cross-reactivity of L-Allose with glucose transporters is not available. This guide provides a comparative analysis based on studies of its enantiomer, D-Allose. While structurally similar, the biological activities of enantiomers can differ significantly. Therefore, the following information should be interpreted with caution as it may not be representative of this compound's interactions with glucose transporters.
Introduction
D-Allose, a rare aldohexose and a C3 epimer of D-glucose, has garnered research interest for its potential physiological effects, including anti-cancer and anti-inflammatory properties.[1][2] Understanding its interaction with glucose transporters is crucial for elucidating its mechanisms of action and therapeutic potential. This guide summarizes the existing experimental data on the cross-reactivity of D-Allose with key glucose transporters, namely the sodium-dependent glucose cotransporter 1 (SGLT1) and glucose transporters (GLUTs).
Comparative Analysis of D-Allose Interaction with Glucose Transporters
The intestinal absorption and cellular uptake of monosaccharides are primarily mediated by two families of transporters: the SGLT family (secondary active transport) and the GLUT family (facilitated diffusion).[3] Experimental evidence, predominantly from studies in rats, indicates that D-Allose is a substrate for SGLT1 but not for GLUT5.[1][4] Furthermore, D-Allose has been shown to modulate the expression of GLUT1 in cancer cell lines.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on D-Allose interaction with glucose transporters.
| Transporter | Model System | Substrate/Inhibitor | Concentration | Effect on D-Allose Transport/Glucose Uptake | Reference |
| SGLT1 | Rats (in vivo) | D-Allose + KGA-2727 (SGLT1 inhibitor) | 2 g/kg D-Allose, 1 mg/kg KGA-2727 | KGA-2727 blocked the increase in plasma D-Allose levels. | |
| GLUT5 | Rats (in vivo, high-fructose diet to induce GLUT5) | D-Allose | 2 g/kg | No significant change in plasma D-Allose levels compared to control. | |
| GLUT1 | Human cancer cell lines (HuH-7, MDA-MB-231, SH-SY5Y) | D-Allose | 50 mM | Significantly decreased GLUT1 protein levels. | |
| General Glucose Transport | Human cancer cell lines (HuH-7, MDA-MB-231, SH-SY5Y) | D-Allose | 50 mM | Decreased uptake of 2-deoxy-D-glucose. | |
| General Glucose Transport | Isolated rat fat cells | D-Allose | Not specified | Uptake inhibited by D-glucose and 3-O-methylglucose; stimulated by insulin. |
Experimental Protocols
In Vivo D-Allose Absorption in Rats via SGLT1 and GLUT5
Objective: To determine the roles of SGLT1 and GLUT5 in the intestinal absorption of D-Allose.
Methodology:
-
SGLT1 Inhibition Study:
-
Male Wistar rats were fasted overnight.
-
Rats were orally administered either D-Allose (2 g/kg body weight) dissolved in water or a combination of D-Allose and the SGLT1-specific inhibitor KGA-2727 (1 mg/kg body weight).
-
Blood samples were collected at various time points (e.g., 0, 30, 60, 90, 120, and 180 minutes) after administration.
-
Plasma D-Allose concentrations were determined by high-performance liquid chromatography (HPLC).
-
-
GLUT5 Induction Study:
-
One group of rats was fed a high-fructose diet for 3 weeks to induce the expression of intestinal GLUT5, while a control group received a high-glucose diet.
-
Following the dietary regimen, the rats were fasted and then orally administered D-Allose (2 g/kg body weight).
-
Plasma D-Allose levels were measured over time as described above to assess any changes in absorption due to increased GLUT5 expression.
-
In Vitro Analysis of D-Allose Effect on GLUT1 Expression and Glucose Uptake
Objective: To investigate the effect of D-Allose on GLUT1 expression and glucose uptake in human cancer cell lines.
Methodology:
-
Cell Culture:
-
Human cancer cell lines (e.g., HuH-7, MDA-MB-231, SH-SY5Y) were cultured in appropriate media.
-
-
D-Allose Treatment:
-
Cells were treated with varying concentrations of D-Allose (e.g., 50 mM) for a specified period (e.g., 7 days).
-
-
Western Blot Analysis:
-
Total protein was extracted from the cells.
-
Protein expression levels of GLUT1 and a loading control (e.g., β-actin) were determined by Western blotting using specific antibodies.
-
-
Real-time PCR:
-
Total RNA was isolated from the cells.
-
The mRNA expression levels of GLUT1 and a housekeeping gene were quantified by real-time PCR to assess transcriptional changes.
-
-
Glucose Uptake Assay:
-
Cells were treated with D-Allose.
-
Glucose uptake was measured by incubating the cells with a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose, for a short period.
-
The amount of radioactivity incorporated into the cells was quantified to determine the rate of glucose uptake.
-
Signaling Pathways and Logical Relationships
D-Allose Transport and Inhibition Workflow
The following diagram illustrates the experimental logic used to determine the transporters involved in D-Allose intestinal absorption.
References
- 1. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Analysis of Cellular Responses to L-Allose Versus D-Glucose
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different sugar isomers is critical for developing targeted therapeutic strategies. This guide provides a comparative overview of the transcriptomic effects of L-Allose and D-Glucose, summarizing key findings from independent studies and offering insights into their distinct mechanisms of action.
While a direct head-to-head transcriptomic comparison in the same cell type remains to be published, this guide synthesizes available data to highlight the differential impact of these two sugars on global gene expression and key signaling pathways. The data presented here are collated from studies on various cell types and organisms, and therefore should be interpreted within their specific experimental contexts.
Key Findings at a Glance
Treatment of cells with this compound or its enantiomer, D-Allose, appears to induce more profound and distinct changes in gene expression compared to the well-understood effects of D-Glucose. This compound has been shown to modulate pathways involved in cell growth, metabolism, and signaling, suggesting its potential as a therapeutic agent, particularly in oncology.
Comparative Transcriptomic Data
The following tables summarize the known effects of this compound (and its enantiomer D-Allose) and D-Glucose on gene expression as reported in various studies.
Table 1: Summary of Differentially Regulated Genes and Pathways by this compound/D-Allose
| Gene/Pathway | Regulation | Cell Type/Organism | Key Findings & Implications |
| Thioredoxin-interacting protein (TXNIP) | Upregulated | Human cancer cell lines (hepatocellular carcinoma, breast adenocarcinoma, neuroblastoma) | Induction of this tumor suppressor leads to G1 cell cycle arrest and inhibition of cancer cell growth. |
| Glucose transporter 1 (GLUT1) | Downregulated | Human cancer cell lines (hepatocellular carcinoma, breast adenocarcinoma, neuroblastoma) | Reduced glucose uptake in cancer cells, contributing to the anti-proliferative effects of D-Allose.[1][2] |
| Lactate Dehydrogenase A (LDHA) | Downregulated | Pancreatic cancer cells | Inhibition of a key enzyme in anaerobic glycolysis, suggesting a disruption of the Warburg effect in cancer cells. |
| Gibberellin signaling pathway | Downregulated | Oryza sativa (rice) | D-Allose inhibits gibberellin-responsive genes through a hexokinase-dependent pathway, affecting plant growth.[3] |
Table 2: Summary of Differentially Regulated Genes and Pathways by D-Glucose
| Gene/Pathway | Regulation | Cell Type | Key Findings & Implications |
| Interferon signaling pathway | Upregulated | Human THP-1 monocytes | High glucose can mimic an interferon-α-like response, potentially contributing to inflammation in diabetic conditions. |
| Cholesterol biosynthesis pathway | Upregulated | Murine hypothalamic cells | Suggests a link between glucose levels and the regulation of lipid metabolism in the brain. |
| Secretory pathway components | Upregulated | MIN6 pancreatic β-cells | High glucose enhances the expression of genes involved in insulin synthesis and secretion. |
| Genes involved in gluconeogenesis | Downregulated | MIN6 pancreatic β-cells | Reflects the metabolic shift towards glucose utilization and storage in response to high glucose. |
Experimental Protocols
The following provides a generalized methodology for a comparative transcriptomic study of cells treated with this compound versus D-Glucose, based on standard RNA-sequencing protocols.
1. Cell Culture and Treatment:
-
Cell Line: Select a suitable human cell line (e.g., a cancer cell line like MIA PaCa-2 or a non-cancerous line like THP-1).
-
Culture Conditions: Maintain cells in a standard culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Plate cells and allow them to adhere overnight. Replace the medium with fresh medium containing either this compound, D-Glucose (at desired concentrations, e.g., 25 mM), or a vehicle control (e.g., mannitol for osmotic control).
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours).
2. RNA Extraction and Quality Control:
-
RNA Isolation: At the end of the treatment period, harvest the cells and extract total RNA using a suitable method, such as a TRIzol-based reagent or a commercial RNA isolation kit.
-
Quality Assessment: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
3. Library Preparation and Sequencing:
-
Library Construction: Prepare RNA-seq libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate a sufficient number of reads per sample (e.g., >20 million).
4. Bioinformatic Analysis:
-
Quality Control: Perform quality control on the raw sequencing reads using tools like FastQC.
-
Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Quantify gene expression levels by counting the number of reads mapping to each gene, using tools such as HTSeq or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between the this compound, D-Glucose, and control groups using statistical packages like DESeq2 or edgeR in R.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) on the list of DEGs to identify the biological processes and signaling pathways affected by each sugar treatment.
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow and a key signaling pathway affected by this compound.
Caption: Experimental workflow for comparative transcriptomics.
Caption: this compound's inhibitory effect on cancer cell growth.
References
- 1. Expression of callose synthase genes and its connection with Npr1 signaling pathway during pathogen infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Allose Synthesis: Emerging Methods Challenge Traditional Approaches
For researchers, scientists, and professionals in drug development, the rare sugar L-Allose holds significant promise due to its unique physiological functions, including anti-cancer and antioxidant properties. However, its scarcity in nature necessitates efficient synthetic production. This guide provides an objective comparison of novel and established methods for this compound synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Recent advancements in biotechnology have introduced innovative enzymatic, chemo-enzymatic, and fermentative methods for this compound production, offering potential advantages in yield, purity, and sustainability over traditional chemical synthesis routes. This guide delves into the specifics of these methods, presenting a clear comparison of their performance metrics.
Performance Benchmark of this compound Synthesis Methods
The following table summarizes the key quantitative data for prominent this compound synthesis methods, offering a side-by-side comparison of their efficacy.
| Synthesis Method | Starting Material | Key Biocatalyst(s)/Reagent(s) | Yield (%) | Product Titer/Concentration | Reaction Time | Reference |
| New: Chemo-enzymatic Synthesis | 1-O-benzyl-β-D-glucopyranoside | Engineered Glycoside-3-oxidase, LS-Selectride, Pd/C | 81 (overall) | Not specified | Enzymatic: 6.5h; Chemical: 2h + overnight | [1][2] |
| New: Fermentative Production | D-Glucose | Engineered E. coli (co-expressing D-galactose: H+ symporter, D-glucose isomerase, D-allulose 3-epimerase, ribose-5-phosphate isomerase) | 0.103 g/g D-glucose | 4.17 g/L | Not specified | |
| Existing: One-pot Bi-enzymatic Cascade | D-Fructose | Immobilized D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RhI) | ~10 (relative to total sugars) | Mass ratio of D-fructose:D-psicose:D-allose was 6.6:2.4:1.0 | 5 hours | [3] |
| Existing: Enzymatic Isomerization | D-Allulose | Commercial Immobilized Glucose Isomerase | 30 | 150 g/L | Continuous production over 20 days | [4] |
| Existing: Chemical Synthesis | D-Glucose (multi-step) | Various chemical reagents and catalysts | Variable, often low overall yields | Not applicable | Multi-day |
Note: Direct comparison of yields can be challenging due to different starting materials and calculation methods. The chemo-enzymatic method shows a high overall yield from a protected glucose derivative. The fermentative approach provides a good titer directly from glucose. The one-pot enzymatic method has a lower equilibrium yield. The continuous enzymatic isomerization from D-allulose achieves a high product concentration. Chemical synthesis is generally characterized by multiple steps and lower overall yields.
Experimental Protocols
This section provides detailed methodologies for the key synthesis methods discussed.
New: Chemo-enzymatic Synthesis using Engineered Glycoside-3-oxidase
This innovative method combines a highly selective enzymatic oxidation with subsequent chemical reduction steps.
Step 1: Enzymatic Oxidation
-
Reaction Mixture: 1 U/mL of engineered 16F10 glycoside-3-oxidase, 0.1 mg/mL of catalase, and 1-O-benzyl-β-D-glucopyranoside in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Conditions: The reaction is carried out at 25°C for 6.5 hours under aerobic conditions.
-
Outcome: Regioselective oxidation at the C3 position of the glucoside, yielding the corresponding 3-keto derivative with 100% conversion.
Step 2: Stereoselective Chemical Reduction
-
Reagent: LS-Selectride in a solvent mixture of DMSO and THF (2:1).
-
Conditions: The reaction is performed at 0°C for 2 hours.
-
Outcome: Reduction of the ketone to an alcohol with inversion of the configuration at C3, affording the allose derivative in 86% yield.
Step 3: Deprotection (Hydrogenation)
-
Catalyst: 10% Palladium on carbon (Pd/C).
-
Conditions: The reaction is conducted in methanol under a hydrogen atmosphere (50 psi) overnight.
-
Outcome: Cleavage of the benzyl protecting group to yield D-allose with a 94% yield.
New: Fermentative Production in Engineered E. coli
This method utilizes a metabolically engineered Escherichia coli strain for the direct conversion of D-glucose to D-allose.
-
Strain Construction: An E. coli strain is engineered to co-express four key enzymes: D-galactose: H+ symporter (GalP), D-glucose isomerase (DGI), D-allulose 3-epimerase (DAE), and ribose-5-phosphate isomerase (RPI). Genes involved in competing pathways that phosphorylate D-fructose, D-glucose, and fructose-6-phosphate are knocked out to direct the carbon flux towards D-allose synthesis.
-
Fermentation Medium: A defined medium such as M9 medium is used, supplemented with glycerol as a carbon source for cell growth and D-glucose as the substrate for D-allose production.
-
Culture Conditions: Fermentation is carried out at 30°C.
-
Product Recovery: D-allose is recovered from the fermentation broth using standard downstream processing techniques, which may include centrifugation to remove cells, followed by chromatography for purification.
Existing: One-pot Bi-enzymatic Cascade from D-Fructose
This established enzymatic method employs two immobilized enzymes to convert D-fructose into D-allose.
-
Enzyme Immobilization: D-psicose 3-epimerase (DPE) is immobilized on an anion exchange resin, and L-rhamnose isomerase (L-RhI) is immobilized on an amino resin.
-
Reaction Mixture: The reaction contains D-fructose as the substrate and the two immobilized enzymes in a suitable buffer.
-
Reaction Conditions: The reaction is allowed to proceed for 5 hours until equilibrium is reached.
-
Product Profile: At equilibrium, the reaction mixture contains a mass ratio of D-fructose to D-psicose to D-allose of approximately 6.6:2.4:1.0.
-
Purification: The final product mixture requires purification to separate D-allose from the remaining D-fructose and the intermediate D-psicose.
Visualizing the Synthesis and Biological Action of this compound
To better understand the processes involved, the following diagrams illustrate a key synthesis workflow and a crucial biological pathway influenced by this compound.
This compound has demonstrated significant anti-cancer activity, in part by modulating key signaling pathways that control cell proliferation and survival.
Conclusion
The landscape of this compound synthesis is rapidly evolving. While traditional enzymatic methods remain valuable, particularly for specific conversions, new chemo-enzymatic and fermentative strategies offer compelling alternatives. The chemo-enzymatic approach stands out for its high overall yield and specificity, minimizing byproduct formation and simplifying purification. Fermentative production directly from a simple and inexpensive substrate like glucose presents a scalable and potentially cost-effective route for industrial-scale synthesis. The choice of synthesis method will ultimately depend on factors such as the desired scale of production, available starting materials, cost considerations, and the required purity of the final product. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in the pursuit of harnessing the therapeutic potential of this compound.
References
- 1. A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Production of D-allose from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling L-Allose
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle L-Allose. The following procedural guidance is designed to ensure safe and effective management of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a biochemical reagent generally not classified as hazardous.[1][2] According to safety data sheets, it has no listed hazard symbols or risk phrases.[1] It is considered non-irritating to the skin, with low ingestion and inhalation hazard under normal use.[1] However, as with any chemical, adherence to standard laboratory safety protocols is essential to minimize exposure risk. The recommended personal protective equipment for handling this compound is detailed below.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound
| Protection Type | Recommended PPE | Justification & Best Practices |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes or airborne dust. Safety glasses are the minimum requirement for working with or around hazardous materials in a lab. |
| Hand Protection | Disposable nitrile gloves. | Prevents direct skin contact. Although this compound is non-irritating, gloves are a standard component of good laboratory practice. Disposable nitrile gloves offer protection against incidental chemical exposure. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from spills. Lab coats should be fully buttoned. |
| Respiratory Protection | Type N95 (US) respirator or equivalent. | Recommended when handling the powder form, especially in poorly ventilated areas, to avoid inhalation of dust. Engineering controls, such as fume hoods, should be the primary method to control exposure. |
| Foot Protection | Closed-toe shoes. | Standard laboratory policy to protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for safety and efficiency when working with this compound. The following protocol outlines the key steps from preparation to cleanup.
Pre-Handling Preparations:
-
Hazard Assessment: Before beginning work, review the Safety Data Sheet (SDS) for this compound.
-
Gather PPE: Collect all necessary PPE as specified in Table 1.
-
Prepare Workspace: Ensure the work area, preferably a chemical fume hood if handling powder, is clean and uncluttered.
-
Assemble Equipment: Have all necessary equipment (e.g., spatulas, weighing paper, glassware, waste container) ready.
Handling this compound Powder:
-
Don PPE: Put on your lab coat, safety glasses, and gloves. If not using a fume hood, a respirator is recommended.
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust. Use a spatula for transfer and handle the container gently.
-
Dissolving: If preparing a solution, add the powder to the solvent slowly while stirring to prevent splashing.
-
Container Management: Keep the this compound container tightly closed when not in use to prevent contamination and absorption of moisture. Store in a cool, dry place.
Post-Handling and Cleanup:
-
Decontaminate: Clean all equipment and the work surface with an appropriate solvent (e.g., water).
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, and finally eye protection) to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Below is a diagram illustrating the standard operational workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. As this compound is a non-hazardous, water-soluble carbohydrate, the disposal procedure is straightforward but must be followed diligently.
Waste Collection:
-
Solid Waste:
-
Place any unused this compound powder and contaminated disposable items (e.g., weighing paper, gloves, paper towels) into a designated, clearly labeled solid chemical waste container.
-
In the event of a small spill, sweep or vacuum the material and place it into a suitable disposal container.
-
-
Aqueous Solutions:
-
While some non-hazardous aqueous solutions can be disposed of down the drain with copious amounts of water, it is best practice to consult your institution's specific waste disposal guidelines.
-
Generally, aqueous solutions of this compound with no other hazardous components can be collected in a labeled aqueous waste container. Do not mix with solvent or heavy metal waste.
-
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" (or as per institutional policy), the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store waste containers in a designated satellite accumulation area while awaiting pickup.
-
Pickup: Arrange for chemical waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of solid chemical waste in the regular trash.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
